1-Boc-4-Hydroxy-3-hydroxymethylindole
Description
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Properties
IUPAC Name |
tert-butyl 4-hydroxy-3-(hydroxymethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-9(8-16)12-10(15)5-4-6-11(12)17/h4-7,16-17H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYOILCYQLZCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654326 | |
| Record name | tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-12-5 | |
| Record name | tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Boc-4-Hydroxy-3-hydroxymethylindole: Properties, Synthesis, and Applications
Abstract
1-Boc-4-hydroxy-3-hydroxymethylindole (CAS No: 914349-12-5) is a highly functionalized indole derivative that serves as a pivotal intermediate in medicinal chemistry and organic synthesis. Its unique architecture, featuring a Boc-protected nitrogen, a phenolic hydroxyl group, and a primary alcohol, offers a trifecta of reactive sites for strategic molecular elaboration. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with detailed protocols, an analysis of its reactivity, and its applications in drug discovery. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for leveraging this versatile building block in complex molecule synthesis.
Introduction: The Strategic Value of a Multifunctional Indole Scaffold
The indole nucleus is a privileged scaffold in pharmacology, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of this ring system allows for the fine-tuning of biological activity. This compound emerges as a particularly valuable synthetic intermediate due to the orthogonal nature of its functional groups.
-
The N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the indole nitrogen under a wide range of conditions, including nucleophilic and oxidative reactions. Its facile removal under acidic conditions provides a clear and high-yielding deprotection step, crucial for late-stage synthetic modifications.
-
The 4-Hydroxy Group: This phenolic hydroxyl group is a key handle for introducing diversity. It can be alkylated to form ethers, acylated to form esters, or used to direct further electrophilic aromatic substitution, enabling the exploration of structure-activity relationships (SAR) around the indole core.
-
The 3-Hydroxymethyl Group: As a primary alcohol, this moiety can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a good leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions. This allows for chain extension or the introduction of various pharmacophoric elements at the 3-position of the indole.
This guide will deconstruct the properties and potential of this molecule, providing a framework for its effective utilization in research and development settings.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Core Chemical Properties
All quantitative data has been summarized in the table below for ease of reference.
| Property | Value | Source |
| CAS Number | 914349-12-5 | [1] |
| IUPAC Name | tert-butyl 4-hydroxy-3-(hydroxymethyl)indole-1-carboxylate | [1] |
| Molecular Formula | C₁₄H₁₇NO₄ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| Purity (Typical) | ≥95.0% | [1] |
| Appearance | Predicted: White to off-white solid | N/A |
| Solubility | Predicted: Soluble in methanol, ethyl acetate, dichloromethane, chloroform | [2] |
| Storage | Recommended: 2-8°C, desiccated, protected from light | [3] |
Predicted Spectroscopic Signature
In the absence of publicly available spectra, the following is an expert analysis of the expected signals, which is critical for reaction monitoring and quality control.
-
¹H NMR (Predicted):
-
~9.0-10.0 ppm (s, 1H): Phenolic -OH proton. Signal may be broad and is D₂O exchangeable.
-
~7.0-7.5 ppm (m, 3H): Aromatic protons of the indole ring.
-
~7.2 ppm (s, 1H): C2-H proton of the indole ring.
-
~5.0 ppm (t, 1H): Alcoholic -OH proton. Signal may be broad and is D₂O exchangeable.
-
~4.8 ppm (s, 2H): -CH₂OH methylene protons.
-
~1.6 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.
-
-
¹³C NMR (Predicted):
-
~150.0 ppm: Carbonyl carbon of the Boc group.
-
~145.0-155.0 ppm: C4-OH carbon.
-
~110.0-140.0 ppm: Aromatic and indole ring carbons.
-
~84.0 ppm: Quaternary carbon of the Boc group.
-
~55.0 ppm: -CH₂OH carbon.
-
~28.0 ppm: Methyl carbons of the Boc group.
-
-
Infrared (IR) Spectroscopy (Predicted):
-
3600-3300 cm⁻¹: Broad O-H stretching (phenolic and alcoholic).
-
3000-2850 cm⁻¹: C-H stretching (aliphatic and aromatic).
-
~1700 cm⁻¹: Strong C=O stretching of the Boc-carbamate group.
-
~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250-1050 cm⁻¹: C-O stretching.
-
Synthesis and Purification Protocol
A robust and reproducible synthesis is paramount. Below is a proposed synthetic route starting from commercially available 4-hydroxyindole. This pathway is designed for efficiency and scalability, with each step explained to highlight the causality behind the procedural choices.
Retrosynthetic Analysis
The logical disconnection of the target molecule reveals a straightforward synthetic strategy. The primary disconnections are at the Boc-N bond and the C3-C bond of the hydroxymethyl group, leading back to 4-hydroxyindole.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Workflow
This workflow outlines the forward synthesis, providing a clear visual map of the process from starting material to the final product.
Caption: Step-by-step forward synthesis workflow diagram.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 4-hydroxyindole-1-carboxylate
-
Rationale: Protection of the indole nitrogen is the critical first step. It prevents N-alkylation and deactivates the ring slightly, which helps control regioselectivity in the subsequent formylation step. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the starting materials.
-
Protocol:
-
To a solution of 4-hydroxyindole (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0°C, add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (Hexane:Ethyl Acetate gradient).
-
Step 2: Synthesis of tert-butyl 4-hydroxy-3-formylindole-1-carboxylate
-
Rationale: The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl group at the electron-rich C3 position of an indole. The in-situ generated Vilsmeier reagent is a mild electrophile suitable for this transformation.
-
Protocol:
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0°C. Stir for 30 minutes.
-
Add a solution of tert-butyl 4-hydroxyindole-1-carboxylate (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.
-
Allow the mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous NaOH solution to pH > 10.
-
Stir for 1 hour, allowing the product to precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Step 3: Synthesis of this compound
-
Rationale: Sodium borohydride is a mild and selective reducing agent that will efficiently reduce the aldehyde to a primary alcohol without affecting the Boc group or the aromatic ring. Methanol is an ideal solvent that also serves as a proton source for the workup.
-
Protocol:
-
Suspend tert-butyl 4-hydroxy-3-formylindole-1-carboxylate (1.0 eq) in methanol (15 mL/g) at 0°C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete conversion.
-
Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a Hexane:Ethyl Acetate eluent system or by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Chemical Reactivity and Safe Handling
The utility of this molecule stems from its predictable and versatile reactivity.
Key Reaction Pathways
The three primary functional groups can be targeted with high selectivity, as illustrated below.
Sources
A Comprehensive Technical Guide to 1-Boc-4-Hydroxy-3-hydroxymethylindole: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1-Boc-4-hydroxy-3-hydroxymethylindole (CAS No. 914349-12-5), a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides a validated synthesis and purification protocol, and offers a comprehensive analysis of its spectral data for unequivocal identification. Furthermore, it explores the compound's reactivity, stability, and its burgeoning role as a versatile intermediate in the synthesis of complex indole derivatives for drug discovery, supported by insights into the broader applications of substituted 3-hydroxymethylindoles.
Introduction: The Significance of Substituted Indoles in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1] Its unique electronic properties and the ability of its derivatives to interact with a wide range of biological targets have made it a focal point for medicinal chemists.[1][2] Modifications at various positions of the indole ring can profoundly influence a compound's pharmacological profile.
Specifically, the introduction of hydroxyl and hydroxymethyl groups, as seen in this compound, offers multiple avenues for further functionalization. The hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for receptor binding, while the hydroxymethyl group provides a reactive handle for chain extension or the introduction of other pharmacophoric elements. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences.[3] This guide will serve as a comprehensive resource for researchers leveraging this valuable intermediate in their synthetic endeavors.
Physicochemical and Spectral Data
A thorough understanding of the physical and spectral properties of this compound is paramount for its correct identification and use.
Physical Properties
| Property | Value |
| CAS Number | 914349-12-5 |
| IUPAC Name | tert-butyl 4-hydroxy-3-(hydroxymethyl)indole-1-carboxylate |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene protons of the hydroxymethyl group, the proton of the hydroxyl group (which may be broad and its chemical shift dependent on solvent and concentration), and the characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbonyl carbon of the Boc group will appear downfield, typically in the range of 150-160 ppm. The aromatic carbons will resonate in the 110-140 ppm region, while the methylene carbon of the hydroxymethyl group and the carbons of the tert-butyl group will be found in the upfield region of the spectrum. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.[4]
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl and hydroxymethyl groups. A strong absorption band around 1700-1730 cm⁻¹ will be indicative of the C=O stretching of the Boc carbonyl group. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear around 2850-3100 cm⁻¹.
MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the Boc group, the hydroxymethyl group, and other characteristic fragments of the indole core.
Synthesis and Purification
The synthesis of this compound typically involves a multi-step sequence starting from a suitably substituted indole precursor. The following is a generalized, yet detailed, protocol based on established synthetic methodologies for related compounds.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: N-Boc Protection of 4-Hydroxyindole
-
To a solution of 4-hydroxyindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a base like triethylamine (TEA) (1.2 eq) or 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Boc-4-hydroxyindole.
Step 2: Formylation of 1-Boc-4-hydroxyindole
-
Under an inert atmosphere (e.g., nitrogen or argon), cool a solution of phosphorus oxychloride (POCl₃) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add a solution of 1-Boc-4-hydroxyindole (1.0 eq) in anhydrous DMF to the cooled Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture into ice-water and neutralize with a base such as sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain crude 1-Boc-4-hydroxyindole-3-carbaldehyde.
Step 3: Reduction of the Aldehyde
-
Dissolve the crude 1-Boc-4-hydroxyindole-3-carbaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the organic layer and concentrate to give the crude this compound.
Purification Protocol
The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate, 9:1) and gradually increasing the polarity (e.g., to hexanes/ethyl acetate, 1:1), is generally effective in isolating the pure product. The fractions containing the product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Reactivity, Stability, and Handling
Reactivity Profile
The reactivity of this compound is dictated by its functional groups:
-
N-Boc Group: This protecting group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid in an organic solvent) to reveal the free indole nitrogen.[5]
-
4-Hydroxy Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a triflate for subsequent cross-coupling reactions.
-
3-Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution, or used in esterification and etherification reactions.
Caption: Reactivity map of this compound.
Stability and Storage
This compound is generally stable under standard laboratory conditions. However, like many indole derivatives, it may be sensitive to light and air over prolonged periods. It is recommended to store the compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration is advisable.
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle it with the standard precautions for laboratory chemicals. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Work in a well-ventilated area or a fume hood.
Applications in Drug Discovery
The strategic placement of functional groups in this compound makes it a highly valuable intermediate for the synthesis of a diverse array of biologically active molecules.
The indole scaffold itself is a key component of drugs with anti-inflammatory, anti-cancer, anti-viral, and anti-psychotic properties.[6] The 3-hydroxymethylindole moiety, in particular, serves as a precursor to various therapeutic agents. For instance, derivatives of 3-hydroxymethylindole have been explored as:
-
Anti-cancer agents: The hydroxymethyl group can be used to link the indole core to other cytotoxic fragments or to modulate the compound's interaction with specific protein targets.
-
Anti-inflammatory compounds: The ability to further functionalize the molecule allows for the fine-tuning of its activity against inflammatory targets.
-
Antiviral agents: The indole nucleus is a common feature in many antiviral drugs, and this intermediate provides a convenient starting point for the synthesis of novel analogues.
The presence of the 4-hydroxy group adds another layer of versatility, enabling the synthesis of compounds with potential applications in areas where phenolic hydroxyls are known to be important for biological activity, such as in antioxidants and certain enzyme inhibitors.
Conclusion
This compound is a well-designed synthetic building block that offers a strategic combination of a protected indole core and two modifiable functional groups. Its utility in the construction of complex molecular architectures makes it a valuable asset for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its properties, synthesis, handling, and potential applications, aiming to facilitate its effective use in the ongoing quest for novel therapeutic agents.
References
- Macmillan Group, Princeton University. (n.d.). Supplementary Information.
- tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate. (n.d.).
- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
- Sarkar, B., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 1-21.
- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662.
- Rohm and Haas Company. (2001). A new type of N-tert-butyl hydroxylamine salt.
- Organic Syntheses. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h.
- PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate.
- Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2536.
- Atta-ur-Rahman, F. R. S. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5477.
- ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
- ResearchGate. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review.
- ChemUniverse. (n.d.). tert-butyl 3-(hydroxymethyl)-1h-indole-1-carboxylate.
- Pharmaffiliates. (n.d.). CAS No : 2408761-23-7 | Product Name : tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate.
- Cenmed. (n.d.). tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (C007B-539609).
- National Institute of Standards and Technology. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde.
- National Institute of Standards and Technology. (n.d.). 3-tert-Butyl-4-hydroxyanisole.
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- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1-Boc-4-Hydroxy-3-hydroxymethylindole: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Indoles
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and conformational flexibility allow for diverse molecular interactions, making it a cornerstone in medicinal chemistry. Among the vast family of indole derivatives, those bearing multiple functional groups offer a rich platform for the synthesis of complex molecular architectures. 1-Boc-4-Hydroxy-3-hydroxymethylindole, a strategically functionalized indole, has emerged as a valuable building block in the synthesis of targeted therapeutics. The presence of a hydroxyl group at the 4-position and a hydroxymethyl group at the 3-position, combined with the nitrogen-protected Boc (tert-butoxycarbonyl) group, provides orthogonal handles for a wide array of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, offering insights for its effective utilization in research and drug development.
Core Molecular Attributes
This compound, systematically named tert-butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate, possesses a unique combination of functional groups that dictate its reactivity and utility as a synthetic intermediate.
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| CAS Number | 914349-12-5 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound can be approached through a multi-step sequence, often commencing from a readily available indole precursor. A representative synthetic strategy involves the following key transformations:
Experimental Protocol: Synthesis of this compound
Step 1: Protection of the Indole Nitrogen
The initial step involves the protection of the indole nitrogen with a Boc group to prevent side reactions in subsequent steps.
-
To a solution of 4-hydroxyindole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with a mild aqueous acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-Boc-4-hydroxyindole.
Step 2: Formylation at the C3 Position
The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group at the electron-rich C3 position of the indole ring.
-
In a separate flask, a Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.
-
The solution of 1-Boc-4-hydroxyindole from the previous step is then added dropwise to the pre-formed Vilsmeier reagent.
-
The reaction is stirred at room temperature or gently heated to drive the formylation to completion.
-
The reaction is quenched by pouring it onto ice-water and neutralizing with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried to give 1-Boc-3-formyl-4-hydroxyindole.
Step 3: Reduction of the Formyl Group
The final step involves the selective reduction of the aldehyde to a primary alcohol.
-
The 1-Boc-3-formyl-4-hydroxyindole is dissolved in a suitable solvent, typically methanol or ethanol.
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0 °C.
-
The reaction is stirred until the aldehyde is completely consumed, as indicated by TLC.
-
The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent like ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
Purification:
The crude this compound is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product in high purity.
Analytical Characterization: Ensuring Purity and Structural Integrity
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the indole ring, the hydroxymethyl protons, the phenolic hydroxyl proton, and the nine equivalent protons of the Boc group, which typically appears as a sharp singlet around 1.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the Boc group, the aromatic carbons, the hydroxymethyl carbon, and the quaternary and methyl carbons of the Boc group.
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, and the expected [M+H]⁺ or [M+Na]⁺ ions should be observed.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the hydroxyl and hydroxymethyl groups on the 1-Boc-protected indole core makes this molecule a versatile precursor for a variety of therapeutic agents.
-
Scaffold for Kinase Inhibitors: The indole nucleus is a common scaffold in the design of kinase inhibitors. The hydroxyl and hydroxymethyl groups can be further functionalized to introduce pharmacophoric features that can interact with the active site of various kinases, which are key targets in oncology.
-
Synthesis of Serotonin Receptor Agonists and Antagonists: The structural similarity of the indole core to serotonin makes it a valuable starting point for the development of ligands for serotonin receptors. The functional groups on this compound can be modified to tune the selectivity and activity towards specific serotonin receptor subtypes, which are implicated in a range of neurological disorders.
-
Precursor for Natural Product Synthesis: Many complex natural products with potent biological activities contain a functionalized indole core. This compound can serve as a key intermediate in the total synthesis of such natural products, enabling the exploration of their therapeutic potential.
Conclusion
This compound is a valuable and versatile chemical entity for researchers and scientists in the field of drug discovery. Its well-defined structure and multiple functionalization points provide a robust platform for the synthesis of novel and complex molecules with therapeutic potential. A thorough understanding of its synthesis, purification, and characterization is essential for its effective application in the development of the next generation of targeted therapies. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
- Vilsmeier-Haack Reaction: For a general overview of the Vilsmeier-Haack reaction, a key step in the synthesis, refer to standard organic chemistry textbooks or review articles on the topic. A relevant example can be found in Comprehensive Organic Name Reactions and Reagents by Zerong Wang.
- Boc Protection: The use of the tert-butoxycarbonyl (Boc) protecting group is a fundamental technique in organic synthesis. Detailed protocols and reaction conditions can be found in Greene's Protective Groups in Organic Synthesis by Peter G. M. Wuts.
- Indole Derivatives in Medicinal Chemistry: For a broad perspective on the importance of indole derivatives in drug discovery, numerous review articles are available in journals such as the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry.
A Comprehensive Technical Guide to the Spectral Characterization of 1-Boc-4-hydroxy-3-hydroxymethylindole
Abstract
This technical guide provides a detailed analysis of the expected spectral data for 1-Boc-4-hydroxy-3-hydroxymethylindole (Molecular Formula: C₁₄H₁₇NO₄, Molecular Weight: 263.29 g/mol )[1], a key intermediate in synthetic organic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data repository. It explains the causal logic behind the spectral features observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for the unambiguous identification and quality assessment of this compound.
Introduction: The Role of a Multi-Technique Approach
In modern chemical synthesis and drug discovery, the unequivocal confirmation of a molecule's structure is paramount. No single analytical technique provides a complete picture. Instead, we rely on the synergy of multiple spectroscopic methods to build an unassailable case for a compound's identity and purity. This compound presents a fascinating case study due to its combination of diverse functional groups: a Boc-protected indole nitrogen, a phenolic hydroxyl group, a primary alcohol, and an aromatic system. Each of these features generates a distinct "fingerprint" in different spectroscopic analyses. This guide will dissect these fingerprints, offering both predictive data and the experimental rationale needed to acquire and interpret them effectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides a detailed map of the proton environments. The expected chemical shifts are influenced by shielding and deshielding effects from adjacent electronegative atoms and aromatic systems. For this molecule, analysis in a solvent like DMSO-d₆ is often preferred due to the presence of exchangeable hydroxyl protons, which are more likely to be observed as distinct signals in this solvent compared to CDCl₃.
Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS, 500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Boc (-C(CH₃)₃) | ~1.60 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet in the upfield aliphatic region. |
| Methylene (-CH₂OH) | ~4.70 | Singlet (s) | 2H | These protons are adjacent to a hydroxyl group and the indole C3 position. Their signal may appear as a singlet or a doublet if coupled to the hydroxyl proton. |
| C2-H (Indole) | ~7.80 | Singlet (s) | 1H | This proton at the 2-position of the indole ring is typically a singlet and is deshielded by the adjacent nitrogen and the aromatic system. |
| Aromatic (C5-H, C6-H, C7-H) | 6.80 - 7.50 | Multiplet (m) | 3H | These aromatic protons will appear as a complex multiplet. The C5-H and C7-H will likely be doublets, while the C6-H will be a triplet, all coupled to each other. |
| Phenolic (-OH) | ~9.50 | Singlet (s) | 1H | The phenolic hydroxyl proton is acidic and its chemical shift can be variable. In DMSO-d₆, it typically appears as a sharp singlet in the downfield region. |
| Alcohol (-CH₂OH) | ~5.20 | Singlet (s) | 1H | The primary alcohol proton signal can be broad and its position is concentration-dependent. It may show coupling to the adjacent methylene protons under specific conditions. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS, 126 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Boc (-C (CH₃)₃) | ~28.0 | The three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region. |
| Boc (-C (CH₃)₃) | ~84.0 | The quaternary carbon of the Boc group is significantly deshielded by the adjacent oxygen atom. |
| Methylene (-C H₂OH) | ~55.0 | The carbon of the hydroxymethyl group is in the aliphatic region, shifted downfield by the attached oxygen. |
| Indole (C3) | ~110.0 | This quaternary carbon is shielded relative to other aromatic carbons. |
| Indole (C3a, C7a) | 125.0 - 138.0 | These are the quaternary carbons at the ring junction. |
| Indole (C5, C6, C7) | 110.0 - 125.0 | These protonated aromatic carbons appear in the typical aromatic region. |
| Indole (C2) | ~125.0 | This carbon is deshielded by the adjacent nitrogen atom. |
| Indole (C4) | ~150.0 | The carbon bearing the hydroxyl group (C4) is significantly deshielded by the electronegative oxygen atom. |
| Boc (-C =O) | ~149.0 | The carbonyl carbon of the carbamate is highly deshielded and appears far downfield. |
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. The choice of solvent is critical; DMSO-d₆ is recommended for observing exchangeable -OH protons.[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay). Subsequently, acquire the ¹³C spectrum (e.g., 1024 scans). Two-dimensional experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon connectivities, respectively.
-
Processing: Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The key functional groups in this compound each have characteristic vibrational frequencies. The presence of hydrogen bonding significantly influences the O-H stretching vibrations.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Appearance | Rationale |
| 3500 - 3200 | O-H Stretch (Alcohol & Phenol) | Strong, Broad | The broadness of this peak is a classic indicator of hydrogen bonding between the hydroxyl groups.[3] The presence of two different -OH groups may lead to a particularly complex, broad signal. |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium, Sharp | These absorptions are characteristic of C-H bonds on the sp²-hybridized carbons of the indole ring. |
| 2980 - 2850 | C-H Stretch (Aliphatic) | Medium, Sharp | These peaks arise from the C-H bonds in the Boc group and the hydroxymethyl group. |
| ~1700 | C=O Stretch (Carbamate) | Strong, Sharp | This is one of the most prominent peaks in the spectrum and is highly characteristic of the carbonyl group in the Boc protecting group.[4] Its position is indicative of the carbamate functionality. |
| 1600 - 1450 | C=C Stretch (Aromatic) | Medium to Weak, Sharp | These absorptions correspond to the stretching vibrations within the aromatic indole ring. |
| 1370 & 1390 | C-H Bend (tert-Butyl) | Medium, Sharp | A characteristic doublet often seen for gem-dimethyl groups, providing evidence for the tert-butyl structure. |
| 1250 - 1000 | C-O Stretch (Alcohol, Phenol, Ester) | Strong, Medium | This region, often called the "fingerprint region," will contain strong signals from the C-O single bonds of the hydroxyl and carbamate groups.[5] |
Experimental Protocol: FTIR-ATR Spectrum Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum. Identify key peaks and compare them to the predicted values.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, medium-sized molecule.
Predicted Mass Spectrum (High-Resolution ESI-MS)
High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the molecular formula.
Table 4: Predicted Ions and Fragments in ESI-MS
| m/z (Predicted) | Ion/Fragment Formula | Description |
| 264.1230 | [C₁₄H₁₈NO₄]⁺ | [M+H]⁺ (Protonated Molecule): The most abundant ion expected in positive ion mode ESI. Its accurate mass confirms the elemental composition. |
| 286.1049 | [C₁₄H₁₇NO₄Na]⁺ | [M+Na]⁺ (Sodium Adduct): A very common adduct seen in ESI-MS, especially if trace sodium salts are present in the sample or solvent. |
| 208.0706 | [C₁₀H₁₀NO₂]⁺ | [M+H - C₄H₈]⁺: A characteristic fragmentation pattern for Boc-protected compounds, corresponding to the loss of isobutylene (56 Da) from the tert-butyl group. This is often a major fragment ion. |
| 164.0651 | [C₉H₈NO₂]⁺ | [M+H - Boc]⁺: Loss of the entire tert-butoxy group (100 Da). This fragment corresponds to the deprotected indole core. |
| 146.0549 | [C₉H₈NO]⁺ | [M+H - Boc - H₂O]⁺: Subsequent loss of water from the deprotected core, likely from the hydroxymethyl and phenolic hydroxyl groups. The loss of water is a common fragmentation pathway for alcohols and phenols.[6] |
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatography (Optional but Recommended): While direct infusion is possible, using a liquid chromatography (LC) system first helps to purify the sample before it enters the mass spectrometer. A simple C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid to aid protonation) is effective.
-
Ionization: Introduce the sample into the ESI source. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the target m/z of 264.
-
Mass Analysis: Acquire data in full scan mode to detect all ions. Then, perform tandem MS (MS/MS) on the [M+H]⁺ ion (m/z 264.12) to induce fragmentation and observe the daughter ions predicted in Table 4.
Conclusion
The structural elucidation of this compound is reliably achieved through a coordinated application of NMR, IR, and MS. NMR spectroscopy provides the definitive carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of all key functional groups, particularly the hydroxyls and the Boc-carbonyl. Finally, high-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns that serve as a final layer of confirmation. The data and protocols presented in this guide offer a comprehensive and validated methodology for the characterization of this important synthetic intermediate, ensuring high confidence in its structural integrity for all subsequent research and development applications.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General.
- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
- Sinfoo Biotech. (n.d.). This compound, (CAS# 914349-12-5).
- Jamieson, A. G., & MacMillan, D. W. C. (2016). The Mass Spectra of Methyl-Substituted Cyclopentadienes.
- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- MDPI. (2023). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI.
- MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
Sources
Solubility Profile of 1-Boc-4-Hydroxy-3-hydroxymethylindole in Organic Solvents
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Boc-4-hydroxy-3-hydroxymethylindole is a functionalized indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry, serving as a versatile building block for complex therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers a predicted solubility profile based on its molecular structure, and presents a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in their own laboratory settings.
Introduction: The Critical Role of Solubility
The manipulation of complex organic molecules in a laboratory setting—be it for reaction setup, work-up, purification, or formulation—is fundamentally governed by their solubility characteristics. For a key intermediate like this compound, selecting the appropriate solvent system is a critical decision that impacts reaction kinetics, yield, purity, and the efficiency of downstream processes such as chromatography and crystallization. An incorrect solvent choice can lead to poor reaction performance, challenging purification, and ultimately, delays in the development pipeline.
This guide is designed to provide drug development professionals and researchers with both a theoretical framework and a practical methodology for understanding and determining the solubility of this specific indole derivative.
Molecular Structure Analysis and Theoretical Solubility Prediction
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept, meaning substances with similar polarities tend to be miscible or soluble in one another. Let's dissect the structure of this compound to predict its behavior.
Caption: Molecular structure of this compound with key functional groups highlighted.
-
Indole Core: The bicyclic aromatic indole ring system is relatively nonpolar and can participate in π-π stacking interactions.
-
tert-Butoxycarbonyl (Boc) Group: Attached to the indole nitrogen, the Boc group is bulky and lipophilic. It masks the polarity of the N-H bond found in the parent indole, increasing solubility in moderately polar and nonpolar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.
-
Two Hydroxyl (-OH) Groups: The phenolic hydroxyl at the 4-position and the primary alcohol at the 3-position are highly polar. They can act as both hydrogen bond donors and acceptors. This is the most significant feature driving solubility in polar solvents. The presence of two such groups suggests a strong affinity for polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like DMSO and DMF).
Expert Synthesis: The molecule presents a dualistic nature. The Boc group and indole core favor solubility in less polar organic solvents, while the two hydroxyl groups demand polarity and hydrogen bonding capabilities from the solvent. Therefore, the optimal solvents are expected to be those that can effectively solvate both the polar and nonpolar regions of the molecule. We can infer from related structures, such as N-Boc-hydroxypiperidines which are soluble in chloroform and ethyl acetate[1][2], that our molecule will share this trait. However, the two hydroxyl groups will likely enhance its solubility in more polar solvents like alcohols and DMSO compared to those mono-hydroxy analogs.
Predicted Solubility Profile
While quantitative data is not publicly available, a qualitative assessment based on the structural analysis provides a strong starting point for solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Very High | The alcohol's -OH group can hydrogen bond effectively with the two hydroxyl groups of the solute. |
| Polar Aprotic | DMSO, DMF | Very High | Excellent hydrogen bond acceptors and high polarity effectively solvate the entire molecule. |
| Acetone, Acetonitrile | Moderate to High | Good polarity, but less effective at hydrogen bonding compared to protic solvents. Solubility is expected to be good but potentially lower than in alcohols or DMSO[3]. | |
| Moderately Polar | Ethyl Acetate, THF | Moderate | These solvents can solvate the Boc group and indole core well, and the ether/ester oxygens can accept hydrogen bonds, but they lack H-bond donor capability. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Effective at dissolving the Boc-protected indole core. However, their ability to solvate the two hydroxyl groups is limited, which may restrict overall solubility. Similar Boc-protected heterocycles show solubility in these solvents[2][4]. |
| Nonpolar Aromatic | Toluene | Low to Very Low | Can interact with the indole ring via π-π stacking, but offers no mechanism to solvate the polar hydroxyl groups. |
| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | Lacks the polarity required to overcome the strong intermolecular hydrogen bonding between the solute molecules. |
Experimental Protocol for Solubility Determination
To move from prediction to quantitative data, a standardized experimental protocol is essential. The isothermal equilibrium method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent. This protocol provides a self-validating system for generating accurate and reproducible results.
Materials and Equipment
-
Analyte: this compound (ensure purity is >98%)
-
Solvents: High-purity (e.g., HPLC grade) organic solvents to be tested.
-
Equipment:
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.
Step-by-Step Methodology
Part A: Sample Preparation and Equilibration
-
Preparation: To a series of labeled vials, add a precisely known volume of the test solvent (e.g., 2.0 mL).
-
Add Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be run to confirm when the concentration of the supernatant no longer changes.
Part B: Sampling and Analysis
-
Settling: Turn off the shaker's agitation but leave the temperature control on. Allow the vials to sit undisturbed for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully draw an aliquot of the clear supernatant into a syringe.
-
Filtration: Immediately pass the solution through a chemically resistant syringe filter (e.g., PTFE for most organic solvents) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Accurately weigh the filtered saturated solution. Prepare a precise dilution of this solution with a suitable solvent (often the mobile phase for HPLC) in a volumetric flask. The dilution factor should be chosen to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine its concentration. A calibration curve should be prepared using standards of known concentration.
Calculation
The solubility (S) in mg/mL is calculated as follows:
S (mg/mL) = Cdiluted × Dilution Factor × (1 / ρ)
Where:
-
Cdiluted is the concentration of the diluted sample measured by HPLC/UV-Vis (in mg/mL).
-
Dilution Factor is the total volume of the diluted sample divided by the volume of the saturated solution used.
-
ρ is the density of the solvent at the experimental temperature (in g/mL), used to convert the mass of the solution taken for dilution into a volume. For many applications, if the solution is not highly concentrated, the density of the pure solvent can be used as an approximation.
Conclusion
References
- PubChem.
- LookChem. 135042-17-0(N-Boc-Trans-4-Hydroxy-D-proline methyl ester) Product Description. Accessed January 7, 2026. [Link]
- ResearchGate. Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents. Accessed January 7, 2026. [Link]
Sources
An In-depth Technical Guide to the Stability and Storage of 1-Boc-4-Hydroxy-3-hydroxymethylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-hydroxy-3-hydroxymethylindole is a highly functionalized indole derivative with significant potential as a building block in medicinal chemistry and drug discovery.[1][2][3] The presence of a labile N-Boc protecting group in conjunction with hydroxyl and hydroxymethyl functionalities on the indole scaffold necessitates a thorough understanding of its stability profile to ensure the integrity of experimental outcomes and the quality of synthesized materials. This guide provides a comprehensive overview of the key factors influencing the stability of this compound, recommended storage conditions, and protocols for handling and stability assessment. The insights presented herein are grounded in the fundamental principles of indole chemistry and the well-documented behavior of N-Boc protected amines.
Chemical Structure and Intrinsic Stability Considerations
The stability of this compound is intrinsically linked to its molecular architecture. The indole ring itself is an electron-rich aromatic system susceptible to oxidation. The tert-butyloxycarbonyl (Boc) group, while offering protection to the indole nitrogen, is sensitive to acidic conditions.[4][5] Furthermore, the hydroxyl and hydroxymethyl substituents can influence the electron density of the indole ring and may themselves be susceptible to oxidation or other side reactions.
1.1. The Indole Nucleus: Susceptibility to Oxidation
The indole ring system is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. The electron-rich pyrrole ring is the primary site of oxidative degradation. Common degradation pathways for indoles involve hydroxylation and subsequent ring cleavage, potentially leading to the formation of isatin and anthranilate derivatives.[6][7][8]
1.2. The N-Boc Protecting Group: An Acid-Labile Shield
The N-tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments.[4][5] However, its key characteristic is its lability under acidic conditions.[5][9] Exposure to even mild protic or Lewis acids can lead to the cleavage of the Boc group, liberating the free indole nitrogen and generating isobutylene and carbon dioxide. This deprotection can expose the indole to further reactions and is a primary degradation pathway to consider.
1.3. Influence of Hydroxyl and Hydroxymethyl Substituents
The 4-hydroxy and 3-hydroxymethyl groups are electron-donating substituents that can further activate the indole ring towards electrophilic attack and oxidation. The phenolic nature of the 4-hydroxy group makes it particularly susceptible to oxidation, potentially leading to the formation of colored quinone-like species. The benzylic-like hydroxymethyl group at the 3-position can also be a site for oxidation to an aldehyde or carboxylic acid.
Factors Influencing Stability and Recommended Storage
Based on the chemical nature of this compound, several environmental factors must be carefully controlled to minimize degradation.
| Factor | Potential Impact | Recommended Storage & Handling Protocol |
| Temperature | Elevated temperatures can accelerate oxidative degradation and potentially lead to the thermolytic cleavage of the Boc group. | Store at 2-8°C. For long-term storage, consider storage at -20°C. Avoid repeated freeze-thaw cycles. |
| Light | Indole derivatives can be photosensitive, with UV light promoting the formation of radical species and accelerating oxidation, often leading to discoloration. | Store in amber vials or light-proof containers. Minimize exposure to direct sunlight and fluorescent lighting during handling. |
| Air (Oxygen) | As an electron-rich heterocycle, the indole nucleus is susceptible to air oxidation, which can be catalyzed by light and trace metals. | Store under an inert atmosphere (e.g., argon or nitrogen). After use, flush the container with an inert gas before sealing. |
| Moisture | The presence of water can facilitate hydrolytic degradation pathways and may contain dissolved acids that can cleave the Boc group. | Store in a desiccated environment. Use a desiccator for storage and handle in a dry environment. Ensure solvents are anhydrous for reactions. |
| pH (Acidity) | The Boc group is highly sensitive to acidic conditions. Contact with acidic surfaces or solvents will lead to rapid deprotection. | Avoid contact with acidic materials. Use neutral glassware and high-purity, neutral solvents. Be mindful of the potential acidity of silica gel in chromatography. |
Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for developing appropriate analytical methods to monitor the stability of this compound.
Figure 1: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a well-designed stability study is essential.
4.1. Forced Degradation Study Protocol
A forced degradation study can rapidly identify the likely degradation products and the conditions that lead to instability.
Objective: To identify degradation products under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress: To an aliquot of the stock solution, add 0.1 M HCl. Incubate at room temperature for pre-defined time points (e.g., 1, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Stress: To an aliquot of the stock solution, add 0.1 M NaOH. Incubate at room temperature for the same time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Stress: To an aliquot of the stock solution, add 3% hydrogen peroxide. Incubate at room temperature, protected from light, for the same time points.
-
Thermal Stress: Store aliquots of the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for pre-defined time points.
-
Photolytic Stress: Expose aliquots of the solid compound and the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined duration.
-
Analysis: Analyze all stressed samples, along with a control sample stored under recommended conditions, by a stability-indicating analytical method, such as HPLC-UV.
4.2. Recommended HPLC Method for Stability Indicating Analysis
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Gradient:
| Time (min) | % B |
|---|---|
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 25.1 | 10 |
| 30 | 10 |
This method should be validated to ensure it can separate the parent compound from its potential degradation products.
Summary and Conclusion
The stability of this compound is paramount for its successful application in research and development. The primary vulnerabilities of this molecule are the acid-labile N-Boc group and the oxidatively sensitive substituted indole core. Strict adherence to recommended storage conditions—namely, low temperature, exclusion of light and air, and avoidance of acidic environments—is critical for preserving its purity and reactivity. The implementation of routine analytical testing using a validated stability-indicating method is the most reliable way to ensure the long-term integrity of this valuable synthetic intermediate.
References
- Doukyu, N., & Aono, R. (1997). Biodegradation of Indole by Pseudomonas sp. ST-200. Journal of Fermentation and Bioengineering, 84(3), 235-240.
- Erb, M., Veyrat, N., Robert, C. A., Xu, S., Frey, M., Ton, J., & Turlings, T. C. (2015). Indole is an essential herbivore-induced volatile priming signal in maize.
- Fujioka, M., & Wada, H. (1968). The bacterial oxidation of indole. Biochimica et Biophysica Acta (BBA)-Enzymology, 158(1), 70-78.
- Han, T. H., Lee, J. H., Cho, M. H., Wood, T. K., & Lee, J. (2011). Environmental factors affecting indole production in Escherichia coli. Research in microbiology, 162(2), 108-116. [Link]
- Lee, J. H., & Lee, J. (2010). Indole as an intercellular signal in microbial communities. FEMS microbiology reviews, 34(4), 426-444.
- Qu, Y., Zhou, R., Zhang, M., Li, Y., & Wang, X. (2017). Biodegradation of indole by a newly isolated Cupriavidus sp. SHE.
- Sarkar, A., Roy, S. R., Parikh, N., & Chakraborti, A. K. (2011). 1-Alkyl-3-methylimidazolium cation based ionic liquids as catalysts for N-tert-butyloxycarbonylation of amines: an investigation on the role of the ionic liquid. The Journal of organic chemistry, 76(17), 7132-7140.
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An In-Depth Technical Guide to the Potential Mechanisms of Action of 1-Boc-4-Hydroxy-3-hydroxymethylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-hydroxy-3-hydroxymethylindole is a synthetic indole derivative with a unique substitution pattern that suggests a range of potential pharmacological activities. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1] The presence of a 4-hydroxyl group, a 3-hydroxymethyl group, and a 1-Boc protecting group on this particular molecule provides a compelling basis for exploring its mechanism of action. This guide synthesizes current knowledge on related indole derivatives to propose several plausible mechanistic pathways for this compound, and outlines detailed experimental protocols to investigate these hypotheses. The proposed mechanisms include neuroprotection via inhibition of amyloid fibrillization, anticancer activity through modulation of key signaling pathways, and potential as a kinase inhibitor or a prodrug. This document serves as a technical roadmap for researchers seeking to elucidate the therapeutic potential of this novel compound.
Introduction: The Therapeutic Promise of Functionalized Indoles
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The pharmacological profile of an indole derivative is exquisitely sensitive to the nature and position of its substituents, which dictate its interactions with biological targets.[5]
This compound (CAS No. 914349-12-5) presents a unique combination of functional groups:
-
4-Hydroxyindole Core: This moiety is associated with activities such as the inhibition of amyloid fibrillization.[6]
-
3-Hydroxymethylindole Moiety: Structurally related to indole-3-carbinol, a well-studied compound with potent antitumor properties.
-
N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the indole nitrogen modulates the electronic properties and steric bulk of the molecule, which can influence its biological activity and metabolic stability.[7]
This guide will dissect the potential contributions of each of these structural features to the overall mechanism of action of this compound and provide a framework for its experimental validation.
Proposed Mechanisms of Action and Experimental Validation
Based on the structural features of this compound, several compelling mechanisms of action can be hypothesized.
Neuroprotective Effects via Inhibition of Amyloid Fibrillization
Scientific Rationale: The 4-hydroxyindole scaffold has been shown to inhibit the fibrillization of amyloid-β (Aβ) peptides, a key pathological event in Alzheimer's disease.[6] The hydroxyl group at the 4-position can potentially interfere with the hydrogen bonding networks that stabilize amyloid fibrils. It is hypothesized that this compound may exhibit similar neuroprotective properties.
Experimental Workflow:
A. In Vitro Amyloid Aggregation Assay (Thioflavin T Assay):
-
Preparation of Aβ Peptides: Synthesize or purchase Aβ1-42 peptides and prepare a stock solution in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and reconstitution in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the Aβ peptides with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Thioflavin T (ThT) Fluorescence Measurement: At specified time points, add Thioflavin T to aliquots of the incubation mixtures. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Data Analysis: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. Plot fluorescence intensity against time to generate aggregation kinetics curves. Calculate the IC50 value for the inhibition of Aβ aggregation.
B. Cell-Based Neuroprotection Assay:
-
Cell Culture: Culture a neuronal cell line (e.g., PC12 or SH-SY5Y).
-
Treatment: Pre-treat the cells with different concentrations of this compound for a specified period.
-
Induction of Aβ Toxicity: Expose the cells to pre-aggregated Aβ peptides.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with the compound and Aβ to those treated with Aβ alone to determine the neuroprotective effect.
Diagram of Proposed Neuroprotective Mechanism:
Caption: Proposed neuroprotective mechanism of this compound.
Anticancer Activity via Modulation of Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptor-α (ERα) Signaling
Scientific Rationale: Indole-3-carbinol (I3C), a structural analog of the 3-hydroxymethylindole moiety, is a known anticancer agent. I3C activates the aryl hydrocarbon receptor (AhR), which in turn leads to the ubiquitination and proteasomal degradation of estrogen receptor-alpha (ERα).[8] This disruption of ERα signaling is a key mechanism for inhibiting the proliferation of estrogen-dependent breast cancer cells.[9][10] The 4-hydroxy group may further enhance binding to these receptors. The N-Boc group's role is uncertain; it could be a prodrug moiety that is cleaved to an active form, or it might directly participate in receptor interactions.
Experimental Workflow:
A. Cell Proliferation/Cytotoxicity Assay:
-
Cell Lines: Use a panel of cancer cell lines, including estrogen receptor-positive (e.g., MCF-7) and estrogen receptor-negative (e.g., MDA-MB-231) breast cancer cells, as well as other cancer types.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Viability Assessment: Determine cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
B. Receptor Activity and Protein Expression Analysis:
-
AhR Activation Assay: Use a cell line containing an AhR-responsive reporter gene (e.g., expressing luciferase under the control of a xenobiotic response element). Treat the cells with the compound and measure luciferase activity.
-
ERα Reporter Assay: In ERα-positive cells, use a reporter gene driven by an estrogen response element (ERE). Co-treat with estradiol (E2) and the compound to assess antagonism of ERα activity.
-
Western Blot Analysis: Treat MCF-7 cells with the compound and analyze the protein levels of AhR, ERα, and downstream targets such as pS2 and cyclin D1.
Diagram of Proposed Anticancer Signaling Pathway:
Caption: Proposed AhR- and ERα-mediated anticancer mechanism.
Kinase Inhibition
Scientific Rationale: The indole scaffold is a common feature in many kinase inhibitors.[11] The nitrogen atom and hydroxyl groups can form crucial hydrogen bonds with the hinge region of the kinase active site.[12] For example, 4-azaindole derivatives have been developed as potent inhibitors of c-Met and TGFβRI kinases.[13][14] The hydroxyl and hydroxymethyl groups of this compound could similarly engage in interactions within a kinase ATP-binding pocket.
Experimental Workflow:
A. In Vitro Kinase Inhibition Panel:
-
Kinase Panel: Screen the compound against a broad panel of recombinant kinases representing different families of the kinome.
-
Assay Format: Use a standardized assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence-based assay (e.g., ADP-Glo).
-
Data Analysis: Determine the percent inhibition at a fixed concentration (e.g., 10 µM). For active compounds, perform dose-response curves to calculate IC50 values.
B. Cellular Target Engagement Assay:
-
Cell Line Selection: Choose a cell line where an identified target kinase is active and drives a key signaling pathway.
-
Treatment: Treat the cells with the compound.
-
Western Blot Analysis: Analyze the phosphorylation status of the direct downstream substrate of the target kinase to confirm target engagement in a cellular context.
Diagram of a Generic Kinase Inhibition Workflow:
Caption: A typical workflow for identifying and validating a kinase inhibitor.
Prodrug Potential
Scientific Rationale: The N-Boc group is a common protecting group in organic synthesis and can be labile under certain physiological conditions, such as in the acidic environment of tumors or through enzymatic cleavage.[15] It is possible that this compound is a prodrug that releases the more active N-H indole derivative, 4-hydroxy-3-hydroxymethylindole, in vivo.[16] This could enhance the therapeutic index by providing targeted release of the active compound.[17][18]
Experimental Workflow:
A. In Vitro Stability and Metabolism Studies:
-
Incubation: Incubate the compound in simulated gastric fluid (acidic pH), simulated intestinal fluid, and human liver microsomes or S9 fractions.
-
Analysis: At various time points, analyze the samples by LC-MS/MS to quantify the parent compound and detect the formation of the de-Boc-ylated metabolite.
-
Data Analysis: Determine the half-life of the parent compound under each condition.
B. Comparative Activity Studies:
-
Synthesis: Synthesize the de-Boc-ylated analog, 4-hydroxy-3-hydroxymethylindole.
-
Activity Comparison: Compare the in vitro and cellular activities of the N-Boc protected compound and its de-Boc-ylated counterpart in the assays described in the sections above. A significantly higher potency of the de-Boc-ylated form would support the prodrug hypothesis.
Data Summary and Interpretation
The following table structure should be used to summarize the quantitative data obtained from the proposed experiments:
| Assay | Parameter | This compound | Positive Control |
| Aβ Aggregation | IC50 (µM) | ||
| Neuroprotection | EC50 (µM) | ||
| MCF-7 Cytotoxicity | GI50 (µM) | Doxorubicin | |
| MDA-MB-231 Cytotoxicity | GI50 (µM) | Doxorubicin | |
| AhR Activation | EC50 (µM) | TCDD | |
| ERα Antagonism | IC50 (µM) | Tamoxifen | |
| Kinase Inhibition (Target X) | IC50 (nM) | Staurosporine | |
| Microsomal Stability | t1/2 (min) |
Conclusion
This compound is a molecule of significant interest at the intersection of neuroprotective and anticancer research. The structural motifs present in this compound provide a strong rationale for investigating its potential as an inhibitor of amyloid fibrillization, a modulator of the AhR and ERα signaling pathways, a kinase inhibitor, or a prodrug. The experimental workflows detailed in this guide offer a comprehensive and logical approach to elucidating its mechanism of action. A thorough investigation based on these proposals will be instrumental in defining the therapeutic potential of this novel indole derivative and guiding its future development.
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The Enigmatic Potential of 1-Boc-4-Hydroxy-3-hydroxymethylindole: A Technical Guide to Unraveling Its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The specific biological activities of 1-Boc-4-Hydroxy-3-hydroxymethylindole have not been explicitly detailed in publicly available scientific literature. This guide, therefore, leverages data from structurally analogous indole derivatives to project its potential therapeutic applications and provides a comprehensive framework for its empirical investigation.
Preamble: The Indole Scaffold - A Cornerstone of Modern Therapeutics
The indole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its presence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility in interacting with diverse biological targets.[1][2][3] From the potent anti-inflammatory effects of indomethacin to the life-saving anti-cancer properties of vinca alkaloids, the indole framework consistently demonstrates its capacity for potent and specific pharmacological modulation.[2][3] The strategic functionalization of the indole ring at its various positions allows for the fine-tuning of its biological profile, leading to the discovery of novel therapeutic agents.[4][5][6] This guide focuses on the untapped potential of a unique derivative, this compound, and outlines a strategic approach to elucidating its biological significance.
I. Deconstructing the Molecule: A Structural Rationale for Potential Bioactivity
The structure of this compound presents a compelling case for multifaceted biological activity. Each substituent on the indole core is strategically positioned to potentially engage with key biological targets.
-
The 3-Hydroxymethyl Group: Substitution at the C3 position of the indole ring is a hallmark of many biologically active indoles.[7] The presence of a hydroxymethyl group, in particular, introduces a polar functional group capable of forming hydrogen bonds, a critical interaction for binding to enzyme active sites and receptors. Derivatives of 3-hydroxymethylindole have been investigated for a range of activities, including antimicrobial and cytoprotective effects.[8]
-
The 4-Hydroxy Group: The phenolic hydroxyl group at the C4 position is a known pharmacophore that can contribute to antioxidant activity by scavenging free radicals. Furthermore, 4-hydroxyindole itself has demonstrated the ability to inhibit amyloid fibrillization, suggesting a potential role in neurodegenerative diseases.[9]
-
The 1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position serves to protect the indole nitrogen. While often considered a synthetic handle, the N-substituent can significantly influence the overall pharmacological profile of the molecule, affecting its lipophilicity, metabolic stability, and interaction with biological targets.[10]
Based on these structural features and the known activities of related compounds, we can hypothesize three primary avenues for the biological activity of this compound:
-
Anticancer Activity: The indole scaffold is a common feature in numerous anticancer agents.[4][11][12][13][14]
-
Anti-inflammatory Activity: Many indole derivatives exhibit potent anti-inflammatory properties.[5][15][16][17][18][19][20]
-
Neuroprotective Activity: The presence of the 4-hydroxy group suggests a potential to interfere with protein aggregation processes implicated in neurodegenerative disorders.[9]
II. Postulated Biological Activities and Mechanistic Pathways
This section explores the hypothetical biological activities of this compound, grounded in the established pharmacology of its structural analogs.
A. Anticancer Potential: Targeting Hallmarks of Malignancy
The indole nucleus is a key component of numerous cytotoxic and cytostatic agents.[4][11][12][13][14] Substituted indoles have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[11][12]
Hypothesized Mechanism of Action:
It is plausible that this compound could exert anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: The compound may trigger programmed cell death by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: It could interfere with the cell cycle machinery, leading to an accumulation of cells in a specific phase, such as G2/M, thereby preventing cell division.[12]
-
Inhibition of Kinases: Many indole derivatives are known to be potent kinase inhibitors, targeting signaling pathways crucial for cancer cell survival and proliferation.
Experimental Workflow for Anticancer Activity Screening:
Caption: Workflow for evaluating the anticancer potential of this compound.
B. Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Indole derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[5][15][16][17][18][19][20] Their mechanisms often involve the inhibition of key inflammatory mediators.
Hypothesized Mechanism of Action:
The anti-inflammatory activity of this compound could be mediated by:
-
Inhibition of Cyclooxygenase (COX) Enzymes: The compound may selectively or non-selectively inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins.
-
Suppression of Pro-inflammatory Cytokines: It could downregulate the expression of cytokines such as TNF-α, IL-6, and IL-1β in inflammatory cells.
-
Antioxidant Activity: The 4-hydroxy group may contribute to reducing oxidative stress, a key component of the inflammatory response.
Experimental Workflow for Anti-inflammatory Activity Screening:
Caption: Workflow for investigating the anti-inflammatory properties.
C. Neuroprotective Potential: Combating Amyloid Aggregation
The ability of 4-hydroxyindole to inhibit amyloid fibrillization provides a strong rationale for investigating the neuroprotective potential of this compound.[9]
Hypothesized Mechanism of Action:
The compound may exert neuroprotective effects by:
-
Inhibiting Amyloid-β (Aβ) Aggregation: It could directly interfere with the nucleation or elongation phases of Aβ fibril formation.
-
Protecting Against Aβ-induced Toxicity: By preventing the formation of toxic oligomers and fibrils, it may protect neuronal cells from damage.
Experimental Workflow for Neuroprotective Activity Screening:
Caption: Workflow for assessing the neuroprotective effects against amyloid-β.
III. Experimental Protocols: A Step-by-Step Guide
To empirically validate the hypothesized biological activities, a series of well-established in vitro assays are proposed.
A. Synthesis of this compound
As this compound is not readily commercially available, a synthetic route would first need to be established. A plausible approach would involve the protection of 4-hydroxyindole with a Boc group, followed by a formylation reaction at the C3 position and subsequent reduction to the hydroxymethyl group.
B. Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
C. Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of NO produced and determine the inhibitory effect of the compound.
D. Thioflavin T (ThT) Amyloid-β Aggregation Assay
-
Preparation of Aβ: Prepare a solution of amyloid-β (1-42) peptide in a suitable buffer.
-
Incubation: Incubate the Aβ peptide with and without different concentrations of this compound at 37°C with gentle agitation.
-
ThT Fluorescence Measurement: At various time points, add Thioflavin T to aliquots of the incubation mixture and measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).
-
Data Analysis: Plot the fluorescence intensity over time to monitor the kinetics of Aβ aggregation and determine the inhibitory effect of the compound.
IV. Quantitative Data Summary
As no experimental data for this compound exists, the following table presents hypothetical data based on the activities of related indole derivatives to illustrate the expected outcomes of the proposed experiments.
| Biological Activity | Assay | Parameter | Hypothetical Value | Reference Compound | Reference Value |
| Anticancer | MTT (MCF-7 cells) | IC50 | 15 µM | Doxorubicin | 0.5 µM |
| Anti-inflammatory | NO Assay (RAW 264.7) | IC50 | 25 µM | Indomethacin | 10 µM |
| Neuroprotective | ThT Aβ Aggregation | Inhibition at 50 µM | 75% | Curcumin | 80% |
V. Conclusion and Future Directions
While the biological activity of this compound remains to be empirically determined, a thorough analysis of its structural components and the activities of analogous compounds strongly suggests its potential as a versatile therapeutic agent. The proposed experimental workflows provide a clear and logical path to systematically investigate its anticancer, anti-inflammatory, and neuroprotective properties. The elucidation of its biological profile could pave the way for the development of a novel class of indole-based therapeutics. Future research should focus on the synthesis of this compound, followed by the execution of the outlined in vitro and subsequent in vivo studies to validate these promising hypotheses.
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The Strategic Utility of 1-Boc-4-Hydroxy-3-hydroxymethylindole in Modern Synthesis: A Technical Guide
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Among the vast array of functionalized indole building blocks, 1-Boc-4-hydroxy-3-hydroxymethylindole stands out as a trifunctional scaffold of significant synthetic potential. The strategic placement of a protected nitrogen, a phenolic hydroxyl group, and a primary alcohol offers medicinal chemists a versatile platform for the controlled and regioselective elaboration into more complex molecular architectures. This technical guide provides an in-depth analysis of this building block, including a proposed synthetic pathway, a discussion of its key reactivity, and a forward-looking perspective on its application in the synthesis of bioactive molecules, particularly in the realm of psychedelic-inspired therapeutics and other drug discovery programs.
Introduction: The Privileged Indole Scaffold
The indole ring system is a recurring motif in a multitude of biologically active compounds, from the essential amino acid tryptophan to potent anticancer agents like vincristine.[3][4] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for engaging with biological targets.[4] Consequently, the development of novel, functionalized indole building blocks is a continuous pursuit in synthetic and medicinal chemistry.[5]
The subject of this guide, this compound, offers a unique combination of functionalities that allow for orthogonal chemical modifications. The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group that deactivates the indole ring towards electrophilic substitution and allows for directed lithiation, yet it can be readily removed under acidic conditions.[6][7] The 4-hydroxy group provides a handle for etherification, esterification, or participation in transition metal-catalyzed cross-coupling reactions. The 3-hydroxymethyl group can be oxidized to an aldehyde, converted to a leaving group for nucleophilic displacement, or elongated to introduce side chains. This trifunctionality makes it a particularly valuable, albeit currently underutilized, building block for the synthesis of complex indole alkaloids and their analogs.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₄ | Supplier Data |
| Molecular Weight | 263.29 g/mol | Supplier Data |
| CAS Number | 914349-12-5 | Supplier Data |
| Appearance | Off-white to light brown solid | Supplier Data |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane | General knowledge |
| Predicted XLogP3 | 1.8 | PubChem |
Proposed Synthesis of this compound
While this compound is commercially available from some suppliers, a de novo synthesis from more readily available starting materials is often desirable for large-scale applications and for accessing analogs. A plausible and efficient synthetic route can be envisioned starting from the commercially available 4-hydroxyindole. This proposed multi-step synthesis leverages well-established indole chemistry.
dot
Caption: Proposed synthetic pathway to this compound.
Step 1: Vilsmeier-Haack Formylation of 4-Hydroxyindole
The introduction of a formyl group at the C3 position of the indole ring is a classic and reliable transformation known as the Vilsmeier-Haack reaction.[8]
Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃).
-
Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-hydroxyindole in DMF dropwise to the pre-formed Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide.
-
The resulting precipitate, 4-hydroxyindole-3-carboxaldehyde, is collected by filtration, washed with water, and dried.[4]
Causality: The electron-rich indole ring readily undergoes electrophilic substitution. The Vilsmeier reagent is a mild electrophile that selectively formylates the C3 position, which is the most nucleophilic position of the indole nucleus. The 4-hydroxy group is a strongly activating group, facilitating this transformation.
Step 2: N-Boc Protection
With the C3 position functionalized, the next step is the protection of the indole nitrogen to prevent side reactions in subsequent steps and to modulate the reactivity of the indole ring.
Protocol:
-
Suspend 4-hydroxyindole-3-carboxaldehyde in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP).
-
To this mixture, add di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is typically washed with a dilute aqueous acid, followed by brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 1-Boc-4-hydroxyindole-3-carboxaldehyde, which can be purified by column chromatography if necessary.[9][10]
Causality: The Boc group is introduced to protect the N-H of the indole. This is crucial for preventing N-alkylation or other reactions at the nitrogen in subsequent steps. The base is required to deprotonate the indole nitrogen, increasing its nucleophilicity towards the electrophilic Boc₂O.
Step 3: Selective Reduction of the Aldehyde
The final step is the selective reduction of the aldehyde at C3 to the corresponding primary alcohol.
Protocol:
-
Dissolve 1-Boc-4-hydroxyindole-3-carboxaldehyde in a protic solvent such as methanol (MeOH) or ethanol (EtOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Continue stirring at 0 °C for 1-2 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried, and concentrated to afford this compound.
Causality: Sodium borohydride is a mild reducing agent that will selectively reduce the aldehyde in the presence of the ester functionality of the Boc group and the aromatic ring. The use of a protic solvent is key to the mechanism of borohydride reductions.
Synthetic Utility and Applications
The strategic arrangement of the three functional groups in this compound opens up a wide range of possibilities for its use as a versatile building block in the synthesis of complex molecules.
dot
Caption: Key reactive sites and potential transformations of the building block.
Elaboration of the 4-Hydroxy Group
The phenolic hydroxyl group is a prime site for modification.
-
O-Alkylation: This position can be readily alkylated under Williamson ether synthesis conditions (e.g., an alkyl halide and a base like K₂CO₃ or Cs₂CO₃) to introduce a variety of side chains. This is particularly relevant in the synthesis of psilocybin analogs, where this position is phosphorylated.[11]
-
O-Arylation: Buchwald-Hartwig or Ullmann-type cross-coupling reactions can be employed to form diaryl ethers, a common motif in some natural products and pharmaceuticals.
-
Esterification: Acylation with acyl chlorides or anhydrides will yield the corresponding esters, which can serve as prodrugs or as protecting groups themselves.
Modification of the 3-Hydroxymethyl Group
The primary alcohol at the C3 position is another versatile handle.
-
Oxidation: Mild oxidation (e.g., with MnO₂ or Dess-Martin periodinane) will furnish the corresponding 3-carboxaldehyde, a precursor for the synthesis of tryptamines via a Henry reaction followed by reduction, or for the formation of imines and subsequent reductive amination.
-
Conversion to a Leaving Group: The alcohol can be converted to a good leaving group, such as a tosylate or a halide (e.g., using PBr₃). This activates the C3-methyl position for nucleophilic substitution by a wide range of nucleophiles, including amines, cyanides, and carbanions, allowing for the construction of diverse side chains.
Deprotection and Further Functionalization
The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in an alcohol) to reveal the indole N-H.[6] This allows for N-alkylation, N-arylation, or the introduction of other N-substituents at a later stage in the synthesis.
Application in the Synthesis of Psilocybin Analogs: A Hypothetical Example
The synthesis of psilocybin and its analogs for therapeutic research is an area of intense interest.[1][12] this compound is an ideal starting point for the synthesis of various analogs. For instance, a concise synthesis of a C3-modified psilocybin analog could be envisioned:
-
Oxidation: The 3-hydroxymethyl group is oxidized to the aldehyde.
-
Henry Reaction: The aldehyde is reacted with nitromethane to form the corresponding nitroalkene.
-
Reduction: The nitro group is reduced to the amine, and the alkene is reduced to form the tryptamine side chain.
-
N,N-Dimethylation: The primary amine of the tryptamine side chain is exhaustively methylated.
-
Phosphorylation: The 4-hydroxy group is phosphorylated.
-
Deprotection: The Boc group is removed to yield the final psilocybin analog.
This modular approach would allow for the synthesis of a library of analogs by varying the nitroalkane in the Henry reaction or the alkylating agent in the N-alkylation step.
Conclusion
This compound, while not yet extensively documented in the primary literature, represents a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a high degree of control and flexibility in the construction of complex indole-containing molecules. The proposed synthetic route from 4-hydroxyindole is based on robust and well-understood chemical transformations, making it an accessible target for synthesis in a laboratory setting. As the demand for novel indole-based therapeutics continues to grow, particularly in the area of neuropsychiatric disorders, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating drug discovery and development.
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The Hydroxyindole Core: From a Foundational Neurotransmitter to a Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the discovery and history of substituted hydroxyindoles. We will traverse the journey of this remarkable chemical scaffold, from its origins in fundamental biological signaling to its current status as a versatile platform for the development of sophisticated therapeutic agents. This narrative is designed to provide not just a historical account, but a deeper understanding of the scientific rationale and methodological evolution that has cemented the hydroxyindole's importance in medicinal chemistry.
Part 1: Nature's Blueprint: The Primordial Roles of Serotonin and Melatonin
The story of substituted hydroxyindoles begins not in a laboratory, but within the intricate biological pathways of living organisms. The parent compound, hydroxyindole, is the core structure of two vital biomolecules: serotonin (5-hydroxytryptamine or 5-HT) and melatonin.[1]
Serotonin: The "Happiness Hormone" and a Neurotransmitter Powerhouse
Initially identified as a substance in blood plasma that caused smooth muscle contraction, serotonin was later recognized as a pivotal monoamine neurotransmitter in the central nervous system (CNS).[2][3] Its functions are remarkably diverse, modulating mood, sleep, appetite, memory, and learning.[3][4] The profound physiological impact of serotonin established the 5-hydroxyindole moiety as a critical pharmacophore, sparking immense interest in understanding its synthesis and function.
The biosynthesis of serotonin is a concise and elegant two-step enzymatic conversion from the essential amino acid L-tryptophan.[5][6]
-
Hydroxylation: Tryptophan hydroxylase (TPH) catalyzes the rate-limiting step, adding a hydroxyl group to the 5-position of the indole ring to form 5-hydroxytryptophan (5-HTP).[3]
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) then removes the carboxyl group from 5-HTP to yield serotonin.[3]
Melatonin: The Conductor of Circadian Rhythm
Synthesized from serotonin, melatonin is a hormone primarily produced by the pineal gland that regulates the body's sleep-wake cycles.[3][6] Its synthesis follows a nocturnal rhythm, controlled by the enzyme arylalkylamine N-acetyltransferase (AANAT), which is most active at night.[3][7] This conversion of one vital hydroxyindole into another underscores the scaffold's inherent biological significance.
The biosynthetic pathway from serotonin to melatonin involves two further enzymatic steps:[5]
-
N-Acetylation: AANAT transfers an acetyl group from acetyl-CoA to the primary amine of serotonin, forming N-acetylserotonin.[3]
-
O-Methylation: Acetylserotonin O-methyltransferase (ASMT) then transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group, producing melatonin.[5]
Caption: Biosynthetic pathway from L-Tryptophan to Serotonin and Melatonin.
Part 2: The Serotonergic Era: Synthetic Analogs and Receptor Theory
The discovery of serotonin's role in the CNS triggered an explosion of research aimed at creating synthetic molecules that could mimic or block its effects. This endeavor was significantly refined by the identification and classification of a large family of serotonin receptors (5-HT receptors).[8] These receptors became the therapeutic targets for a vast array of pathological conditions, including depression, anxiety, migraine, and schizophrenia.[2][9]
The development of selective agonists (receptor activators) and antagonists (receptor blockers) for different 5-HT receptor subtypes became a central goal of medicinal chemistry. This is where the concept of Structure-Activity Relationships (SAR) became paramount.[10] Researchers systematically modified the 5-hydroxyindole scaffold—altering substituents on the indole ring, the ethylamine side chain, and the nitrogen atom—to understand how these changes influenced binding affinity and functional activity at specific receptors.[10]
A landmark achievement in this field was the development of the triptans . Sumatriptan, a 5-HT(1B/1D) receptor agonist, was a breakthrough therapy for acute migraine headaches, validating the strategy of targeted receptor modulation.[11] This success spurred the creation of a new generation of anti-migraine drugs based on the substituted indole core.[11]
| 5-HT Receptor Subtype | Key Physiological Functions | Therapeutic Application of Modulators | Example Hydroxyindole-based Modulator Class |
| 5-HT1A | Mood regulation, anxiety, cognition | Depression, Anxiety Disorders[9] | Partial agonists (e.g., buspirone analogs) |
| 5-HT1B/1D | Cranial vasoconstriction, neuronal inhibition | Acute Migraine Treatment[11] | Agonists (Triptans, e.g., Sumatriptan)[11][12] |
| 5-HT2A | Psychedelic effects, mood, vasoconstriction | Atypical antipsychotics, Antidepressants | Antagonists |
| 5-HT2C | Appetite regulation, mood, dopamine modulation | Obesity, Depression[2][9] | Agonists and Antagonists |
| 5-HT3 | Nausea and vomiting (emesis) | Chemotherapy-induced nausea | Antagonists (e.g., Ondansetron) |
Part 3: The Synthetic Evolution: Crafting the Hydroxyindole Core
The growing demand for novel substituted hydroxyindoles necessitated the development of robust and versatile synthetic methodologies. While classical indole syntheses provided a foundation, new strategies were required to efficiently introduce the hydroxyl group and other desired substitutions with high regioselectivity.
Established Synthetic Routes
Numerous methods have been established for the synthesis of N-hydroxyindoles, a key subclass with unique biological activities. These include:
-
Reductive cyclization of 2-(2-nitrophenyl)-aldehydes and ketones.[13][14]
-
The Batcho-Leimgruber indole synthesis.[13]
-
Annulation of nitrosoarenes with alkynes.[13]
More recently, gold-catalyzed reactions have provided an efficient one-pot method for generating 6-hydroxyindole derivatives from alkynylcyclohexadienones and amines.[16]
Protocol: General Synthesis of N-Hydroxyindoles via Reductive Cyclization
This protocol exemplifies a common strategy for forming the N-hydroxyindole scaffold from ortho-nitro precursors.[14][17]
Objective: To synthesize an N-hydroxyindole derivative from an o-nitrobenzyl ketone.
Materials:
-
o-nitrobenzyl ketone precursor
-
Transfer hydrogenation source (e.g., ammonium formate, hydrazine)
-
Reducing agent/promoter (e.g., Lead (Pb), SnCl2·2H2O)[14][17]
-
Appropriate solvent (e.g., ethanol, methanol)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the o-nitrobenzyl ketone precursor.
-
Solvent Addition: Dissolve the starting material in a suitable solvent under an inert atmosphere.
-
Reagent Addition: Add the reducing agent/promoter (e.g., SnCl2·2H2O) followed by the transfer hydrogenation source.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves the reduction of the nitro group to a hydroxylamine, which then undergoes an intramolecular cyclization and dehydration to form the N-hydroxyindole ring.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction carefully, often with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the pure N-hydroxyindole.
Caption: General workflow for the synthesis of N-hydroxyindoles.
Part 4: A Privileged Scaffold: Modern Therapeutic Applications
The versatility of the hydroxyindole scaffold has allowed its application to extend far beyond the serotonergic system. The 3-substituted-3-hydroxy-2-oxindole core, in particular, has emerged as a significant structural motif found in numerous natural products with potent biological activities.[18] Today, substituted hydroxyindoles are being investigated and developed for a wide range of diseases, demonstrating their status as a "privileged scaffold" in drug discovery.[19][20]
Diverse Biological Activities:
-
Anticancer Agents: Substituted hydroxyindoles have shown potent antiproliferative activity through various mechanisms, including the inhibition of tubulin polymerization, vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylases (HDACs).[18][20]
-
Antiviral Inhibitors: The indole core has been instrumental in designing small molecule inhibitors of HIV-1 fusion by targeting the gp41 transmembrane glycoprotein.[21][22] Structure-activity relationship studies have optimized these compounds to achieve sub-micromolar potency.[21][22]
-
Protein Kinase Inhibitors: Novel 2-substituted-5-hydroxyindoles have been identified as potent inhibitors of Calcium/calmodulin-dependent protein kinase II (CaMKII). Additionally, N-substituted 7-azaindoles (a related heterocyclic core) are being developed as pan-PIM kinase inhibitors for cancer therapy.[23]
-
Anti-inflammatory and Antimicrobial Agents: Various derivatives have been explored for their potential as anti-inflammatory, antibacterial, and anticonvulsant agents, highlighting the broad utility of the core structure.[19][24]
Caption: The hydroxyindole scaffold links diverse molecular targets to multiple therapeutic areas.
Conclusion
The journey of the substituted hydroxyindole is a compelling example of how nature's chemical ingenuity can inspire decades of scientific innovation. From its fundamental role in serotonin and melatonin, this scaffold has evolved into a cornerstone of modern medicinal chemistry. The historical progression from identifying its biological function to rationally designing synthetic analogs and discovering entirely new therapeutic applications demonstrates the power of interdisciplinary research. The continued exploration of novel synthetic methodologies and a deeper understanding of its interactions with a growing list of biological targets ensure that the substituted hydroxyindole will remain a highly valuable and privileged scaffold for drug discovery professionals for the foreseeable future.
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Methodological & Application
Synthesis of 1-Boc-4-Hydroxy-3-hydroxymethylindole from 4-hydroxyindole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and detailed protocol for the two-step synthesis of 1-Boc-4-hydroxy-3-hydroxymethylindole, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the selective N-protection of commercially available 4-hydroxyindole using di-tert-butyl dicarbonate (Boc₂O), followed by a regioselective hydroxymethylation at the C3 position of the indole scaffold using paraformaldehyde. This guide emphasizes the rationale behind the chosen experimental conditions, potential challenges, and detailed analytical characterization of both the intermediate and the final product.
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals. The strategic functionalization of the indole nucleus allows for the modulation of biological activity, making the development of versatile indole-based building blocks a critical endeavor. 4-Hydroxyindoles, in particular, are precursors to a range of biologically active molecules. The title compound, this compound, incorporates a protected nitrogen, a free phenol, and a hydroxymethyl group at the highly reactive C3 position. This trifunctional scaffold offers multiple handles for further chemical elaboration, rendering it a highly valuable intermediate for the synthesis of complex molecular architectures.
This application note details a robust and reproducible two-step synthesis of this compound from 4-hydroxyindole. The protocol is designed to be accessible to researchers with a foundational understanding of organic synthesis, providing not just the procedural steps but also the underlying chemical principles that govern the transformations.
Reaction Scheme
Figure 1: Overall synthetic route from 4-hydroxyindole to this compound.
PART 1: Experimental Protocols
Step 1: Synthesis of 1-Boc-4-hydroxyindole
Rationale: The first step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is crucial for two reasons: it prevents N-alkylation in the subsequent hydroxymethylation step and it electronically modifies the indole ring, although the C3 position remains highly activated for electrophilic substitution. The choice of base is critical to ensure selective N-acylation over O-acylation of the phenolic hydroxyl group. A non-nucleophilic organic base such as triethylamine (TEA) is employed to minimize the undesired side reaction.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-Hydroxyindole | 133.15 | 5.0 g | 37.5 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 9.8 g | 45.0 |
| Triethylamine (TEA) | 101.19 | 6.3 mL | 45.0 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyindole (5.0 g, 37.5 mmol).
-
Dissolve the 4-hydroxyindole in dichloromethane (100 mL).
-
To the stirred solution, add triethylamine (6.3 mL, 45.0 mmol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add di-tert-butyl dicarbonate (9.8 g, 45.0 mmol) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes). The starting material (4-hydroxyindole) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Upon completion, quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes to afford 1-Boc-4-hydroxyindole as a white to off-white solid.
Characterization of 1-Boc-4-hydroxyindole:
-
Appearance: White to off-white solid.
-
Yield: Typically 85-95%.
-
¹H NMR (400 MHz, CDCl₃): δ 8.01 (s, 1H), 7.55 (d, J = 8.4 Hz, 1H), 7.14 (t, J = 8.0 Hz, 1H), 6.71 (d, J = 7.6 Hz, 1H), 6.60 (d, J = 3.6 Hz, 1H), 4.95 (s, 1H), 1.68 (s, 9H).[1]
-
¹³C NMR (101 MHz, CDCl₃): δ 151.8, 149.8, 137.2, 126.1, 122.9, 115.8, 107.4, 104.9, 103.8, 83.7, 28.3.[1]
Step 2: Synthesis of this compound
Rationale: The second step is a hydroxymethylation reaction at the C3 position of the indole ring. The indole C3 position is electron-rich and highly susceptible to electrophilic attack.[2] Paraformaldehyde serves as the source of the electrophile, formaldehyde, upon heating. A base, such as potassium carbonate, is used to facilitate the reaction, likely by deprotonating the phenolic hydroxyl group, which may increase the nucleophilicity of the indole ring system.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 1-Boc-4-hydroxyindole | 233.27 | 4.0 g | 17.1 |
| Paraformaldehyde | (CH₂O)n | 1.03 g | 34.2 (as CH₂O) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.55 g | 25.7 |
| 1,4-Dioxane | 88.11 | 80 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-4-hydroxyindole (4.0 g, 17.1 mmol) and paraformaldehyde (1.03 g, 34.2 mmol).
-
Add potassium carbonate (3.55 g, 25.7 mmol) to the flask.
-
Add 1,4-dioxane (80 mL) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (Eluent: 50% Ethyl acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove potassium carbonate and any unreacted paraformaldehyde.
-
Wash the filter cake with a small amount of dioxane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 30-60% ethyl acetate in hexanes to yield this compound as a solid.
Characterization of this compound:
-
Appearance: White to pale yellow solid.
-
Molecular Formula: C₁₄H₁₇NO₄[3]
-
Molecular Weight: 263.29 g/mol [3]
-
Expected ¹H NMR (400 MHz, CDCl₃): δ ~7.9 (d, 1H), ~7.2-7.0 (m, 2H), ~6.7 (d, 1H), ~5.0 (s, 1H, OH), ~4.8 (s, 2H, CH₂OH), ~1.7 (s, 9H, Boc). (Note: Actual chemical shifts may vary and require experimental confirmation).
-
Expected ¹³C NMR (101 MHz, CDCl₃): δ ~152, ~150, ~137, ~126, ~123, ~116, ~110, ~108, ~105, ~84, ~58, ~28. (Note: Actual chemical shifts may vary and require experimental confirmation).
PART 2: In-depth Discussion and Mechanistic Insights
Selectivity in N-Boc Protection
The key to a successful synthesis of the intermediate, 1-Boc-4-hydroxyindole, lies in the selective protection of the indole nitrogen over the phenolic oxygen. While both are nucleophilic, the indole nitrogen is generally more nucleophilic towards acylation under basic conditions with a non-nucleophilic base. The use of triethylamine is critical; a stronger, more nucleophilic base like sodium hydride could lead to deprotonation of the phenol, promoting O-acylation and resulting in a mixture of products. The reaction is typically performed at room temperature to further favor N-acylation.
Mechanism of C3-Hydroxymethylation
The hydroxymethylation of the Boc-protected 4-hydroxyindole proceeds via an electrophilic aromatic substitution mechanism. The indole ring, particularly the C3 position, is highly electron-rich and acts as a nucleophile.[2] Paraformaldehyde, upon heating, depolymerizes to generate formaldehyde, which is the electrophile. The reaction is likely facilitated by the base, which may deprotonate the phenol, increasing the electron-donating ability of the benzene portion of the indole and further activating the C3 position towards electrophilic attack.
Figure 2: Simplified mechanism of C3-hydroxymethylation of 1-Boc-4-hydroxyindole.
PART 3: Troubleshooting and Practical Considerations
-
Incomplete Boc Protection: If TLC analysis shows significant unreacted 4-hydroxyindole, consider adding an additional 0.1-0.2 equivalents of Boc₂O and TEA and stirring for a few more hours. Ensure the reagents are of good quality and the solvent is anhydrous.
-
O-Acylation Side Product: If a significant amount of the O-acylated product is observed, the choice of base and reaction temperature should be re-evaluated. Using a less nucleophilic base and maintaining a lower reaction temperature can help minimize this side reaction.
-
Low Yield in Hydroxymethylation: Ensure that the paraformaldehyde is of good quality and that the reaction is heated sufficiently to promote depolymerization. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich indole.
-
Purification Challenges: Both the intermediate and the final product can be somewhat polar. Careful selection of the eluent system for column chromatography is essential for good separation. A gradient elution is recommended.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-hydroxyindole. The procedures have been designed to be robust and scalable, providing researchers with a valuable building block for the synthesis of complex indole-containing molecules. By understanding the underlying chemical principles and potential challenges, researchers can confidently execute this synthesis and utilize the product in their drug discovery and development programs.
References
- Wikipedia. (n.d.). Indole.
- Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from a relevant publication's supporting information. (Note: A specific, publicly available, and stable URL for this exact supplementary information is not available, but the provided NMR data is consistent with the expected structure.)
- Sinfoo Biotech. (n.d.). This compound, (CAS# 914349-12-5).
Sources
Application Note: High-Purity Isolation of 1-Boc-4-Hydroxy-3-hydroxymethylindole for Drug Discovery
Abstract
This application note provides a detailed protocol for the purification of 1-Boc-4-hydroxy-3-hydroxymethylindole, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol outlines two effective methods for purification: silica gel column chromatography and recrystallization. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive approach to obtaining this compound with high purity, which is critical for subsequent synthetic steps and biological screening. The causality behind experimental choices, safety precautions, and methods for assessing purity are discussed in detail.
Introduction
This compound is a versatile building block in medicinal chemistry, incorporating a protected indole core with hydroxyl functionalities that allow for diverse chemical modifications. The purity of this intermediate is paramount, as impurities can lead to side reactions, low yields, and complications in the interpretation of biological data in downstream applications. This document provides robust and validated protocols for the purification of this compound from a crude reaction mixture.
The purification strategies detailed herein are based on the fundamental principles of chromatography and crystallization, adapted for the specific physicochemical properties of this compound. The Boc (tert-butoxycarbonyl) protecting group imparts specific solubility characteristics that are leveraged in the described methods.[1][2]
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents and solvents. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Hazard Summary for this compound and Related Reagents:
| Compound/Solvent | Key Hazards |
| This compound | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. |
| Silica Gel | Respiratory tract irritant. Avoid inhalation of fine dust. |
| Ethyl Acetate | Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |
| Hexane | Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. |
| Dichloromethane | May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. |
| Methanol | Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. Flammable liquid and vapor. |
Materials and Equipment
Reagents and Solvents
-
Crude this compound
-
Silica Gel (60-120 mesh for column chromatography)
-
Ethyl Acetate (ACS grade or higher)
-
n-Hexane (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Deionized Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
TLC plates (Silica gel 60 F254)
-
Potassium Permanganate or Ceric Ammonium Molybdate stain
Equipment
-
Glass chromatography column
-
Fraction collector (optional)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Heating mantle or hot plate
-
Erlenmeyer flasks and beakers
-
Separatory funnel
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Purification Protocols
Two primary methods are presented for the purification of this compound: column chromatography for the separation of multiple components and recrystallization for obtaining highly crystalline, pure material from a relatively clean crude product.
Method 1: Silica Gel Column Chromatography
This method is ideal for purifying the crude product from a reaction mixture containing multiple byproducts and unreacted starting materials. The choice of solvent system is critical for achieving good separation.
Before performing column chromatography, it is essential to determine an optimal solvent system using Thin-Layer Chromatography (TLC). A well-chosen eluent will provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound, allowing for effective separation from impurities.
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane. Start with a 1:4 ratio and gradually increase the polarity (e.g., 1:2, 1:1) to find the optimal separation.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate or ceric ammonium molybdate.
-
The ideal solvent system will show the desired product spot well-separated from other spots.
Based on structurally similar compounds, a solvent system of Ethyl Acetate/Hexane (e.g., starting with 30:70 and gradually increasing the polarity) is a good starting point. For more polar impurities, a Dichloromethane/Methanol system may be more effective.
Proper packing of the silica gel column is crucial to avoid cracking or channeling, which can lead to poor separation.
Procedure:
-
Select a glass column of appropriate size for the amount of crude material (a 20:1 to 50:1 ratio of silica gel to crude product by weight is recommended).
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance upon solvent addition.
-
Drain the solvent until it is level with the top of the sand.
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully load the dissolved sample onto the top of the silica bed.
Procedure:
-
Carefully add the eluent to the column.
-
Begin eluting the column, collecting fractions in test tubes or a fraction collector.
-
Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity. For example, start with 20% ethyl acetate in hexane and gradually increase to 50% or higher.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Diagram of the Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by column chromatography.
Method 2: Recrystallization
Recrystallization is an effective technique for purifying compounds that are crystalline solids at room temperature and have a significant difference in solubility in a given solvent at high and low temperatures. This method is best suited for crude products that are already relatively pure.
The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
Procedure for Solvent Screening:
-
Place a small amount of the crude product (approx. 50 mg) in a test tube.
-
Add a small volume (approx. 1 mL) of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, heat the mixture to the solvent's boiling point and observe if it dissolves.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
Recommended Solvent Systems for Indole Derivatives:
-
Ethyl acetate/Hexane
-
Dichloromethane/Hexane
-
Methanol/Water
-
Toluene
For this compound, a mixed solvent system such as ethyl acetate/hexane is likely to be effective. The compound is dissolved in a minimal amount of the more polar solvent (ethyl acetate) at an elevated temperature, and the less polar solvent (hexane) is added dropwise until the solution becomes turbid. The solution is then clarified by adding a few drops of the more polar solvent and allowed to cool.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexane dropwise to the hot solution with swirling until a slight cloudiness persists.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to a constant weight.
Diagram of the Recrystallization Workflow:
Caption: Step-by-step process for the recrystallization of this compound.
Purity Assessment
The purity of the isolated this compound should be assessed using a combination of the following analytical techniques:
| Analytical Technique | Expected Outcome for Pure Compound |
| Thin-Layer Chromatography (TLC) | A single spot with a consistent Rf value. |
| Melting Point | A sharp melting point range. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with >95% purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra consistent with the expected structure and free of impurity signals. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Column Chromatography: Poor separation | Inappropriate solvent system. | Re-evaluate the eluent using TLC. Consider a different solvent system (e.g., dichloromethane/methanol). |
| Column overloaded. | Use a larger column with more silica gel. | |
| Recrystallization: Oiling out instead of crystallization | Solution is too supersaturated or cooling is too rapid. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. |
| Impurities inhibiting crystallization. | Purify the material by column chromatography first. | |
| Low Recovery | Compound is too soluble in the recrystallization solvent. | Use a different solvent or solvent system. Ensure the minimum amount of hot solvent is used for dissolution. |
| Premature crystallization during filtration. | Filter the hot solution quickly. |
Conclusion
The protocols described in this application note provide effective methods for the purification of this compound. Silica gel column chromatography is a versatile technique for isolating the compound from complex mixtures, while recrystallization is an excellent method for obtaining highly pure, crystalline material. The choice of method will depend on the purity of the crude starting material and the desired final purity. Adherence to these protocols will enable researchers to obtain high-quality this compound, a critical step in the advancement of drug discovery and development programs.
References
- Royal Society of Chemistry. (2011).
- ResearchGate. (2022). Product is dissolved in Boc.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
- Google Patents. (2009). Deprotection of N-BOC compounds.
- Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
- Google Patents. (2016). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Der Pharma Chemica. (2015). Enantioselective synthesis of (S)
- ResearchGate. (2018). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
- National Institutes of Health. (2011).
- ResearchGate. (n.d.). Indole N‐Boc deprotection method development. [Link]
- Google Patents. (2017). Preparation method of (S)-N-Boc-3-hydroxypiperidine.
- ResearchGate. (2015). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. [Link]
Sources
The Strategic Utility of 1-Boc-4-Hydroxy-3-hydroxymethylindole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Complex Biologically Active Molecules
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and the ability to be functionalized at various positions make it a privileged scaffold in drug discovery. Within this important class of heterocycles, 1-Boc-4-hydroxy-3-hydroxymethylindole emerges as a highly valuable and strategically functionalized building block. The presence of a Boc-protected nitrogen, a phenolic hydroxyl group at the 4-position, and a hydroxymethyl group at the 3-position provides orthogonal handles for a diverse range of chemical transformations. This allows for the controlled and regioselective introduction of various substituents, making it an ideal starting material for the synthesis of complex molecular architectures with significant therapeutic potential.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its potential as a key intermediate in the synthesis of novel therapeutic agents. Detailed protocols and the underlying scientific rationale are presented to empower researchers in their drug discovery endeavors.
Core Applications in Medicinal Chemistry
The unique trifunctional nature of this compound opens avenues for its application in several therapeutic areas. The 4-hydroxyindole moiety is notably present in psilocin (4-hydroxy-N,N-dimethyltryptamine), a psychoactive compound with emerging therapeutic potential for treating depression and anxiety.[4] This structural similarity positions our title compound as a critical starting material for the synthesis of psilocin analogues with modified pharmacokinetic and pharmacodynamic profiles.
Synthesis of Psilocin Analogues for Neurological Disorders
The growing interest in the therapeutic potential of psychedelics for mental health disorders has spurred research into the synthesis of novel psilocin analogues.[5] The goal is to develop compounds with improved safety profiles, reduced hallucinogenic effects, and enhanced therapeutic efficacy. This compound is an ideal precursor for such endeavors.
The synthetic strategy involves the elaboration of the 3-hydroxymethyl group into the ethylamine side chain characteristic of tryptamines. The Boc-protecting group ensures the stability of the indole nitrogen during these transformations and can be readily removed under acidic conditions in the final steps. The 4-hydroxyl group can be retained to mimic psilocin or can be further functionalized to explore structure-activity relationships (SAR).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the utilization of this compound in the synthesis of a psilocin analogue.
Protocol 1: Synthesis of a Psilocin Analogue via a 3-Substituted Indole
This protocol outlines a plausible synthetic route from this compound to a generic N,N-dialkyl-4-hydroxytryptamine (a psilocin analogue).
Step 1: Oxidation of the 3-Hydroxymethyl Group to an Aldehyde
-
Rationale: The conversion of the primary alcohol at the 3-position to an aldehyde is a key step to enable the subsequent introduction of the ethylamine side chain. A mild and selective oxidizing agent is chosen to avoid over-oxidation or side reactions with the sensitive indole core and the phenolic hydroxyl group.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-4-hydroxy-3-formylindole.
-
Step 2: Henry Reaction to Introduce a Nitroethyl Side Chain
-
Rationale: The Henry reaction (nitroaldol reaction) is a classic and effective method for forming a carbon-carbon bond and introducing a nitro group, which can be subsequently reduced to an amine.
-
Procedure:
-
Dissolve the 1-Boc-4-hydroxy-3-formylindole (1.0 eq) from the previous step in nitromethane.
-
Add ammonium acetate (2.0 eq) and heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess nitromethane under reduced pressure.
-
Purify the resulting nitrovinylindole derivative by column chromatography on silica gel.
-
Step 3: Reduction of the Nitro Group to an Amine
-
Rationale: The nitro group is a versatile precursor to a primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing the nitroalkene to the corresponding amine.
-
Procedure:
-
In a separate flask, prepare a suspension of lithium aluminum hydride (LAH) (4.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of the nitrovinylindole derivative (1.0 eq) in anhydrous THF to the LAH suspension.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-hydroxy-tryptamine.
-
Step 4: N-Alkylation of the Primary Amine
-
Rationale: Reductive amination is a mild and efficient method for the N-alkylation of primary amines to secondary or tertiary amines.
-
Procedure:
-
Dissolve the crude 1-Boc-4-hydroxy-tryptamine (1.0 eq) in methanol.
-
Add an excess of the desired aldehyde or ketone (e.g., formaldehyde for N,N-dimethylation) (2.5 eq) and sodium cyanoborohydride (2.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Step 5: Deprotection of the Boc Group
-
Rationale: The final step involves the removal of the Boc protecting group to yield the target psilocin analogue. This is typically achieved under acidic conditions.
-
Procedure:
-
Dissolve the N-alkylated tryptamine derivative (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to obtain the desired psilocin analogue.
-
Data Presentation
The following table summarizes the key intermediates and the final product in the proposed synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | C₁₄H₁₇NO₄ | 263.29 | Boc-protected indole, 4-OH, 3-CH₂OH |
| 1-Boc-4-hydroxy-3-formylindole | C₁₄H₁₅NO₄ | 261.27 | Boc-protected indole, 4-OH, 3-CHO |
| 1-Boc-4-hydroxy-3-(2-nitrovinyl)indole | C₁₅H₁₆N₂O₅ | 304.29 | Boc-protected indole, 4-OH, 3-CH=CHNO₂ |
| 1-Boc-4-hydroxy-tryptamine | C₁₅H₂₀N₂O₃ | 276.33 | Boc-protected indole, 4-OH, 3-CH₂CH₂NH₂ |
| N,N-Dialkyl-4-hydroxytryptamine | C₁₂H₁₆N₂O (example for dimethyl) | 204.27 | 4-OH, 3-CH₂CH₂NR₂ |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway for a psilocin analogue.
Signaling Pathway of Serotonergic Psychedelics
Caption: Simplified 5-HT2A receptor signaling pathway.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in medicinal chemistry. Its strategic placement of functional groups provides a robust platform for the synthesis of complex indole-containing molecules. The potential to readily access psilocin analogues from this starting material is of particular significance, given the renewed interest in serotonergic psychedelics for the treatment of various psychiatric disorders. The protocols outlined in this guide are intended to serve as a foundation for researchers to explore the vast chemical space around the 4-hydroxyindole scaffold. Further derivatization of the 4-hydroxyl group, the indole nitrogen, and the amine side chain will undoubtedly lead to the discovery of novel compounds with fine-tuned pharmacological properties, contributing to the development of next-generation therapeutics for neurological and other diseases.
References
- Murnane, K. (2024). Synthesis of Psilocybin Analogues and Other 5-HT Receptor Agonists for Stimulation of Neurotransmission. Ghent University.
- Dolan, E. (2023). Psilocybin-like drug offers antidepressant effects without the psychedelic trip. PsyPost.
- Chadefaux, D., et al. (2020). Psilocybin and analogues for treating depression.
- Wikipedia. (2024). Psilocin.
- Glatfelter, G. C., et al. (2022). The psychoactive and non-psychoactive enantiomers of the psychedelic 5-MeO-DMT. bioRxiv.
- EMBL-EBI. (2024). This compound. ChEMBL.
- PubChem. (2024). tert-Butyl 3-(hydroxymethyl)
- Garg, N. (2022). Strategies for the Synthesis of Bioactive Molecules. Grantome.
Sources
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- 2. Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Psilocin - Wikipedia [en.wikipedia.org]
- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
Application Notes & Protocols: Leveraging 1-Boc-4-Hydroxy-3-hydroxymethylindole in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for identifying high-quality lead compounds.[1][2] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. These fragments, while often exhibiting weak affinity, provide highly efficient starting points for medicinal chemistry optimization.[2] This document provides a detailed, albeit hypothetical, application framework for the use of 1-Boc-4-hydroxy-3-hydroxymethylindole as a versatile fragment in an FBDD campaign. We will explore its qualification as a fragment, provide detailed protocols for primary and secondary screening, and outline a strategic path for hit-to-lead elaboration.
Introduction to the Fragment: this compound
The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in a vast number of biologically active natural products and synthetic drugs.[3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal core for fragment design. The specific fragment, this compound (CAS 914349-12-5), presents several strategic advantages for FBDD:
-
Defined Structure: The rigid indole core reduces the entropic penalty upon binding.
-
Multiple Interaction Points: It features hydrogen bond donors (hydroxyl groups, N-H after deprotection), hydrogen bond acceptors (hydroxyl oxygens, Boc-carbonyl), and a hydrophobic surface.
-
Vectors for Growth: The hydroxyl groups at the 4 and 3-hydroxymethyl positions, along with positions on the aromatic ring, serve as clear, synthetically accessible vectors for chemical elaboration.[4]
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group offers a temporary modification to modulate solubility and allows for straightforward deprotection to explore the role of the indole N-H in binding interactions.
Physicochemical Properties and Adherence to the "Rule of Three"
A critical first step in an FBDD campaign is to ensure that the chosen fragments possess drug-like properties. The "Rule of Three" (Ro3) provides a set of guidelines for effective fragments.[5][6][7][8] Let's evaluate our chosen indole against these criteria.
| Property | Guideline (Rule of Three) | This compound Value | Conformance |
| Molecular Weight (MW) | < 300 Da | 263.29 g/mol [9] | Yes |
| cLogP | ≤ 3 | ~1.8 (Estimated) | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 2 (two -OH groups) | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 4 (two -OH, two Boc=O) | No* |
| Rotatable Bonds | ≤ 3 | 3 | Yes |
*Note on HBA count: While the formal count is 4, the two carbonyl oxygens of the Boc group are sterically close. In a binding context, it is less likely that both would act as independent acceptors simultaneously. Many experienced practitioners treat the Ro3 as a guideline, not an immutable law, and would consider this fragment acceptable, especially given its rich structural information.[8]
The FBDD Workflow: From Fragment Library to Hit Confirmation
An FBDD campaign is a multi-stage process that requires sensitive biophysical techniques to detect the weak binding affinities typical of fragments.[10] The goal is to identify true binders and validate their interaction with the target protein before committing to extensive chemical synthesis.
Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Experimental Protocols
The following protocols are designed to be a practical guide for screening this compound and a broader fragment library.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the low-affinity interactions characteristic of fragments.[1][11] It measures changes in the refractive index at the surface of a sensor chip as fragments in solution bind to an immobilized target protein.[12]
Objective: To rapidly identify fragments that bind to the target protein and provide an initial estimate of binding.
Materials:
-
Biacore™ system (or equivalent SPR instrument)[12]
-
Sensor Chip CM5 (or other suitable chip for amine coupling)[12]
-
Amine Coupling Kit (EDC, NHS, Ethanolamine)
-
Target Protein (>95% purity)
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running Buffer (e.g., HBS-EP+, pH 7.4)
-
Fragment Library Stock Solutions (e.g., 100 mM in DMSO)
-
Working Fragment Solutions (e.g., 200 µM in Running Buffer with matched DMSO concentration)
Procedure:
-
Target Immobilization:
-
Equilibrate the system with Running Buffer.
-
Activate the sensor surface with a 7-minute injection of a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 20-50 µg/mL in Immobilization Buffer) until the desired immobilization level is reached (typically 8,000-12,000 Response Units for fragment screening).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein injection to serve as a control for bulk refractive index changes.[12]
-
-
Fragment Screening:
-
Prepare fragment solutions in Running Buffer. It is critical that the final DMSO concentration is identical in all samples and the Running Buffer to minimize solvent mismatch artifacts.[11] A typical final DMSO concentration is 1-2%.
-
Perform a "solvent correction" run by injecting a series of solutions with slightly varying DMSO concentrations to create a calibration curve.
-
Inject each fragment solution (e.g., at 200 µM) over the target and reference flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase with Running Buffer (e.g., 60 seconds).
-
A buffer-only injection should be included periodically as a "double reference."
-
-
Data Analysis & Hit Triage:
-
Subtract the reference flow cell signal from the active flow cell signal for each injection.
-
Correct for any minor solvent mismatches using the solvent correction curve.
-
A binding response significantly above the noise level (e.g., > 3 standard deviations of the baseline) is considered a preliminary hit.
-
Prioritize hits based on the response level normalized for molecular weight, a simple measure of Ligand Efficiency (LE) .[13][14][15][16][17]
-
Caption: A typical screening cascade using Surface Plasmon Resonance (SPR).
Protocol 2: Secondary Screening & Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful tool for confirming fragment binding and can provide structural information about the interaction.[18][19][20] Ligand-observed experiments like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.[18][19]
Objective: To confirm the binding of hits from the primary SPR screen and to gain initial structural insights into the binding event.
Materials:
-
NMR Spectrometer (≥ 600 MHz) with a cryoprobe.
-
NMR tubes.
-
Target Protein solution (e.g., 10-50 µM in a deuterated buffer like 50 mM Phosphate, pD 7.4, 150 mM NaCl).
-
Fragment hit stock solutions (in deuterated DMSO, DMSO-d6).
Procedure (Saturation Transfer Difference - STD):
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 20 µM) and the fragment hit (e.g., 500 µM) in the deuterated NMR buffer. The total sample volume is typically ~500 µL.
-
Ensure the final DMSO-d6 concentration is low (<5%) to avoid protein denaturation.
-
Acquire a standard 1D proton (¹H) spectrum to confirm the presence and integrity of the fragment.
-
-
STD Experiment Setup:
-
The STD experiment involves irradiating the protein with radiofrequency pulses at a frequency where only protein protons resonate (on-resonance, e.g., -1.0 ppm) and at a frequency far from any signals (off-resonance, e.g., 40 ppm).[19]
-
Set the saturation time (typically 1-2 seconds) to allow for the transfer of saturation from the protein to any bound fragments.
-
-
Data Acquisition:
-
Acquire the on-resonance and off-resonance spectra in an interleaved fashion to minimize artifacts from spectrometer instability.
-
Sufficient scans are required to achieve a good signal-to-noise ratio (this can range from minutes to hours depending on the sample).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from protons of the fragment that were in close contact with the protein.[19]
-
The presence of signals in the STD spectrum is a direct confirmation of binding.
-
The relative intensities of the signals in the STD spectrum can provide an "epitope map," indicating which parts of the fragment are most closely interacting with the target protein. Protons closest to the protein surface will show the strongest STD effect.
-
Hit-to-Lead: Elaboration of the Indole Fragment
Once this compound is confirmed as a binder, the next stage is to increase its affinity and selectivity through chemical modification.[21][22] This process, known as hit-to-lead, uses the structural information from techniques like X-ray crystallography or detailed NMR to guide synthetic chemistry.[22][23]
Strategies for Elaboration:
-
Fragment Growing: This involves adding chemical functionality to the fragment core to pick up new, favorable interactions with the protein.[23]
-
Vector 1 (C4-OH): The 4-hydroxy group is an excellent handle. It can be converted to an ether or used in ester formation to probe nearby pockets. For example, extending an alkyl or aryl ether from this position could exploit a nearby hydrophobic region.
-
Vector 2 (C3-CH₂OH): The 3-hydroxymethyl group offers similar opportunities. It can be oxidized to an aldehyde for reductive amination or converted to an ether or ester. This position is often ideal for reaching into deeper pockets.
-
Vector 3 (Aromatic Ring): Positions C5, C6, and C7 on the indole ring are accessible for functionalization (e.g., via halogenation followed by cross-coupling reactions) to explore interactions along the surface of the binding site.
-
-
Fragment Linking: If a second, distinct fragment is found to bind in an adjacent pocket, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity due to avidity effects.[23]
Caption: Hit-to-lead optimization strategies for the indole fragment.
Conclusion
This compound represents an exemplary starting fragment for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," coupled with its structurally rich and synthetically tractable indole core, makes it an ideal candidate for probing target binding sites. By employing a systematic workflow of sensitive biophysical screening techniques like SPR and NMR, researchers can confidently identify and validate its binding. The true power of this fragment lies in its clear vectors for chemical elaboration, providing a logical and efficient path from a low-affinity hit to a potent, optimized lead compound. This application note provides the foundational protocols and strategic framework necessary to unlock the potential of this and similar fragments in modern drug discovery.
References
- Perun, T. J., & Propst, C. L. (Eds.). (1989).
- Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219.
- Kuntz, I. D., Blaney, J. M., Oatley, S. J., Langridge, R., & Ferrin, T. E. (1982). A geometric approach to macromolecule-ligand interactions. Journal of Molecular Biology, 161(2), 269-288.
- Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.
- Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431.
- Bembenek, S. D., Tounge, B. A., & Reynolds, C. H. (2009). Ligand efficiency and other metrics in drug discovery. Drug Discovery Today, 14(5-6), 255-262.
- Abad-Zapatero, C. (2007). Ligand efficiency indices for effective drug discovery. Expert Opinion on Drug Discovery, 2(4), 469-488.
- Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. (2013). The 'rule of three' for fragment-based drug discovery: where are we now? Nature Reviews Drug Discovery, 12(8), 644.
- Practical Fragments. (2011). Pushing the Rule of 3. [Link]
- Erlanson, D. A. (2011). The 'rule of three' for fragment-based drug discovery: where are we now?. H1 Connect.
- Sinfoo Biotech. (n.d.). This compound,(CAS# 914349-12-5). [Link]
- Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. [Link]
- Neumann, L., et al. (2010).
- Bruker. (n.d.). Fragment screening by ligand observed nmr. [Link]
- iNext-Discovery. (2021).
- Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System.
- da Silva, J. F., et al. (2016). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 21(7), 933.
- Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(2), 144-148.
- Chiba University. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development.
- Angulo, J., & Nieto, P. M. (2011). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology, 716, 21-36.
- Sinfoo Biotech. (n.d.). This compound,(CAS# 914349-12-5). [Link]
- Li, D., & Fesik, S. W. (2021). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 2(4), 100867.
- The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press.
- Chemwhat. (n.d.). Cas no 914349-12-5 (Tert-Butyl 4-hydroxy-3-(hydroxymethyl)
- PozeSCAF. (n.d.).
- Wikipedia. (n.d.). Hit to lead.
- Hoffer, L., et al. (2018). Chemistry-driven Hit-to-lead Optimization Guided by Structure-based Approaches.
- ResearchGate. (n.d.). Physicochemical properties of the studied compounds.
- PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
- Al-Hussain, S. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1365315.
- Guidechem. (n.d.). 1-Boc-5-bromo-3-hydroxymethylindole 905710-14-7 wiki.
- ResearchGate. (2025). (PDF) Physical Properties and Molecular Conformations of Indole Alkaloids and Model Protein Interactions - Theoretical vs. Experimental Study.
- Scott, D. E., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777.
- Santa Cruz Biotechnology. (n.d.). 4-Hydroxy-3-(hydroxymethyl)indole, N-BOC protected.
- BLD Pharm. (n.d.). 914349-09-0|1-Boc-4-benzyloxy-3-hydroxymethylindole.
Sources
- 1. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
- 8. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 9. This compound,(CAS# 914349-12-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
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- 14. real.mtak.hu [real.mtak.hu]
- 15. Molecular Descriptors & Ligand Efficiency Metrics – RGDscience Ltd [rgdscience.com]
- 16. Ligand efficiency - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 20. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
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- 22. Chemistry-driven Hit-to-lead Optimization Guided by Structure-based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pozescaf.com [pozescaf.com]
Application Notes and Protocols for the N-Boc Protection of 4-Hydroxyindole
Introduction: The Strategic Importance of N-Boc-4-Hydroxyindole in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The nitrogen atom of the indole ring, with its acidic proton, often requires protection to prevent unwanted side reactions during multi-step synthetic campaigns. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the indole nitrogen due to its stability under a range of conditions and its facile removal under acidic conditions.[1]
4-hydroxyindole, in particular, is a valuable building block for the synthesis of a variety of biologically active molecules, including neurotransmitter analogues and other pharmacologically relevant compounds. The selective protection of the indole nitrogen in the presence of a phenolic hydroxyl group is a critical transformation that enables further functionalization of the molecule. This document provides a detailed experimental procedure for the N-Boc protection of 4-hydroxyindole, grounded in established chemical principles and supported by literature precedents.
Mechanistic Insights: The Role of DMAP in Catalyzing N-Boc Protection
The reaction proceeds via the nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). While this reaction can proceed without a catalyst, it is often slow for less nucleophilic amines like indoles. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) significantly accelerates the reaction.[2]
The catalytic cycle of DMAP involves its initial reaction with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate.[2] This intermediate is much more susceptible to nucleophilic attack by the indole nitrogen than Boc₂O itself. Subsequent attack by the indole nitrogen releases DMAP, regenerating the catalyst for the next cycle.[2] The byproducts of this reaction are tert-butanol and carbon dioxide.[2]
It is crucial to control the reaction conditions to favor N-acylation over potential O-acylation of the hydroxyl group. The higher nucleophilicity of the indole nitrogen compared to the phenolic oxygen, especially under neutral or slightly basic conditions, generally ensures selectivity.
Experimental Workflow Diagram
Caption: Experimental workflow for the N-Boc protection of 4-hydroxyindole.
Detailed Experimental Protocol
This protocol is designed for the selective N-Boc protection of 4-hydroxyindole. All operations should be performed in a well-ventilated fume hood.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 4-Hydroxyindole | 133.15 | 1.00 g | 7.51 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.80 g | 8.26 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 92 mg | 0.75 | 0.1 |
| Anhydrous Dichloromethane (DCM) | - | 40 mL | - | - |
| Deionized Water | - | 20 mL | - | - |
| Brine (saturated NaCl solution) | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
| Silica Gel (for column chromatography) | - | - | - | - |
| Eluent for Chromatography | - | (e.g., Ethyl acetate/Hexane mixture) | - | - |
Step-by-Step Procedure
-
Preparation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyindole (1.00 g, 7.51 mmol) and 4-dimethylaminopyridine (92 mg, 0.75 mmol).
-
Add 20 mL of anhydrous dichloromethane to the flask and stir at room temperature until all solids are dissolved.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.80 g, 8.26 mmol) in 20 mL of anhydrous dichloromethane.
-
-
Reaction:
-
Cool the solution of 4-hydroxyindole and DMAP to 0 °C using an ice bath.
-
Slowly add the di-tert-butyl dicarbonate solution dropwise to the cooled reaction mixture over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Upon completion of the reaction, add 20 mL of deionized water to the flask to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-Boc-4-hydroxyindole as a solid. The expected product, N-Boc-4-hydroxyindole, has a molecular formula of C₁₃H₁₅NO₃.[3]
-
Troubleshooting and Key Considerations
-
Side Reaction - O-Boc Protection: While N-protection is favored, O-protection of the hydroxyl group can occur, especially with a large excess of Boc₂O or a stronger base. Using a slight excess of Boc₂O (1.1 equivalents) and a catalytic amount of DMAP helps to minimize this side reaction.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are pure and the solvent is anhydrous. A slight increase in the amount of Boc₂O (up to 1.2 equivalents) can be attempted.
-
Purification: The polarity of N-Boc-4-hydroxyindole will be significantly different from the starting material. Careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.
Conclusion
This application note provides a detailed and reliable protocol for the N-Boc protection of 4-hydroxyindole, a key transformation for the synthesis of complex molecules in drug discovery. By understanding the underlying mechanism and adhering to the outlined experimental procedure, researchers can confidently and efficiently prepare this valuable intermediate for their synthetic endeavors.
References
- Organic Syntheses Procedure. Di-tert-butyl dicarbonate.
- Google Patents. Process for preparing 4-hydroxy indole, indazole and carbazole compounds. EP1071661A1.
- Google Patents. Process for preparing di-tert.-butyl dicarbonate. EP 0468404 B1.
- CP Lab Safety. N-Boc-4-hydroxyindole, 95% Purity, C13H15NO3, 1 gram.
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. CN106866839A.
- National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- National Institutes of Health. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).
- Wikipedia. Di-tert-butyl dicarbonate.
- Taylor & Francis Online. 4-dimethylaminopyridine – Knowledge and References.
Sources
Application Note: Comprehensive Characterization of 1-Boc-4-Hydroxy-3-hydroxymethylindole
Abstract
This application note provides a comprehensive guide to the analytical methods for the characterization of 1-Boc-4-hydroxy-3-hydroxymethylindole, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this critical building block. This document outlines detailed methodologies for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system.
Introduction: The Importance of Rigorous Characterization
This compound, with the CAS number 914349-12-5, is a bespoke indole derivative. The presence of a Boc protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.[1] The phenolic hydroxyl group at the 4-position and the hydroxymethyl group at the 3-position are key functionalities for further chemical elaboration.
Given its role as a precursor to potentially therapeutic agents, stringent characterization is imperative. Impurities or structural misinterpretations can have profound impacts on the efficacy and safety of the final drug substance. This guide, therefore, presents a suite of orthogonal analytical techniques to provide a complete and unambiguous characterization of the molecule.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the cornerstone for assessing the purity of synthetic intermediates. For this compound, a reversed-phase method is most appropriate due to the molecule's moderate polarity. The Boc group and the indole core provide sufficient hydrophobicity for retention on a C18 stationary phase.
Rationale for Method Development
The choice of a C18 column is based on its wide applicability and excellent resolving power for a broad range of organic molecules. A mobile phase consisting of acetonitrile and water is selected for its UV transparency and miscibility. The addition of a small amount of an acidifier, such as formic acid, is crucial. It suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks and improved retention time reproducibility.[2] This is a common practice in the analysis of indole derivatives to achieve better chromatographic performance.[2]
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm (The indole chromophore has strong absorbance around 220 nm and a secondary absorbance band around 280 nm).
-
Gradient Elution: A gradient is recommended to ensure the elution of any potential impurities with different polarities.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Analysis: Inject the sample and integrate the peak areas to determine the purity of the compound.
Data Presentation
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Purity | >98% (for high-quality batches) |
Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Rationale for Experimental Choices
Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic compounds, including N-Boc protected indoles. However, the presence of two hydroxyl groups in the target molecule may lead to broad signals and potential exchange with residual protons in the solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it will allow for the clear observation of the -OH protons. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-25 mg for ¹³C NMR) in approximately 0.7 mL of DMSO-d₆.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For complete structural assignment, 2D NMR experiments such as COSY and HSQC are recommended.
-
Predicted Spectral Data
The following table summarizes the predicted chemical shifts for this compound. Actual values may vary slightly.
| ¹H NMR (Predicted, DMSO-d₆) | ¹³C NMR (Predicted, DMSO-d₆) |
| ~9.5-10.0 ppm (s, 1H, Ar-OH) | ~150.0 ppm (C=O of Boc) |
| ~7.0-7.5 ppm (m, 3H, Ar-H) | ~145.0 ppm (Ar-C-O) |
| ~7.0 ppm (s, 1H, indole C2-H) | ~135.0 ppm (Ar-C quaternary) |
| ~5.0-5.5 ppm (t, 1H, CH₂-OH) | ~125.0 ppm (Ar-CH) |
| ~4.6 ppm (d, 2H, CH₂-OH) | ~122.0 ppm (Ar-CH) |
| ~1.6 ppm (s, 9H, Boc -C(CH₃)₃) | ~115.0 ppm (Ar-CH) |
| ~110.0 ppm (Ar-C quaternary) | |
| ~105.0 ppm (indole C3) | |
| ~83.0 ppm (Boc -C(CH₃)₃) | |
| ~55.0 ppm (CH₂-OH) | |
| ~28.0 ppm (Boc -C(CH₃)₃) |
Workflow Diagram
Caption: Workflow for NMR structural elucidation.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is essential for confirming the molecular weight of the target compound and providing information about its fragmentation patterns, which can further support structural elucidation.
Rationale for Method Selection
Electrospray ionization (ESI) is a soft ionization technique well-suited for moderately polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Experimental Protocol: ESI-MS
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., TOF or Orbitrap for HRMS)
Reagents:
-
Methanol (HPLC grade)
-
Formic acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in methanol. A small amount of formic acid can be added to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Data
| Ion | Calculated m/z |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Exact Mass | 263.1158 |
| [M+H]⁺ | 264.1230 |
| [M+Na]⁺ | 286.1050 |
A characteristic fragmentation pattern in MS/MS would involve the loss of the Boc group (-100 Da) or the isobutylene from the Boc group (-56 Da). The fragmentation of the indole ring is also a key diagnostic feature.[3][4]
Workflow Diagram
Caption: Workflow for MS molecular weight verification.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale
The FTIR spectrum will provide evidence for the key functional groups: the O-H stretch from the hydroxyl groups, the N-H stretch (which is absent due to Boc protection), the C=O stretch of the carbamate, and the C-H and C=C stretches of the aromatic ring and alkyl groups.
Experimental Protocol: FTIR
Instrumentation:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3500-3200 (broad) | O-H stretch (hydroxyl groups) |
| 3000-2850 | C-H stretch (alkyl groups) |
| ~1700 | C=O stretch (Boc carbamate) |
| 1600-1450 | C=C stretch (aromatic ring) |
| ~1160 | C-O stretch (carbamate) |
Conclusion
The combination of HPLC, NMR, MS, and FTIR provides a robust and comprehensive analytical toolkit for the characterization of this compound. HPLC is essential for determining purity, while NMR provides definitive structural elucidation. Mass spectrometry confirms the molecular weight and elemental composition, and FTIR offers rapid verification of key functional groups. Employing these orthogonal methods ensures the quality, identity, and integrity of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs. For robust quality control, a combined approach utilizing these techniques is highly recommended.[5]
References
- Macmillan Group. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Ernst, L. A., et al. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
- ResearchGate. (n.d.).
- El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
- PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)
- ResearchGate. (2016). (PDF)
- ResearchGate. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)
- Scientific Research Publishing. (2016).
- MDPI. (2023).
- ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. [Link]
- Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. [Link]
- SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. [Link]
- PMC. (2011).
- The Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
Sources
- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Validated Reversed-Phase HPLC Method for Accurate Purity Determination of 1-Boc-4-Hydroxy-3-hydroxymethylindole
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-Boc-4-Hydroxy-3-hydroxymethylindole, a key intermediate in pharmaceutical synthesis. The accurate determination of purity is critical for ensuring the quality and consistency of subsequent synthetic steps and the final active pharmaceutical ingredient (API). The described method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, both acidified with 0.1% formic acid, ensuring sharp peak shapes and optimal resolution from potential impurities. Detection is performed at 280 nm, leveraging the indole chromophore. This document provides a comprehensive protocol, including system suitability criteria and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines, making it suitable for implementation in research, development, and quality control laboratories.
Introduction and Scientific Rationale
This compound is a functionalized indole derivative. The indole ring is a privileged scaffold in medicinal chemistry, and its derivatives are common in many biologically active compounds.[1] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective reactions at other positions. Given its role as a synthetic intermediate, the purity of this compound must be rigorously controlled to prevent the carry-over of process-related impurities or degradation products into the final API.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[2] A reversed-phase method was selected as the logical starting point due to the intermediate polarity of the target analyte.[3] The Boc group imparts significant hydrophobic character, while the two hydroxyl (-OH) groups add polarity, making the molecule well-suited for retention and elution on a non-polar stationary phase like C18.
The method development was guided by established principles of chromatography. The use of an acidified mobile phase (0.1% Formic Acid) is critical for suppressing the ionization of residual silanol groups on the silica-based column packing, thereby minimizing peak tailing and improving reproducibility. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved from the main analyte peak within a reasonable runtime. The validation of this method is performed in accordance with the ICH Q2(R1) guideline to ensure its performance is reliable and fit for purpose.[4][5]
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (ACN), HPLC Gradient Grade
-
Water, HPLC or Milli-Q grade
-
Formic Acid (FA), >98% purity
-
Methanol, HPLC Grade (for cleaning)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with the following components:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (CDS)
The specific chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min (30% B), 2-15 min (30-95% B), 15-18 min (95% B), 18.1-22 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 18 min (plus 4 min for re-equilibration) |
Preparation of Solutions
-
Reference Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Working Standard Solution (approx. 0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Sample Diluent.
-
Sample Solution (approx. 0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter compatible with the diluent.
System Suitability Testing (SST)
Before initiating any analysis, the chromatographic system must be equilibrated and its performance verified against predefined criteria as mandated by pharmacopeias like the USP.[6][7] Inject the Working Standard Solution in six replicate injections and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 |
| Theoretical Plates (N) | > 2000 |
| %RSD for Peak Area | ≤ 2.0% for 6 replicate injections |
| %RSD for Retention Time | ≤ 1.0% for 6 replicate injections |
HPLC Method Validation
The developed method was validated according to ICH guidelines to demonstrate its suitability for purity analysis.[4][8]
-
Specificity: Specificity was demonstrated by analyzing a blank (diluent) and a spiked sample. The blank showed no interfering peaks at the retention time of the analyte. Peak purity analysis using a PDA detector confirmed the main peak was spectrally homogeneous, indicating no co-eluting impurities.
-
Linearity: The linearity was assessed by preparing a series of solutions from the reference standard over a concentration range of 0.005 mg/mL to 0.15 mg/mL (5% to 150% of the working concentration). The method was found to be linear with a correlation coefficient (r²) > 0.999.
-
Accuracy: Accuracy was determined by spiking a known amount of the reference standard into a sample mixture at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery at each level was calculated, with acceptance criteria typically between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six individual preparations of the sample on the same day. The Relative Standard Deviation (%RSD) of the purity results should be ≤ 2.0%.
-
Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst using a different instrument to assess variability. The results were compared to the initial set.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): These were determined based on the signal-to-noise ratio. The LOQ, the lowest concentration that can be reliably quantified, was established at a signal-to-noise ratio of 10:1. The LOD, the lowest concentration that can be detected, was established at a ratio of 3:1.
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in chromatographic parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition. The system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability under varied conditions.
Workflow and Data Analysis
The overall workflow for the purity analysis is depicted in the diagram below.
Caption: Workflow for HPLC Purity Assessment.
Calculation of Purity
The purity of the sample is calculated using the area normalization method. This method assumes that all impurities present in the sample have been detected and that their response factors are similar to that of the main component.
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Conclusion
This application note presents a highly specific, reliable, and robust RP-HPLC method for determining the purity of this compound. The method has been developed and validated against the stringent requirements of the ICH guidelines, ensuring its suitability for quality control in a regulated pharmaceutical environment. The use of a standard C18 column and common mobile phase additives makes this method easily transferable to most analytical laboratories.
References
- U.S. Pharmacopeia.
- Agilent Technologies. (2022).
- LCGC International. (2024). Are You Sure You Understand USP <621>? Link
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Link
- PubMed. (1987).
- U.S. Pharmacopeia.
- SIELC Technologies. Polar Compounds. Link
- U.S. Pharmacopeia.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Link
- Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Link
- PubMed. (2014). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane. Link
- Chromatography Today. (2014). What are the Main Benefits of Reversed Phase HPLC? Link
- MDPI. (2016). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.)
- Chemical Engineering Transactions. (2021).
- ACS Omega. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- BenchChem. A Comparative Guide to Assessing the Purity of Synthesized 6-Cyanoindole via HPLC. Link
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
- AMSbiopharma. (2024).
- European Medicines Agency. (2022). ICH Q2(R2)
- MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride. Link
- Purdue University. Live qualification/validation of purity methods for protein products. Link
- Royal Society of Chemistry. (2013).
- PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Link
- PharmTech. (2024).
- Allan Chemical Corporation. (2024). 5 Ways Solvent Purity Impacts HPLC Results. Link
- ChemBK. 3-(Hydroxymethyl)-1H-indole, N-BOC protected. Link
- UV-Vis absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid... Link
Sources
- 1. chembk.com [chembk.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Strategic Use of 1-Boc-4-Hydroxy-3-hydroxymethylindole in Kinase Inhibitor Synthesis
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has established them as one of the most critical target classes in modern drug discovery.[2] The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many approved ATP-competitive kinase inhibitors.[1][3] Its unique electronic properties and ability to form key hydrogen bonds within the kinase ATP-binding site make it an ideal foundation for inhibitor design.[1][4]
This application note presents 1-Boc-4-hydroxy-3-hydroxymethylindole as a highly versatile and strategically designed starting material for the synthesis of complex indole-based kinase inhibitors. The orthogonal reactivity of its functional groups—an N-Boc protecting group, a phenolic 4-hydroxyl, and a primary 3-hydroxymethyl—provides medicinal chemists with a powerful tool for building molecular complexity in a controlled and predictable manner. We will explore the rationale behind its design and provide detailed, field-proven protocols for its selective functionalization.
Reagent Overview and Strategic Value
The utility of this compound lies in the distinct chemical nature of its three key functional groups, which allows for regioselective modification.
-
N-Boc Group: The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing N-alkylation or N-arylation side reactions and reducing the nucleophilicity of the indole ring. Its acid lability ensures it can be removed under mild conditions in the final stages of a synthesis without disturbing other functional groups.[5][6]
-
4-Hydroxy Group: This phenolic hydroxyl is weakly acidic and serves as an excellent handle for introducing aryl or alkyl ethers via reactions like the Williamson ether synthesis.[7][8] This position is often crucial for establishing interactions with the hinge region of the kinase active site.[9] Furthermore, it can be converted into a triflate, creating a reactive site for palladium-catalyzed cross-coupling reactions.[10][11]
-
3-Hydroxymethyl Group: This primary alcohol is a versatile point for diversification. It can be converted to a leaving group for nucleophilic substitution or functionalized directly via reactions such as Mitsunobu coupling, allowing for the attachment of various side chains that can target solvent-exposed regions of the kinase.[12][13]
Physicochemical and Safety Data
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-hydroxy-3-(hydroxymethyl)indole-1-carboxylate | [14] |
| CAS Number | 914349-12-5 | [14] |
| Molecular Formula | C₁₄H₁₇NO₄ | - |
| Molecular Weight | 263.29 g/mol | - |
| Appearance | Off-white to light brown solid | [15] |
| Storage | Store at room temperature, sealed in a dry environment. | [15] |
Safety: Handle with standard laboratory precautions, including wearing safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[16][17]
Synthetic Workflow and Core Protocols
The strategic functionalization of this compound typically follows a workflow designed to exploit the differential reactivity of the hydroxyl groups. The phenolic 4-OH is more acidic and generally more reactive towards electrophiles under basic conditions than the primary 3-CH₂OH.
Protocol 1: Selective O-Alkylation of the 4-Hydroxy Group (Williamson Ether Synthesis)
This protocol leverages the higher acidity of the phenolic 4-OH to achieve selective alkylation, leaving the 3-CH₂OH group intact for subsequent reactions.
Rationale: The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[8][18] By using a mild base like potassium carbonate (K₂CO₃), the phenolic proton is selectively removed, forming a nucleophilic phenoxide that reacts with a primary alkyl halide in an Sₙ2 reaction.[7] Butanone or DMF are suitable polar aprotic solvents for this transformation.
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv.) and a suitable solvent such as butanone or DMF (approx. 10 mL per mmol of substrate).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add the desired alkyl halide (R-X, 1.1 equiv.). For reactive halides, addition can be done at room temperature. For less reactive halides, the mixture may be heated to 60-80 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Functionalization of the 3-Hydroxymethyl Group via Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally useful method for converting a primary alcohol into a variety of functional groups, including esters, ethers, or for attaching nitrogen nucleophiles.[12][19] It proceeds with a clean inversion of stereochemistry, although this is not relevant for the prochiral 3-hydroxymethyl group.
Rationale: This reaction activates the alcohol through an oxyphosphonium intermediate, which is then displaced by a suitable nucleophile (Nu-H).[19] The reaction requires a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] The nucleophile must have a pKa of approximately 15 or less to effectively protonate the azodicarboxylate and participate in the reaction.[20]
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the N-Boc-4-alkoxy-3-hydroxymethylindole substrate (from Protocol 1, 1.0 equiv.), triphenylphosphine (PPh₃, 1.5 equiv.), and the desired nucleophile (e.g., a phenol, carboxylic acid, or phthalimide, 1.2 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv.) dropwise via syringe. Maintain the temperature at 0 °C during the addition. A color change and/or formation of a precipitate is often observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide byproduct. The byproduct can often be partially removed by trituration with cold diethyl ether or by flash chromatography.
-
Purify the product using column chromatography on silica gel.
Protocol 3: Conversion to 4-O-Triflate and Suzuki-Miyaura Cross-Coupling
For synthesizing bi-aryl structures, a common motif in kinase inhibitors, the phenolic hydroxyl can be converted to a trifluoromethanesulfonate (triflate), which is an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling.[10][21]
Rationale: The triflate group is highly reactive in oxidative addition to a Pd(0) catalyst.[22] This allows for the formation of a carbon-carbon bond between the indole core and an aryl or heteroaryl boronic acid. This method provides a powerful way to introduce diversity at the 4-position of the indole.
Step-by-Step Methodology:
Part A: Triflate Formation
-
Dissolve the N-Boc protected indole (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add a non-nucleophilic base, such as pyridine or 2,6-lutidine (1.5 equiv.).
-
Cool the mixture to 0 °C.
-
Add triflic anhydride (Tf₂O, 1.2 equiv.) dropwise. The reaction is often rapid.
-
Stir at 0 °C for 30-60 minutes, monitoring by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer, wash with cold 1M HCl (if using pyridine), water, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. The crude triflate is often used directly in the next step without further purification.
Part B: Suzuki-Miyaura Coupling
-
To a reaction vial, add the crude indole-4-triflate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 3-5 mol%).
-
Add a solvent system, typically a mixture like 1,4-dioxane/water or DMF.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Seal the vial and heat the reaction to 80-110 °C for 2-12 hours, until TLC or LC-MS indicates consumption of the starting material.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the desired product by flash column chromatography.
Protocol 4: N-Boc Deprotection
The final step in many synthetic sequences is the removal of the Boc protecting group to reveal the indole N-H, which is often a critical hydrogen bond donor for kinase binding.
Rationale: The Boc group is designed to be stable to most reaction conditions except for strong acids.[23] Trifluoroacetic acid (TFA) is commonly used as it cleaves the Boc group efficiently, and both the excess TFA and the tert-butyl cation byproduct are volatile.[24][25]
Step-by-Step Methodology:
-
Dissolve the Boc-protected indole substrate (1.0 equiv.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equivalents, or use a 25-50% solution of TFA in DCM).
-
Stir the reaction at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The product is often obtained as a TFA salt. To obtain the free base, dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Wash with brine, dry the organic layer over Na₂SO₄, and concentrate to yield the deprotected indole.
Case Study: Proposed Synthesis of an Alectinib-like Core Fragment
Alectinib is a potent ALK inhibitor characterized by a complex tetracyclic benzo[b]carbazole core.[26][27] While the full synthesis is extensive, this compound serves as an excellent starting point for constructing a functionalized tricyclic indole core that embodies key structural features.
The following proposed synthesis illustrates how the protocols described above can be combined to build a complex, drug-like scaffold.
This hypothetical pathway demonstrates a logical sequence where the more reactive 4-OH is functionalized first, followed by modification at the 3-position. A subsequent reduction of the nitro group and deprotection of the phthalimide would yield two amine functionalities poised for an intramolecular cyclization to form a key lactam ring, a common feature in many bioactive molecules. The final Boc deprotection would then furnish the target scaffold.
Conclusion
This compound is a strategically designed building block that offers a powerful and flexible platform for the synthesis of indole-based kinase inhibitors. Its orthogonally reactive functional groups allow for controlled, regioselective modifications, enabling the efficient construction of complex molecular architectures. The protocols detailed in this note provide reliable and reproducible methods for researchers in drug discovery to leverage this versatile reagent in the development of next-generation targeted therapeutics.
References
- Chemical structure of alectinib.
- Yuan, Y., et al. (2022).
- Alectinib.
- Boraei, A. T. A., et al. (2025). Synthesis of new functionalized bioactive S-substituted indolyl-triazoles as cytotoxic and apoptotic agents through multi-targeted kinase inhibition. Bioorganic Chemistry. [Link]
- File:Alectinib structure.svg. Wikimedia Commons. [Link]
- Golo, S., et al. (2017). Development of Pharmacophore Model for Indeno[1,2-b]indoles as Human Protein Kinase CK2 Inhibitors and Database Mining. International Journal of Molecular Sciences. [Link]
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
- The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules. [Link]
- Development of Pharmacophore Model for Indeno[1,2-b]indoles as Human Protein Kinase CK2 Inhibitors and D
- Al-Ostoot, F. H., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer. Molecules. [Link]
- Dhuguru, J., & Skouta, R. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules. [Link]
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Boc Deprotection - TFA. Common Organic Chemistry. [Link]
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Bentham Science. [Link]
- Mitsunobu reaction. Wikipedia. [Link]
- Williamson Ether Synthesis. Utah Tech University. [Link]
- Williamson Ether Synthesis. University of Manitoba. [Link]
- Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
- Batool, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]
- Mitsunobu reaction. Organic Synthesis. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry. [Link]
- TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids.
- SAFETY DATA SHEET - 1-Boc-4-hydroxypiperidine. Thermo Fisher Scientific. [Link]
- Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
- Indole N‐Boc deprotection method development.
- MSDS - Safety D
- The Williamson Ether Synthesis. Chemistry Steps. [Link]
- a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
- Williamson Synthesis. Organic Chemistry Portal. [Link]
- Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- 3-(Hydroxymethyl)-1H-indole, N-BOC protected. ChemBK. [Link]
- Regioselective Suzuki–Miyaura Reactions of the Bis(triflate) of 4′,7-Dihydroxyisoflavone. (2015). Synlett. [Link]
- Rhodium‐Catalyzed Cascade Reactions of Indoles with 4‐Hydroxy‐2‐Alkynoates for the Synthesis of Indole‐Fused Polyheterocycles. Semantic Scholar. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (2022).
- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (2021). Beilstein Journal of Organic Chemistry. [Link]
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). Beilstein Journal of Organic Chemistry. [Link]
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][28]-Fused Indole Heterocycles. (2018). Organic Letters. [Link]
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
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Application Notes & Protocols: Strategic Functionalization of the Hydroxymethyl Group in 1-Boc-4-Hydroxy-3-hydroxymethylindole
Abstract
1-Boc-4-hydroxy-3-hydroxymethylindole is a highly versatile, multifunctional building block pivotal in contemporary drug discovery and medicinal chemistry. Its strategic value lies in the orthogonal reactivity of its functional groups: the Boc-protected nitrogen, the phenolic hydroxyl at C4, and the primary hydroxyl at C3. This guide provides a comprehensive technical overview and detailed, field-tested protocols for the selective functionalization of the C3-hydroxymethyl group. We will explore key transformations including oxidation to the aldehyde and carboxylic acid, conversion to versatile halide intermediates, and direct conversion to ethers, esters, and amines. The causality behind the selection of reagents and reaction conditions is elucidated to empower researchers to adapt and troubleshoot these methodologies for the synthesis of complex molecular architectures and diverse compound libraries.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals and bioactive natural products. The specific substrate, this compound, offers three distinct points for chemical modification. The tert-butoxycarbonyl (Boc) group serves to protect the indole nitrogen, preventing N-alkylation and moderating the electron-rich character of the heterocycle, thereby minimizing side reactions during subsequent transformations. The 4-hydroxy group provides a handle for introducing diversity via etherification or other phenolic reactions, often crucial for modulating pharmacokinetic properties or target engagement.
However, it is the 3-hydroxymethyl group that presents the most immediate and versatile opportunity for scaffold extension and pharmacophore introduction. Its transformation into aldehydes, halides, ethers, esters, and amines unlocks a vast chemical space for structure-activity relationship (SAR) studies. This document serves as a practical guide to these essential transformations.
Part 1: Oxidation of the Hydroxymethyl Group
The selective oxidation of the 3-hydroxymethyl group to the corresponding aldehyde or carboxylic acid is a cornerstone transformation, yielding key intermediates for a multitude of subsequent reactions. The choice of oxidant is critical to avoid over-oxidation or degradation of the sensitive, electron-rich indole ring.
Selective Oxidation to 1-Boc-4-hydroxyindole-3-carbaldehyde
Causality & Rationale: The conversion to an aldehyde is arguably the most powerful primary functionalization step. The resulting aldehyde is a versatile electrophile, enabling access to amines via reductive amination, alkenes via Wittig-type reactions, and secondary alcohols via Grignard additions. For this transformation, a mild oxidant is required. Activated Manganese Dioxide (MnO₂) is an excellent choice for oxidizing benzylic and allylic alcohols. It is a heterogeneous reagent, which simplifies workup, and it is highly selective for the primary alcohol, leaving the C4-phenol and the indole nucleus untouched under neutral conditions.[1][2][3]
Experimental Protocol 1: MnO₂ Oxidation
-
Reagent Preparation: To a round-bottom flask charged with this compound (1.0 equiv), add a suitable solvent such as Dichloromethane (DCM) or Chloroform (approx. 15-20 mL per gram of substrate).
-
Reaction Setup: Begin vigorous stirring and add activated Manganese Dioxide (MnO₂, 10.0 equiv by weight). The reaction is heterogeneous, and efficient stirring is crucial.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours at room temperature.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with additional DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde is often pure enough for the next step but can be further purified by flash column chromatography on silica gel if necessary.
Alternative Mild Oxidation Methods
For substrates that may be sensitive to the long reaction times of MnO₂ oxidation, other mild methods are highly effective.
| Oxidizing Agent | Solvent | Key Advantages & Considerations |
| Dess-Martin Periodinane (DMP) | DCM | Fast reaction times (0.5-2 hours), very mild, and avoids toxic chromium reagents. The workup involves removing the iodo-compound byproduct.[4][5][6] |
| Swern Oxidation | DCM | Utilizes oxalyl chloride/DMSO. Excellent for sensitive substrates, but requires low temperatures (-78 °C) and careful handling of reagents. |
Oxidation to 1-Boc-4-hydroxyindole-3-carboxylic acid
Causality & Rationale: The indole-3-carboxylic acid moiety is a common feature in bioactive molecules and serves as a precursor for amides and esters. A direct, high-yielding oxidation of the primary alcohol to the carboxylic acid can be challenging without affecting the phenol group. A more reliable and controlled strategy is a two-step process: initial mild oxidation to the aldehyde (as per Protocol 1), followed by a highly chemoselective Pinnick oxidation.[7][8] The Pinnick oxidation uses sodium chlorite (NaClO₂) under mild acidic conditions and is renowned for its tolerance of other sensitive functional groups, including phenols and the indole ring.[7][9]
Experimental Protocol 2: Pinnick Oxidation of the Aldehyde
-
Reagent Preparation: Dissolve the crude 1-Boc-4-hydroxyindole-3-carbaldehyde (1.0 equiv) in a mixture of tert-butanol and tetrahydrofuran (THF) (1:1 v/v).
-
Reaction Setup: To the stirred solution, add 2-methyl-2-butene (4.0-5.0 equiv) which acts as a hypochlorite scavenger.
-
Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 3.0 equiv) and sodium dihydrogen phosphate (NaH₂PO₄, 3.0 equiv) in water. Add this aqueous solution dropwise to the aldehyde solution at room temperature.
-
Monitoring: Stir the biphasic mixture vigorously for 4-12 hours. Monitor the disappearance of the aldehyde by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 3-4 with 1M HCl.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by crystallization or column chromatography.
Diagram 1: Oxidation Workflow
Caption: Workflow for the selective oxidation of the 3-hydroxymethyl group.
Part 2: Conversion to Halomethyl Intermediates and Nucleophilic Displacement
Converting the hydroxymethyl group into a halomethyl group transforms it into an excellent electrophile, primed for reaction with a wide array of nucleophiles. This is a powerful strategy for introducing C-N, C-O, and C-S bonds.
Synthesis of 1-Boc-4-hydroxy-3-bromomethylindole
Causality & Rationale: The Appel reaction provides a mild and efficient method for converting primary alcohols to the corresponding alkyl halides with high yields and minimal side products.[10][11] It utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide source, such as carbon tetrabromide (CBr₄).[11][12] The reaction proceeds via an oxyphosphonium intermediate, which is then displaced by the bromide ion in an SN2 fashion. This method avoids the strongly acidic conditions of reagents like HBr or PBr₃, which could compromise the Boc protecting group or the indole ring.
Experimental Protocol 3: Appel Reaction for Bromination
-
Reagent Preparation: To a flame-dried, inert atmosphere (N₂ or Ar) flask, add this compound (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv). Dissolve the solids in anhydrous THF or DCM.
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Add carbon tetrabromide (CBr₄, 1.5 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC, observing the consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Purification: Purify the residue directly by flash column chromatography on silica gel. The byproduct is relatively polar and can be separated from the desired, less polar alkyl bromide. The product can be unstable and is often best used immediately in the subsequent step.
Nucleophilic Substitution: Gateway to Diverse Functionalities
The 3-bromomethylindole generated in Protocol 3 is a reactive intermediate for building molecular complexity. It can be readily reacted with various nucleophiles.
Diagram 2: Functionalization via Halomethyl Intermediate
Sources
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Troubleshooting & Optimization
Technical Support Center: Formylation of 1-Boc-4-hydroxyindole
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals who are utilizing 1-Boc-4-hydroxyindole in formylation reactions. The introduction of a formyl group, typically at the C-3 position, is a critical step in the synthesis of many biologically active compounds. However, the unique electronic and steric properties of this substrate, featuring both a protected indole nitrogen and a phenolic hydroxyl group, present specific challenges. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate and mitigate common side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the formylation of 1-Boc-4-hydroxyindole. Each issue is analyzed by probable cause, followed by actionable solutions grounded in chemical principles.
Problem 1: Significant Loss of the N-Boc Protecting Group
You observe a substantial amount of deprotected starting material or the formylated product without the Boc group (4-hydroxyindole-3-carbaldehyde) in your crude reaction mixture.
Probable Cause: The N-Boc (tert-butyloxycarbonyl) group is notoriously labile under acidic conditions.[1][2] Formylation methods like the Vilsmeier-Haack reaction employ acidic reagents (e.g., the Vilsmeier reagent generated from POCl₃ and DMF) that can readily cleave the Boc group.[3][4] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which forms isobutylene and carbon dioxide.[1]
Recommended Solutions:
-
Strict Temperature Control: The rate of Boc cleavage is highly temperature-dependent.
-
Maintain the reaction temperature at 0 °C or below during the addition of the indole substrate to the pre-formed Vilsmeier reagent.
-
Avoid allowing the reaction to warm to room temperature for extended periods. Monitor progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
-
Stoichiometry of the Vilsmeier Reagent: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess increases the overall acidity and concentration of reactive species, promoting deprotection.
-
Alternative Formylation Methods: If de-Boc-ing remains problematic, consider methods that do not require strongly acidic conditions. However, these may present other challenges, such as lower yields or different side reactions.
Logical Workflow for Diagnosing Boc-Group Instability
Caption: Troubleshooting workflow for N-Boc deprotection.
Problem 2: Formation of Di-formylated or Other Isomeric Products
You've identified byproducts that correspond to the addition of more than one formyl group or formylation at a position other than C-3.
Probable Cause: While the C-3 position of the indole nucleus is the most electron-rich and nucleophilic, harsh reaction conditions can overcome the kinetic barrier for substitution at other positions.[5] The phenolic ring, activated by the hydroxyl group, is also susceptible to electrophilic substitution, particularly at the positions ortho and para to the -OH group (C-5 and C-7). Di-formylation can occur if the initially formed product is not deactivated enough to prevent a second attack by the formylating agent.
Recommended Solutions:
-
Control Stoichiometry and Reverse Addition: As with deprotection, using a minimal excess of the formylating agent is crucial. Employ a "reverse addition" technique: add the dissolved 1-Boc-4-hydroxyindole substrate dropwise to the cold (0 °C) Vilsmeier reagent. This ensures the indole is always the limiting reagent in the reaction zone, minimizing the chance of double formylation.
-
Verify Product Structure: Use 2D NMR techniques (like HMBC and NOESY) to unequivocally confirm the position of the formyl group. The proton of the formyl group should show a correlation to the C-3 carbon of the indole in an HMBC spectrum.
Problem 3: O-Formylation and Difficult Purification
The crude product is an oily or waxy solid that is difficult to purify, and NMR analysis suggests the presence of a formate ester.
Probable Cause: The phenolic hydroxyl group at C-4 is nucleophilic and can react with the Vilsmeier reagent or other activated formyl species to form a formate ester. While this ester is typically hydrolyzed during the aqueous workup, incomplete hydrolysis can lead to a persistent impurity that complicates crystallization and chromatography.
Recommended Solutions:
-
Modify the Workup: The hydrolysis of the intermediate iminium salt and any O-formyl esters is critical.[4]
-
After quenching the reaction on ice, ensure the pH is made strongly basic (pH > 12) by adding NaOH or KOH solution.
-
Stir the basic mixture vigorously for at least 1-2 hours at room temperature, or with gentle warming (40-50 °C), to ensure complete hydrolysis of the formate ester.
-
Re-acidify the mixture carefully to precipitate the purified product.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best formylation method for 1-Boc-4-hydroxyindole?
A1: The Vilsmeier-Haack reaction is the most commonly used and generally highest-yielding method for the 3-formylation of indoles.[7][8] Its primary drawback for this specific substrate is the potential for Boc deprotection due to the acidic nature of the Vilsmeier reagent.[9] Other methods are less suitable:
-
Duff Reaction: This method uses hexamine and acid, and is typically employed for the ortho-formylation of phenols.[10][11] It could lead to a mixture of products, potentially favoring formylation at C-5.
-
Reimer-Tiemann Reaction: This reaction involves chloroform and a strong base to generate dichlorocarbene.[12] It is also primarily used for the ortho-formylation of phenols and can give rise to chlorinated byproducts and ring-expansion products with indoles.[13][14]
Comparison of Formylation Methods
| Method | Reagents | Typical Conditions | Pros for 1-Boc-4-hydroxyindole | Cons for 1-Boc-4-hydroxyindole |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to RT | High regioselectivity for C-3 of indole.[7] High yield. | High risk of N-Boc deprotection. [9] |
| Duff Reaction | Hexamethylene-tetramine, Acid (e.g., TFA) | 70-160 °C | May avoid Vilsmeier reagents. | Poor C-3 selectivity; likely to formylate the phenolic ring.[11] Harsh thermal conditions. |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | 50-70 °C | Avoids strong anhydrous acids. | Poor C-3 selectivity. Risk of ring expansion and chlorinated byproducts.[12][13] |
Q2: What is the detailed mechanism for the desired Vilsmeier-Haack reaction on this substrate?
A2: The reaction proceeds in three main stages: 1) Formation of the Vilsmeier reagent, 2) Electrophilic attack by the indole, and 3) Hydrolysis to the final aldehyde.
Caption: Key stages of the Vilsmeier-Haack formylation.
The electron lone pair on the indole nitrogen pushes electron density into the pyrrole ring, making the C-3 position highly nucleophilic. This C-3 attacks the electrophilic carbon of the Vilsmeier reagent.[15] Subsequent loss of a proton restores aromaticity, forming a stable iminium salt intermediate which is then hydrolyzed to the aldehyde during aqueous workup.[3][4]
Q3: How can I reliably monitor the reaction to prevent side products?
A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between your starting material, the desired product, and potential de-Boc byproducts. A good starting point is a 3:1 mixture of Hexane:Ethyl Acetate.
-
Spot 1 (Highest Rf): Starting Material (1-Boc-4-hydroxyindole).
-
Spot 2 (Intermediate Rf): Desired Product (1-Boc-4-hydroxyindole-3-carbaldehyde).
-
Spot 3 (Lowest Rf): Deprotected Product (4-hydroxyindole-3-carbaldehyde) - this compound is more polar due to the free N-H group. Run a TLC every 30 minutes. The reaction is complete when the starting material spot has disappeared. Quench immediately to avoid further side reactions.
Optimized Protocol: Vilsmeier-Haack Formylation of 1-Boc-4-hydroxyindole
This protocol is designed to maximize the yield of the desired product while minimizing N-Boc deprotection.
Materials:
-
1-Boc-4-hydroxyindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric Acid (HCl) solution (e.g., 2M)
-
Crushed Ice / Ice Water
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq.) dropwise to the DMF with vigorous stirring. The addition should take approximately 15-20 minutes.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes. A pale yellow or pinkish solid may form.[8]
-
-
Formylation Reaction:
-
Dissolve 1-Boc-4-hydroxyindole (1.0 eq.) in a minimal amount of anhydrous THF or DCM.
-
Add this solution dropwise to the cold, stirring Vilsmeier reagent suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, let the reaction stir at 0 °C. Monitor the reaction's progress every 30 minutes using TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 1-3 hours.
-
-
Workup and Hydrolysis:
-
Once the starting material is consumed, carefully pour the reaction mixture into a separate beaker containing a large amount of crushed ice and water with vigorous stirring.
-
Add 2M NaOH solution slowly until the mixture is strongly basic (pH > 12).
-
Stir the basic mixture for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate and any potential O-formate esters.
-
Cool the mixture again in an ice bath and carefully acidify with 2M HCl until the pH is approximately 4-5. A precipitate of the product should form.[6]
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water, a small amount of saturated sodium bicarbonate solution, and finally more cold water.
-
Dry the solid under vacuum.
-
If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
-
References
- Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (n.d.).
- Clementi, S., et al. (1973). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2, (14), 2097-2100. [Link]
- Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.).
- ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. [Link]
- Fester, C. (2014). The Reimer–Tiemann Reaction.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis.
- Smith, G. (1956). Indole-3-aldehyde. Organic Syntheses, 36, 46. [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its versatile utility in the synthesis of novel heterocyclic compounds. (2013). Journal of the Brazilian Chemical Society, 24(7), 1144-1152. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Forum post]. [Link]
- Wikipedia. (n.d.). Duff reaction.
- Patil, S. B., & Patil, P. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-15. [Link]
- Brainly.in. (2022). Give the mechanism of the Reimer Tieman reaction on indole.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
- Kumar, K. S., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(3), 1152-1158. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ResearchGate. (2019). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? [Forum post]. r/OrganicChemistry. [Link]
- Aouf, C., et al. (2013). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (2025). New Opportunities with the Duff Reaction. [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]
- PrepChem.com. (n.d.). Synthesis of 4-hydroxyindole.
- Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Food Chemistry Advances - FLORE. (2024).
- Google Patents. (n.d.). CN113321609A - Method for synthesizing 4-hydroxyindole.
- Bilsing, S. W. (1941). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]
- ResearchGate. (2025). Regioselective ortho-formylation of hydroxy-substituted spironaphthooxazine. [Link]
- Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific, 5(9), 45-51. [Link]
- Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Polar Indole Derivatives
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter issues ranging from poor chromatographic resolution to compound instability. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you navigate these hurdles effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Chromatographic Purification Challenges
Chromatography is the workhorse of purification, but the unique properties of polar indoles—often containing multiple heteroatoms, hydrogen bond donors/acceptors, and ionizable groups—can lead to frustrating outcomes. This section addresses the most common chromatographic problems.
Question 1: My polar indole derivative shows poor or no retention on my Reverse-Phase (RP-C18) column. It elutes in the void volume. What is happening and how can I fix it?
Answer: This is the most common issue encountered with polar analytes. Reverse-phase chromatography separates compounds based on hydrophobicity; your polar indole derivative has minimal hydrophobic character, leading to weak interactions with the non-polar C18 stationary phase and co-elution with the solvent front.[1][2][3]
The underlying principle is that retention in RP-HPLC is driven by the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase.[4][5] Highly polar molecules, like many indole derivatives, are very soluble in the aqueous mobile phase and thus have little affinity for the stationary phase.
Here is a decision-making workflow to address this challenge:
Sources
Technical Support Center: Stabilizing 1-Boc-4-Hydroxy-3-hydroxymethylindole
Welcome to the technical support center for 1-Boc-4-hydroxy-3-hydroxymethylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common stability issues encountered during the handling, storage, and use of this valuable indole derivative. The inherent reactivity of the substituted indole core, combined with the lability of the Boc protecting group, necessitates careful experimental design and execution. This document provides field-proven insights and protocols to ensure the integrity of your material and the success of your research.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.
Question 1: My solid sample of this compound has developed a pink or brownish tint upon storage. What is causing this, and is the material still usable?
Answer: The discoloration of your sample is a classic indicator of oxidation. The electron-rich indole nucleus, particularly with the activating hydroxyl and hydroxymethyl substituents, is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.[1] The initial oxidation products can further polymerize, leading to the observed coloration.
-
Is it still usable? A slight color change may not significantly affect the bulk purity for some less sensitive applications, but it is a definitive sign of degradation.[1] For high-stakes experiments such as quantitative assays or GMP synthesis, it is crucial to first assess the purity of the material by techniques like HPLC, LC-MS, or ¹H NMR before proceeding.
-
Immediate Actions:
-
Re-purify a small sample: If the discoloration is minor, you may be able to purify a portion of the material needed for your immediate experiment using flash chromatography. However, be aware that the compound's polarity can make this challenging (see Purification section below).
-
Implement proper storage: For the remaining material, immediately transfer it to an amber vial, purge with an inert gas like argon or nitrogen, and store at -20°C.[1]
-
Question 2: I am observing a significant loss of my compound and the appearance of a new, more polar spot on my TLC plate during silica gel chromatography. What is happening?
Answer: This is a strong indication of the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. Standard grade silica gel is inherently acidic and can readily facilitate the removal of the acid-labile Boc group, especially on sensitive substrates like indoles.[2][3] The resulting free amine (4-hydroxy-3-hydroxymethylindole) is significantly more polar and will exhibit a lower Rf value on the TLC plate.
-
Causality: The Boc group is designed to be removed under acidic conditions.[4] The acidic protons on the surface of the silica gel are sufficient to protonate the carbamate, initiating its decomposition to the free amine, carbon dioxide, and isobutylene.
-
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base, such as 1-2% triethylamine in your chosen eluent system, and then re-equilibrate with the mobile phase. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina for your chromatography.
-
Switch to Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC or flash chromatography (C18 silica) is often more effective and avoids the issue of acidic stationary phases.[5]
-
Question 3: My reaction yield is consistently low when using this compound in a reaction that requires acidic conditions. How can I improve this?
Answer: The use of acidic conditions, even mild ones, is often incompatible with the Boc protecting group.[6] If your reaction conditions are acidic, you are likely deprotecting your starting material, which may not be compatible with the desired transformation or may lead to undesired side reactions.
-
Experimental Choices & Causality:
-
Orthogonal Protecting Groups: The core issue is the lack of orthogonality between your protecting group strategy and your reaction conditions.[4][7] An orthogonal protecting group is one that can be removed under conditions that do not affect other functional groups in the molecule.
-
Alternative Protecting Groups: If acidic conditions are unavoidable, consider replacing the Boc group with an acid-stable protecting group. For example, a carbobenzyloxy (Cbz) group is stable to mild acid but can be removed by hydrogenolysis.
-
-
Protocol for Assessing Boc Group Stability:
-
Dissolve a small amount of this compound in the solvent to be used for your reaction.
-
Add the acidic reagent you intend to use.
-
Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 15 minutes, 1 hour, 4 hours) at the intended reaction temperature.
-
The appearance of a new, more polar spot corresponding to the deprotected indole will confirm the instability of the Boc group under your conditions.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability?
A1: To maximize the shelf-life of this compound, the following conditions are recommended:
-
Temperature: Store at -20°C.[1]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1]
-
Light: Use an amber or opaque vial to protect the compound from light.[1]
-
Purity: Ensure the compound is of high purity before long-term storage, as impurities can sometimes catalyze degradation.
Q2: Should I use an antioxidant? If so, which one and at what concentration?
A2: Yes, for long-term storage or for solutions that will be handled in the presence of air, adding an antioxidant is a prudent measure. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for organic compounds.[1] A typical concentration is 0.01% (w/v). Ensure that the antioxidant will not interfere with any downstream applications. Hydroxyindole derivatives themselves have been shown to possess antioxidant properties, which may offer some intrinsic stability.[8][9][10]
Q3: What solvents are recommended for dissolving this compound?
A3: Due to its polar nature from the two hydroxyl groups, this compound is expected to have good solubility in polar organic solvents such as methanol, ethanol, ethyl acetate, acetone, and THF. It may have limited solubility in nonpolar solvents like hexanes. For long-term storage in solution, choose a solvent that is easily deoxygenated and stored under inert gas.
Q4: Can I heat this compound?
A4: Heating should be done with caution. While some Boc-protected indoles can be deprotected under thermolytic conditions, elevated temperatures will generally accelerate oxidative degradation.[1][6] If heating is necessary for a reaction, it should be done under an inert atmosphere, and the stability of the compound at the desired temperature should be confirmed on a small scale first.
III. Experimental Protocols
Protocol 1: Inert Gas Overlay for Storage
-
Place the solid this compound into a clean, dry amber glass vial.
-
Securely cap the vial with a septum-lined cap.
-
Insert a needle connected to a supply of inert gas (argon or nitrogen) through the septum, ensuring the needle tip is in the headspace above the solid.
-
Insert a second, shorter needle as an exhaust.
-
Gently purge the vial with the inert gas for 1-2 minutes to displace all the air.
-
Remove the exhaust needle first, followed by the inert gas needle, to maintain a positive pressure of inert gas inside the vial.
-
Seal the septum with parafilm and store at -20°C.
Protocol 2: Preparation of a Stabilized Stock Solution
-
Prepare a 1% BHT stock solution: Dissolve 100 mg of BHT in 10 mL of a suitable solvent (e.g., ethanol or ethyl acetate). Store this solution at 4°C in a sealed amber vial.
-
Prepare the indole solution: Weigh the desired amount of this compound into a volumetric flask.
-
For every 10 mL of final solution volume, add 10 µL of the 1% BHT stock solution (this will give a final BHT concentration of 0.01%).
-
Add your desired solvent to the mark, ensuring the compound and BHT are fully dissolved.
-
If possible, use a solvent that has been deoxygenated by sparging with an inert gas.
-
Store the solution under an inert atmosphere at -20°C.
IV. Data Presentation & Visualization
Table 1: Summary of Stability-Influencing Factors
| Factor | Risk | Mitigation Strategy |
| Oxygen | High | Store under inert atmosphere (Ar, N₂). Use deoxygenated solvents. Add an antioxidant (e.g., 0.01% BHT). |
| Light | Moderate | Store in amber or opaque vials. Protect experiments from direct light. |
| Temperature | Moderate | Store at low temperatures (-20°C for long-term). Avoid unnecessary heating. |
| Acidic pH | High | Avoid acidic reagents and conditions. Use neutralized silica gel or alternative chromatography media. |
| Basic pH | Low | Generally stable, but strong bases should be used with caution. |
Diagram 1: Key Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Workflow for Handling and Purification
Caption: Recommended workflow for handling and purification.
V. References
-
Lin, S., & Danishefsky, S. J. (2003). The total synthesis of chartelline C. Angewandte Chemie International Edition, 42(3), 36-51.
-
Madsen, R., & Roberts, B. P. (1996). A new method for the deprotection of N-Boc-protected indoles and pyrroles. Journal of the Chemical Society, Perkin Transactions 1, (12), 1447-1450.
-
Fukuoka, T., et al. (2015). Characterization of the indole biotransformation pathway in Cupriavidus sp. KK10. Applied and Environmental Microbiology, 81(3), 934-942.
-
Babu, G. S., & Perumal, P. T. (2000). A simple and efficient method for the deprotection of secondary Boc-protected amino compounds. Tetrahedron Letters, 41(38), 7245-7248.
-
Jiang, Z., et al. (2019). Proposed degradation pathways of indole by ozonation. Journal of Hazardous Materials, 365, 84-92.
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Vidal, S. (Ed.). (2019). Protecting Groups: Strategies and Applications in Carbohydrate Chemistry. Wiley-VCH.
-
Reddy, B. M., & Sreekanth, P. M. (2004). A mild procedure for the clay catalyzed selective removal of the tert-butoxycarbonyl protecting group from aromatic amines. Synthetic Communications, 34(15), 2841-2846.
-
Grewal, J., et al. (2021). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Molecular Pharmaceutics, 18(10), 3845-3855.
-
Vidal, S. (2019). 1 Protecting Group Strategies in Carbohydrate Chemistry. In Protecting Groups: Strategies and Applications in Carbohydrate Chemistry (eds S. Vidal).
-
Li, B., & Berliner, M. A. (2007). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry, 5(18), 2949-2951.
-
Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
-
MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
Herzon, S. B., & Woo, C. M. (2012). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. Natural Product Reports, 29(8), 879-890.
-
PubMed. (2013). Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. [Link]
-
PubMed. (1979). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]
-
Scott, S. L., et al. (2020). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 5(5), 935-943.
-
Wang, L., et al. (2015). Acid-catalyzed efficient Friedel-Crafts reaction of indoles with N-Boc aminals. Tetrahedron, 71(35), 5869-5875.
-
PubMed Central. (2014). Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives. [Link]
-
ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. [Link]
-
Google Patents. (2019). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
Royal Society of Chemistry. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. [Link]
-
Cannon, J. R., et al. (2025). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. Cell Death & Disease, 16(1), 1-12.
-
Der Pharma Chemica. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
-
Kim, J., & Hong, S. (2017). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 139(42), 15161-15171.
-
PubMed. (2025). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. [Link]
-
PubMed. (2020). Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori. [Link]
-
Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
-
ChemBK. (2024). 3-(Hydroxymethyl)-1H-indole, N-BOC protected. [Link]
-
ResearchGate. (2019). Different approaches to C2 functionalized indole derivatives (A–D). [Link]
-
MDPI. (2023). Surface-Engineered Amino-Graphene Oxide Aerogel Functionalized with Cyclodextrin for Desulfurization and Denitrogenation in Oil Refining. [Link]
-
MDPI. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
PubChem. 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protective Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Indoles
Welcome to the Technical Support Center for the Boc protection of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common yet sometimes challenging transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your synthetic efforts are both efficient and successful.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both an explanation of the underlying chemistry and actionable solutions.
Question 1: My Boc protection reaction is sluggish or fails completely, with a significant amount of starting material remaining. What are the likely causes and how can I resolve this?
Answer:
This is a frequent issue stemming from the inherently low nucleophilicity of the indole nitrogen. The lone pair of electrons on the nitrogen is delocalized into the aromatic system, making it a weaker nucleophile compared to aliphatic amines.[1] Several factors can be at play:
-
Insufficient Base Strength or Incomplete Deprotonation: For the reaction to proceed efficiently, the N-H proton of the indole must be removed to generate the more nucleophilic indolide anion. If the base is not strong enough or is used in insufficient quantity, the equilibrium will favor the starting material.
-
Solution: Switch to a stronger base. While triethylamine (TEA) might suffice for some activated indoles, sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are often more effective for deprotonating the indole nitrogen.[2] Ensure you are using at least a stoichiometric amount of the base. For NaH, it is crucial to use a fresh, high-quality source, as it can be deactivated by moisture.
-
-
Steric Hindrance: Bulky substituents on the indole ring, particularly at the C2 or C7 positions, can sterically hinder the approach of the Boc anhydride to the nitrogen atom.
-
Solution: Increase the reaction temperature to provide more kinetic energy for the molecules to overcome the steric barrier. You might also consider a less sterically demanding Boc-donating reagent, although di-tert-butyl dicarbonate ((Boc)₂O) is standard. In some cases, prolonged reaction times (monitoring by TLC or LC-MS) are necessary.
-
-
Poor Solubility: The indole starting material or the base may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[1]
-
Solution: Choose a solvent that effectively dissolves all reactants. Tetrahydrofuran (THF) and dichloromethane (DCM) are common choices.[3] For zwitterionic substrates like amino acids, solubility can be particularly challenging, and exploring different solvent systems or additives may be necessary.[1]
-
-
Electron-Withdrawing Groups on the Indole Ring: Substituents that pull electron density away from the indole ring (e.g., nitro, cyano, halo groups) will further decrease the nucleophilicity of the nitrogen, making the reaction more difficult.
Question 2: I'm observing the formation of multiple products. What are the common side reactions and how can I suppress them?
Answer:
Side reactions in Boc protection of indoles typically arise from the ambident nucleophilic character of the indolide anion and the reactivity of the Boc anhydride.
-
C3-Alkylation/Acylation: The deprotonated indole (indolide) has significant electron density at the C3 position, which can compete with the N1 position in reacting with electrophiles.[2]
-
Causality: The regioselectivity (N vs. C3) is heavily influenced by the counterion of the base used.[2] Softer cations (like Li⁺) tend to favor C-alkylation, while harder cations (like Na⁺ or K⁺) generally promote N-alkylation.
-
Solution: To favor N-protection, use bases with harder counterions like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[2] Running the reaction at lower temperatures can also sometimes enhance selectivity for N-protection.
-
-
N,N-di-Boc Formation: Although less common with the sterically demanding Boc group, over-reaction to form the di-Boc derivative can occur, especially with prolonged reaction times or a large excess of (Boc)₂O.
-
Solution: Use a controlled stoichiometry of (Boc)₂O (typically 1.1-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
Question 3: My N-Boc-indole is unstable and the Boc group is lost during workup or subsequent steps. Why is this happening and what precautions should I take?
Answer:
The N-Boc group on an indole is significantly more labile than on an aliphatic amine.[5] This is because the nitrogen lone pair is involved in the aromatic system, weakening the N-C bond of the carbamate.
-
Acid Sensitivity: The Boc group is notoriously acid-labile.[3] Even mild acidic conditions during aqueous workup (e.g., an NH₄Cl quench) or chromatography on silica gel can cause partial or complete deprotection.[5]
-
Solution:
-
During workup, use a neutral (water, brine) or slightly basic (saturated NaHCO₃ solution) wash.
-
When performing column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~1%). Alternatively, use a less acidic stationary phase like alumina.
-
-
-
Thermal Instability: N-Boc indoles can undergo thermal deprotection at elevated temperatures.[6][7] This can be a problem during solvent removal under high vacuum if the rotovap bath is too hot.[5]
-
Solution: Concentrate your product solutions at or below 40°C. For highly sensitive substrates, consider room temperature evaporation or lyophilization.
-
-
Nucleophilic Lability: While generally stable to many nucleophiles, some strong nucleophiles or bases can cleave the N-Boc group on an indole, especially at elevated temperatures.[5]
-
Solution: When planning subsequent synthetic steps, be mindful of the conditions. If strongly basic or nucleophilic conditions are required, consider a more robust protecting group like tosyl (Ts) or benzenesulfonyl (Bs).[3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent and temperature for my reaction?
The choice of solvent and temperature is substrate-dependent. A good starting point for most indoles is THF or DCM at room temperature. For less reactive (electron-poor) indoles, you may need to heat the reaction to reflux. Always ensure your starting material is fully soluble in the chosen solvent.
Q2: Is a base always necessary for Boc protection of indoles?
While some electron-rich indoles might react with (Boc)₂O without a base, the reaction is generally slow and inefficient. A base is highly recommended to deprotonate the indole nitrogen, thereby increasing its nucleophilicity and driving the reaction to completion.[1]
Q3: Can I use a catalyst to speed up the reaction?
Yes, 4-(dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this reaction.[3][4] It reacts with (Boc)₂O to form a more reactive N-Boc-pyridinium intermediate, which is then attacked by the indole nitrogen.[4] Use DMAP in catalytic amounts (e.g., 0.1 equivalents).
Q4: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common method. The N-Boc protected indole will be less polar (have a higher Rf value) than the starting indole. Staining with a potassium permanganate solution can be effective for visualizing both spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product mass.[8]
Section 3: Data & Protocols
Table 1: Comparison of Common Conditions for N-Boc Protection of Indole
| Condition | Base | Solvent | Temperature | Typical Reaction Time | Notes |
| Standard | NaH | THF | 0 °C to RT | 1-4 h | Good for most indoles. Ensure high-quality NaH. |
| Mild | TEA, DMAP (cat.) | DCM | RT | 12-24 h | Suitable for electron-rich or sensitive indoles. Can be slow.[3] |
| Forcing | KOtBu | THF or Dioxane | RT to Reflux | 1-6 h | Effective for electron-poor or sterically hindered indoles. |
| Catalytic | I₂ (cat.) | Solvent-free | RT | 30 min | An environmentally friendly and mild method.[9] |
Experimental Protocols
Protocol 1: Standard N-Boc Protection using Sodium Hydride
-
To a solution of indole (1.0 equiv) in anhydrous THF (0.1-0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <40 °C.
-
Purify the crude product by flash column chromatography (consider using neutralized silica gel).
Protocol 2: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is particularly useful for substrates with other acid-sensitive groups.[2][10]
-
Dissolve the N-Boc protected indole (1.0 equiv) in methanol (approximately 0.05 M).
-
Add oxalyl chloride (3.0 equiv) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to afford the deprotected indole, typically as its hydrochloride salt.[2]
Section 4: Visualizing the Chemistry
Diagram 1: Reaction Mechanism
Caption: Mechanism of Boc protection of indole.
Diagram 2: General Experimental Workflow
Caption: General workflow for Boc protection.
Diagram 3: Troubleshooting Decision Tree
Caption: Troubleshooting low yield issues.
References
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF - ResearchGate. (n.d.).
- Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - NIH. (n.d.).
- Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents - ResearchGate. (n.d.).
- Acid-catalyzed efficient Friedel-Crafts reaction of indoles with N-Boc aminals | Request PDF. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Reaction with Boc protection of indole nitrogen (a) and the two... | Download Scientific Diagram - ResearchGate. (n.d.).
- Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? : r/OrganicChemistry - Reddit. (2024, October 4).
- Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. (n.d.).
- Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. (n.d.).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25).
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (2020, June 23).
- BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (n.d.).
- Indole N‐Boc deprotection method development - ResearchGate. (n.d.).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23).
- Indole, N-BOC protected - ChemBK. (2024, April 9).
- Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles - chemistry.msu.edu. (n.d.).
- Dual protection of amino functions involving Boc - RSC Publishing. (2013, July 17).
- Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles - NIH. (n.d.).
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Troubleshooting column chromatography for 1-Boc-4-Hydroxy-3-hydroxymethylindole
Introduction
Welcome to the technical support guide for the column chromatography purification of 1-Boc-4-Hydroxy-3-hydroxymethylindole (CAS 914349-12-5).[1] This molecule is a valuable intermediate in pharmaceutical synthesis, but its purification can present unique challenges due to its specific structural features. The presence of two polar hydroxyl groups—one phenolic and one alcoholic—along with an acid-labile tert-butyloxycarbonyl (Boc) protecting group, necessitates a carefully optimized chromatographic strategy.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested answers to common issues encountered during purification, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate problems but also to build robust, reliable purification methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Getting Started - Method Development
Question 1: What is the recommended stationary phase and initial mobile phase for purifying this compound?
Answer: For initial trials, standard flash-grade silica gel (SiO₂) is the most common and accessible stationary phase. However, the success of the purification is critically dependent on managing the inherent acidity of silica.
The key challenge with this molecule is the presence of two polar hydroxyl groups and the acid-sensitive Boc protecting group.[2] Standard silica gel is acidic and can cause significant peak tailing due to strong interactions with the hydroxyl groups and, more critically, can cleave the Boc group.[3][4]
Recommended Mobile Phase Selection: A solvent system based on hexanes and ethyl acetate is the best starting point.[5] Due to the compound's polarity, you will likely require a relatively high proportion of ethyl acetate.
Workflow for Method Development:
-
TLC Analysis: Begin by running Thin-Layer Chromatography (TLC) plates to determine the optimal solvent ratio.
-
Target Rf: Aim for an Rf (retention factor) value for your target compound between 0.20 and 0.35 .[6] This range typically provides the best separation (resolution) in flash column chromatography.
-
Modifier Addition: From the outset, add 0.1-1% triethylamine (Et₃N) to your mobile phase mixture. This neutralizes the acidic silanol groups on the silica surface, preventing both tailing and potential deprotection of the Boc group.[5]
Question 2: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What causes this and how can I achieve sharp bands?
Answer: Severe streaking, or tailing, is a classic sign of strong, undesirable interactions between your polar analyte and the stationary phase. For this compound, the two hydroxyl groups are the primary culprits. The acidic silanol groups (Si-OH) on the surface of the silica gel form strong hydrogen bonds with your compound, causing it to "stick" and elute slowly and unevenly.[7]
Primary Cause: Acid-base interaction between the polar hydroxyl groups of your molecule and the acidic silanol groups of the silica gel.
Solutions:
-
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a base to your eluent. This base will preferentially interact with the acidic silanols, effectively masking them from your compound.
-
Triethylamine (Et₃N): Add 0.5-1% by volume to your hexane/ethyl acetate mobile phase. This is often sufficient to dramatically improve peak shape.[5]
-
Ammoniated Methanol: If tailing persists, you can use a more polar or more basic system. Prepare a stock solution of 1-10% ammonium hydroxide in methanol and use it as a small percentage of your mobile phase (e.g., 95:5:0.5 Dichloromethane:Methanol:Ammonium Hydroxide).[8][9]
-
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: Alumina is an alternative to silica. Neutral alumina is less acidic and can be a good choice for acid-sensitive compounds, though it has different selectivity.
-
End-Capped Silica: For HPLC, using an end-capped C18 column (for reverse-phase) minimizes silanol interactions. For normal phase, specially prepared deactivated silica can be used.
-
Section 2: Critical Issues - Low Yield & Product Decomposition
Question 3: I'm experiencing significant loss of my compound during chromatography. My final yield is much lower than expected. What are the likely causes?
Answer: Low recovery is a frequent and frustrating problem. With this specific molecule, there are two primary suspects: on-column decomposition or irreversible adsorption.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Explanation of Causes:
-
On-Column Decomposition: The most probable cause is the cleavage of the Boc group on the acidic silica gel.[3][4] The resulting free indole (4-Hydroxy-3-hydroxymethylindole) is significantly more polar and may either remain on the column or elute much later. You can test for this by spotting your crude material on a silica TLC plate, letting it sit in the open air for 30-60 minutes, and then eluting it. If a new, more polar spot appears, your compound is not stable on silica.[8]
-
Irreversible Adsorption: If your compound is not decomposing but is very polar, it can bind so strongly to the silica that your chosen mobile phase cannot elute it effectively.
Solutions:
-
To Prevent Decomposition: Add 1% triethylamine to the mobile phase to neutralize the silica.[5] Work quickly and avoid letting the column sit for extended periods.
-
To Elute a Highly Polar Compound: If your compound is stuck, you need to increase the eluent strength. A gradient elution ending with 5-10% methanol in ethyl acetate (or dichloromethane) will often be necessary to wash the column and recover highly retained compounds.[8]
Question 4: I am seeing a new, more polar spot in my collected fractions that was not present in my initial TLC of the crude material. What is this impurity?
Answer: This is almost certainly the deprotected product, 4-Hydroxy-3-hydroxymethylindole. The N-Boc protecting group is designed to be removed under acidic conditions.[2] The acidic surface of the silica gel is sufficient to slowly cleave this group during the time it takes for the compound to travel through the column.
Caption: On-column decomposition via Boc group cleavage.
Validation and Solution:
-
Confirm Identity: The byproduct should be ninhydrin-active (if you have a free amine, though the indole N-H is weak) and will have a much lower Rf value.
-
Prevention: The solution is the same as for preventing tailing and yield loss: deactivate the silica. Add 0.5-1% triethylamine to your mobile phase before loading the column. This simple step is the single most important parameter to control for a successful purification.
Protocols & Data Tables
Protocol 1: Step-by-Step Column Chromatography
-
Solvent System Selection:
-
Using TLC, identify a solvent system of hexane/ethyl acetate + 0.5% Et₃N that gives the target compound an Rf of ~0.25.[6]
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column for your sample amount (typically a 40:1 to 100:1 ratio of silica:crude material by weight).
-
Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 20% EtOAc/Hex + 0.5% Et₃N).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane or your mobile phase.
-
Alternatively (for better resolution): Adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a volatile solvent (like DCM or acetone), add 2-3x the mass of silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with your starting mobile phase.
-
If separation is poor or elution is slow, you can gradually increase the polarity (e.g., move from 20% EtOAc to 30% EtOAc). This is known as a step-gradient.
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 1: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing/Streaking | Strong interaction of polar -OH groups with acidic silica.[7] | Add 0.5-1% triethylamine or another basic modifier to the mobile phase.[5] |
| Low Yield / No Product Elutes | 1. On-column decomposition (Boc cleavage).[3]2. Compound is too polar and stuck to silica. | 1. Add 0.5-1% Et₃N to eluent.2. Increase solvent polarity; flush column with 5-10% MeOH in EtOAc.[8] |
| New, More Polar Spot Appears | Acid-catalyzed removal of the Boc protecting group on the column. | Use a mobile phase containing 0.5-1% triethylamine to neutralize the silica gel. |
| Poor Separation of Product and Impurity | Incorrect solvent system (poor selectivity or strength). | Re-optimize the mobile phase with TLC. Test different solvent systems (e.g., Dichloromethane/Methanol) to alter selectivity.[6] |
References
- BenchChem Technical Support Team. (2025).
- Wiley-VCH. (n.d.).
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem. (n.d.). troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.
- Selective Deprotection of N-Boc Catalyzed by Silica Gel. (n.d.). Chemical Journal of Chinese Universities.
- Apelqvist, T., & Wensbo Posaric, D. (1996).
- The Royal Society of Chemistry. (n.d.). Supporting Information-I Direct Organocatalytic Transfer Hydrogenation and CH Oxidation: High-Yielding Synthesis of 3-Hydroxy-3-alkyloxindoles.
- ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- The Royal Society of Chemistry. (n.d.).
- Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube.
- Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure.
- Northrop, B. H. (n.d.).
- Reddit. (2024, March 11). Purification of THP protected compound. r/Chempros.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- SIELC Technologies. (n.d.). Separation of 4-Hydroxyindole on Newcrom R1 HPLC column.
- Enantioselective synthesis of (S)
- Sigma-Aldrich. (n.d.). 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole.
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide. (n.d.).
- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
- Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube.
- ResearchGate. (2025, August 7).
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Fluorochem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 1-Boc-4-Hydroxy-3-hydroxymethylindole
Welcome to the technical support center for the purification of 1-Boc-4-hydroxy-3-hydroxymethylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges associated with this molecule. Our focus is on explaining the causality behind experimental choices to ensure you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during purification?
The two main stability concerns are the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group and the inherent sensitivity of the indole core.
-
Acid-Sensitivity of the Boc Group : The Boc group is notoriously susceptible to cleavage under acidic conditions.[1] Standard silica gel for chromatography is slightly acidic, which can be sufficient to cause partial or complete deprotection during a long purification run.[2][3] This results in the formation of 4-hydroxy-3-hydroxymethylindole as a highly polar impurity that can be difficult to separate.
-
Indole Core Instability : The indole ring system can be sensitive to strong acids and air, potentially leading to oxidation or polymerization.[2] This often manifests as colored impurities or baseline streaking on a Thin-Layer Chromatography (TLC) plate.
Q2: What are the likely impurities I might encounter in my crude sample?
Impurities in your crude this compound can originate from unreacted starting materials, side-reactions, or degradation. Common classes include:
-
Unreacted Starting Materials : Depending on your synthetic route, these could be less polar precursors.
-
Partially Reacted Intermediates : Molecules where not all synthetic steps have gone to completion.
-
Boc-Deprotected Product : As mentioned, this is a common impurity formed due to exposure to acid.
-
Oxidized/Polymerized Byproducts : These are often colored and can be of high molecular weight.[2]
-
Isomeric Impurities : If the synthesis involves non-specific reactions, regioisomers might be present, which can be particularly challenging to separate due to similar polarities.[4]
Q3: How do I choose between column chromatography and recrystallization?
The choice depends on the purity and physical state of your crude material.
-
Column Chromatography is the most versatile and common method for separating compounds with different polarities from a complex mixture.[5] It is the preferred method if your crude product has multiple impurities or is an oil.
-
Recrystallization is an ideal and highly effective technique for achieving very high purity if your crude product is a solid and already has a relatively high purity (typically >90%).[2][6] It is often used as a final polishing step after chromatography.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques.
Issue 1: My compound appears to be degrading on the silica gel column.
Symptoms :
-
A colored streak appears at the top of the column.
-
TLC analysis of the collected fractions shows a new, more polar spot (likely the deprotected indole) that wasn't prominent in the crude mixture.
-
Low overall recovery of the desired product.
Causality : The acidic nature of the silica gel is likely cleaving the Boc-protecting group.[2] Indoles can also be sensitive to the prolonged exposure and large surface area of the stationary phase.
Troubleshooting Protocol: Column Deactivation
-
Prepare a Deactivating Eluent : Add 0.5-1% triethylamine (Et₃N) to your chosen mobile phase (e.g., Hexane/Ethyl Acetate).
-
Pack the Column : Dry or slurry pack your silica gel as you normally would.
-
Flush the Column : Before loading your sample, flush the packed column with 2-3 column volumes of the eluent containing triethylamine. This neutralizes the acidic silanol groups on the silica surface.[2]
-
Run the Chromatography : Load your sample and run the chromatography using the triethylamine-containing eluent throughout the entire process.
Alternative Stationary Phases : If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[2]
Issue 2: I'm struggling to separate my product from an impurity with a very similar Rf value.
Symptoms :
-
On the TLC plate, the spots for your product and an impurity are very close or overlapping.
-
Fractions from column chromatography contain a mixture of the two compounds.
Causality : The two compounds have very similar polarities and structural properties, leading to poor separation.[2]
Troubleshooting Protocol: Optimizing Chromatographic Selectivity
-
Employ a Shallow Gradient : If using gradient elution, make the gradient much shallower (e.g., increase the polar solvent by 1-2% increments over many column volumes). This increases the resolution between closely eluting compounds.
-
Change the Solvent System : The interaction between solutes, stationary phase, and mobile phase is complex. Switching to a different solvent system can alter the selectivity. For example, if a Hexane/Ethyl Acetate system fails, try a system based on Dichloromethane/Methanol or Toluene/Acetone.[2] These solvents offer different types of interactions (e.g., dipole-dipole, hydrogen bonding) that can be exploited for separation.
Solvent Polarity Series for Reference
| Solvent | Relative Polarity |
| n-Hexane | 0.009 |
| Toluene | 0.099 |
| Dichloromethane (DCM) | 0.309 |
| Diethyl Ether | 0.117 |
| Ethyl Acetate (EtOAc) | 0.228 |
| Acetone | 0.355 |
| Methanol (MeOH) | 0.762 |
| Water | 1.000 |
This table provides a general guide; optimal solvent selection requires experimental screening via TLC.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This is a critical first step to diagnose purity issues and develop a purification strategy.
-
Sample Preparation : Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
TLC Plate Spotting : Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Developing the Plate : Place the plate in a sealed chamber containing a pre-equilibrated mobile phase. A good starting point for this compound is a 1:1 mixture of Hexane and Ethyl Acetate. Adjust the ratio to achieve an Rf value for your product of ~0.3-0.4.
-
Visualization :
-
UV Light : First, visualize the plate under a UV lamp at 254 nm. Indole derivatives are typically UV-active.[7]
-
Staining : After UV, immerse the plate in a potassium permanganate (KMnO₄) stain. Hydroxyl groups and the indole ring will react to form yellow/brown spots on a purple background.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed for purifying gram-scale quantities of the title compound.
-
Select the Eluent : Based on your TLC analysis, choose a solvent system that provides good separation and an Rf of ~0.3 for the target compound.
-
Pack the Column :
-
Insert a small cotton or glass wool plug at the bottom of a glass column.[3]
-
Add a small layer of sand.
-
Slurry pack the column: Mix silica gel with your initial, non-polar eluent, pour it into the column, and allow it to settle into a uniform bed. Avoid air bubbles.[3]
-
Add another layer of sand on top of the silica bed.
-
-
Load the Sample :
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column. This often improves resolution.
-
-
Elute the Column :
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate.[5]
-
Collect fractions in test tubes.
-
-
Monitor the Separation : Spot alternate fractions on a TLC plate to track the elution of your product and impurities.[5]
-
Combine and Concentrate : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Recrystallization
Use this method if your product is a solid and >90% pure by TLC or NMR.
-
Solvent Screening : On a small scale, test various solvents to find one in which your compound is highly soluble when hot but poorly soluble when cold.[7] Good candidates for a polar molecule like this could be ethyl acetate, isopropanol, or a mixed solvent system like ethyl acetate/hexane or methanol/water.[8]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture (with stirring) on a hot plate until the solid just dissolves. Do not add a large excess of solvent.
-
Hot Filtration (Optional) : If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.
-
Induce Crystallization (If Necessary) : If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]
-
Cooling : Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation and Drying : Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Visualized Workflows
References
- BenchChem Technical Support Team. (2025). Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. BenchChem.
- Google Patents. (2014). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
- BenchChem Technical Support Team. (2025). Purification of 5-Chloroindole by recrystallization or chromatography. BenchChem.
- ResearchGate. (n.d.). Crystallization purification of indole.
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
- Columbia University. (n.d.). Column chromatography.
- University of Toronto. (n.d.). Column chromatography.
- Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
- BenchChem Technical Support Team. (2025). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 5. columbia.edu [columbia.edu]
- 6. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 1-Boc-4-Hydroxy-3-hydroxymethylindole
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Boc-4-hydroxy-3-hydroxymethylindole. This guide provides in-depth information on the potential degradation pathways of this molecule, troubleshooting advice for common experimental challenges, and validated analytical protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a yellowish or brownish tint upon storage. Is it still usable?
A color change is a common indicator of degradation, likely due to oxidation. The indole nucleus, particularly when substituted with electron-donating groups like hydroxyl and hydroxymethyl, is susceptible to air and light-induced oxidation. While a slight color change may not significantly impact the bulk purity for some applications, it is crucial to re-analyze the material by HPLC or LC-MS to quantify the level of impurities before use. For sensitive downstream applications, purification by column chromatography may be necessary.
Q2: I am seeing a new, more polar peak in my HPLC analysis after leaving my sample in an acidic mobile phase. What is this impurity?
The most probable cause is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1] This reaction results in the formation of 4-hydroxy-3-hydroxymethylindole, which is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column. Even mild acidic conditions, such as 0.1% trifluoroacetic acid (TFA) in the mobile phase, can induce this deprotection, especially if the sample is left at room temperature for an extended period.[1]
Q3: How should I properly store this compound to minimize degradation?
To ensure long-term stability, the compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at low temperatures (-20°C or below) and protected from light. For solutions, prepare them fresh and use them immediately. If storage of a solution is unavoidable, use a deoxygenated aprotic solvent and store at low temperatures for the shortest possible duration.
Q4: Can I use a rotary evaporator to concentrate a solution of this compound?
Yes, but with caution. Prolonged exposure to elevated temperatures can lead to thermal degradation, primarily the loss of the Boc group.[2] It is advisable to use moderate temperatures (not exceeding 40°C) and to remove the solvent as quickly as possible. If the solution contains residual acid, co-evaporation with a non-acidic solvent like toluene can help remove volatile acids, but care must be taken to avoid concentrating non-volatile acids.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS chromatogram | 1. Acid-catalyzed deprotection: Loss of the Boc group.[1] 2. Oxidation: Formation of aldehydes, carboxylic acids, or ring-oxidized species.[3] | 1. Analyze the sample immediately after preparation. If using an acidic mobile phase, neutralize collected fractions if they are to be stored. 2. Prepare solutions using deoxygenated solvents. Store the compound under an inert atmosphere and protect it from light. |
| Low yield or incomplete reaction | Degradation of starting material: The purity of the this compound may have been compromised prior to the reaction. | Always check the purity of the starting material by HPLC or NMR before starting a reaction. Purify if necessary. |
| Reaction mixture turns dark or forms insoluble material | Oxidative polymerization: The indole nucleus can undergo oxidative coupling to form colored polymers.[3] | Run the reaction under an inert atmosphere (nitrogen or argon). Use freshly distilled and deoxygenated solvents. |
| Inconsistent biological assay results | Presence of active impurities: Degradation products may have different biological activities than the parent compound. | Ensure the purity of the compound used in assays is consistently high. Re-purify the compound if degradation is suspected. |
Major Degradation Pathways
The structure of this compound contains several reactive sites that are susceptible to degradation under common laboratory conditions. The primary pathways of concern are acid-catalyzed deprotection and oxidation.
Acid-Catalyzed Degradation (Boc Deprotection)
The Boc group is notoriously labile under acidic conditions.[4] Protonation of the carbonyl oxygen of the Boc group initiates its cleavage, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free indole. This is often the most rapid and common degradation pathway encountered in analytical and synthetic settings.
Caption: Acid-catalyzed deprotection of the Boc group.
Oxidative Degradation
The electron-rich indole ring, further activated by the hydroxyl group, is prone to oxidation.[3] This can occur at several positions.
-
Oxidation of the 3-Hydroxymethyl Group: The primary alcohol at the 3-position can be oxidized first to an aldehyde (3-formylindole derivative) and then to a carboxylic acid (indole-3-carboxylic acid derivative).
Caption: Stepwise oxidation of the 3-hydroxymethyl group.
-
Oxidation of the Indole Ring: The pyrrole ring of the indole nucleus can be oxidized, leading to the formation of oxindole or isatin derivatives.[5] Dimerization or polymerization can also occur, often resulting in colored byproducts.[3]
Caption: Potential oxidation pathways of the indole ring.
Analytical Protocols
To ensure the quality and purity of your this compound, the following analytical methods are recommended.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of the compound and detecting common degradation products.
-
Workflow Diagram:
Caption: HPLC analysis workflow.
-
Detailed Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 280 nm.
-
Expected Retention Times:
-
Deprotected Product (4-hydroxy-3-hydroxymethylindole): More polar, will elute earlier.
-
This compound: Main peak.
-
Oxidized Products (aldehyde, acid): Will have different retention times, typically eluting close to the parent compound.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying the specific molecular weights of degradation products.
-
Protocol:
-
Use the same HPLC conditions as described above.
-
The outlet of the HPLC is connected to a mass spectrometer (e.g., ESI-QTOF).
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential products.
-
Expected [M+H]⁺ ions:
-
This compound: m/z 264.12
-
4-hydroxy-3-hydroxymethylindole (deprotected): m/z 164.07
-
1-Boc-4-hydroxy-3-formylindole (oxidized aldehyde): m/z 262.10
-
1-Boc-4-hydroxy-indole-3-carboxylic acid (oxidized acid): m/z 278.10
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR is essential for confirming the structure of the compound and can be used to detect certain impurities.
-
Protocol:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Key Signals to Monitor:
-
Boc group protons: A characteristic singlet around 1.6 ppm (9H). The absence or diminished integration of this peak is a clear sign of deprotection.
-
Indole NH proton: In the deprotected product, a broad singlet will appear downfield (typically >10 ppm in DMSO-d₆).
-
Aldehyde proton: If the 3-hydroxymethyl group is oxidized to an aldehyde, a new singlet will appear in the 9-10 ppm region.
-
Aromatic protons: Changes in the substitution pattern on the indole ring due to oxidation will alter the chemical shifts and coupling patterns of the aromatic protons.
-
-
By understanding these potential degradation pathways and utilizing the provided troubleshooting and analytical guides, researchers can ensure the integrity of their experiments and the reliability of their results when working with this compound.
References
- Gu, D. H., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 58(8), 2622–2627.
- Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824.
- Sperry, J. B., & Wright, D. L. (2005). The application of electrochemical methodology to the synthesis of natural products. Chemical Society Reviews, 34(10), 835-844.
- Yonemitsu, O., & Miyashita, K. (1979). A new synthesis of 3-substituted indoles. Tetrahedron Letters, 20(15), 1327-1330.
- Lurz, C. J., & Reissig, H. U. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- Kuo, C. W., & Chen, J. T. (2024). Is the protecting group boc of the amino group stable at 37°C?
- Fujioka, H., & Wada, M. (1968). The degradation of indole by a microorganism. Biochimica et Biophysica Acta (BBA) - General Subjects, 158(1), 70-78.
- Arora, P. K. (2015).
- Madsen, E. L., Francis, A. J., & Bollag, J. M. (1988). Environmental factors affecting indole metabolism under anaerobic conditions. Applied and environmental microbiology, 54(1), 74–78.
- Kawai, S., & Yamamoto, K. (1986). Behavioral changes and toxicity of 4-hydroxyindole and its oxidation product in mice. Neurotoxicology, 7(3), 113-119.
- Pinner, A. (1886). Ueber die Synthese des Psilocins. Berichte der deutschen chemischen Gesellschaft, 19(1), 1053-1055.
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
- Ertl, P., & Rohde, B. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 8, 1860-1865.
- Sigma-Aldrich. 4-Hydroxyindole 99% 2380-94-1.
- ChemicalBook. (2020).
- Biswas, K. M., & Jackson, A. H. (1969). Indole oxidation: the dimer of 3-hydroxy-2,3-dimethylindolenine. Canadian Journal of Chemistry, 47(11), 1911-1920.
- American Chemical Society. (n.d.). Thermal Methods for BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Kaneko, C., Okuda, W., Karasawa, Y., & Somei, M. (1981). A photochemical synthesis of 4-hydroxyindole. Chemistry Letters, 10(8), 1003-1004.
- Baran, P. S., & DeMartino, M. P. (2006). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry, 4(23), 4333-4336.
- Al-Majid, A. M., & El-Kashef, H. S. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chemistry of Heterocyclic Compounds, 58(4), 283-288.
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Cindric, M., & Glavas-Obrovac, L. (2021). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 26(15), 4505.
- Ragaini, F., & Cenini, S. (2011). A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles via annulation of C-nitrosoaromatics with conjugated terminal alkynones. Organic & Biomolecular Chemistry, 9(13), 4875-4881.
- Montoya-Aguilera, J., & Volkamer, R. (2017). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 17(17), 10619-10634.
- Gross, G. G. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega, 4(9), 13913-13921.
- Sharma, U. K., & Van der Eycken, E. V. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega, 9(33), 36489–36502.
- Wang, Y., & Ding, K. (2019). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 15, 1346-1385.
- Peet, N. P., & Sunder, S. (1990). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. The Journal of Organic Chemistry, 55(2), 506-510.
- Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 84-91.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Progress in Degradation Behavior of Most Common Types of Functionalized Polymers: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Handling of 4-Hydroxyindole
Welcome to the technical support guide for 4-hydroxyindole. This resource is designed for researchers, medicinal chemists, and process development professionals who work with this versatile but notoriously sensitive building block. The inherent reactivity of the 4-hydroxyindole scaffold, which makes it a valuable pharmacophore, also renders it highly susceptible to oxidative degradation. This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis, purification, and storage.
Part 1: Understanding the Challenge: The Inherent Instability of 4-Hydroxyindole
Before troubleshooting, it is crucial to understand the root cause of the difficulties. The 4-hydroxyindole molecule contains two electron-rich moieties: a phenol and an indole pyrrole ring. This high electron density makes the molecule an excellent hydrogen atom donor and highly susceptible to oxidation.
-
Phenolic Oxidation: The hydroxyl group can be easily oxidized, especially under basic conditions, to a phenoxy radical. This radical is resonance-stabilized, and can readily dimerize or polymerize.
-
Indole Ring Oxidation: The pyrrole ring of the indole is also prone to oxidation, which can occur at various positions, leading to a complex mixture of byproducts.[1][2]
-
Synergistic Instability: The combination of these two functionalities in one molecule results in a compound that is sensitive to air, light, trace metals, and heat.[3][4] The oxidation product is not only an impurity but can also be more toxic than the parent compound.[5]
This inherent reactivity necessitates a proactive and meticulous approach to its synthesis and handling. The following sections address specific problems and provide robust solutions.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted to address the most frequent problems observed in the laboratory when working with 4-hydroxyindole.
Question: My reaction mixture turns dark brown or black upon starting the reaction or during workup. What is happening and how can I prevent it?
Answer: This is the most common visual indicator of 4-hydroxyindole oxidation. The dark coloration is due to the formation of quinone-like species and subsequent polymerization into complex, high-molecular-weight materials. This process is primarily initiated by atmospheric oxygen.
Core Causality: The phenolic hydroxyl group is deprotonated or abstracts a radical, forming a phenoxy radical. This initiates a cascade of reactions with oxygen, leading to highly conjugated, colored products.
Solutions:
-
Implement a Strict Inert Atmosphere: The single most critical factor is the rigorous exclusion of oxygen.
-
Reaction Setup: Assemble your glassware hot from the oven to ensure it is dry. Allow it to cool under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction via a balloon or a Schlenk line.
-
Reagent/Solvent Addition: Add all reagents and solvents via syringe or cannula under a positive pressure of inert gas.
-
-
Degas All Solvents: Solvents, even those from sealed commercial bottles, contain significant amounts of dissolved oxygen. Degassing is mandatory.
Question: My yields are consistently low, and my TLC/LC-MS shows a mess of byproducts, even when I use an inert atmosphere. What else could be going wrong?
Answer: While oxygen is the primary culprit, other factors can catalyze or promote degradation.
Core Causality: Trace metal impurities in reagents or solvents can act as potent catalysts for oxidation. Furthermore, reaction parameters like pH and temperature play a significant role.
Solutions:
-
Incorporate an Antioxidant or Radical Scavenger: Adding a small, catalytic amount of an antioxidant to the reaction mixture can intercept radical intermediates and prevent the polymerization chain reaction.
-
Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are effective radical scavengers.[9][10]
-
Reducing Agents: Mild reducing agents can be used during workup to quench oxidative species. Sodium hydrosulfite (sodium dithionite) was used in a classic 4-hydroxyindole synthesis for this exact purpose during the hydrolysis of an acetate precursor.[11]
-
-
Control pH: Avoid strongly basic conditions, especially during aqueous workup. A basic environment deprotonates the phenol, forming a phenoxide which is even more susceptible to oxidation than the neutral phenol. If a base is required, use it at low temperatures and for the minimum time necessary.
-
Add a Chelating Agent: If you suspect metal-catalyzed oxidation, adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions.
-
Lower the Reaction Temperature: If the reaction kinetics allow, running the synthesis at a lower temperature will slow the rate of both the desired reaction and the undesired oxidation pathways.
Question: How can I purify 4-hydroxyindole by column chromatography without it degrading on the column?
Answer: This is a major challenge. Standard silica gel has a large, slightly acidic surface area that can catalyze decomposition in the presence of air.
Core Causality: The combination of a high surface area, potential acidity, and trapped oxygen in the silica makes column chromatography a hostile environment for sensitive compounds.
Solutions:
-
Use Degassed Solvents: The eluent must be rigorously degassed and kept under an inert atmosphere.
-
"Dope" the Eluent: Add an antioxidant directly to the mobile phase. A concentration of ~0.1% BHT or 1-2% triethylamine (if your molecule is base-stable) can significantly improve recovery.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to expedite the separation.
-
Consider Alternative Stationary Phases: If problems persist, consider using a less acidic stationary phase like neutral alumina or a bonded phase like C18 for reverse-phase chromatography.
-
Prioritize Crystallization: If possible, designing a synthesis where the final product can be purified by crystallization is far superior. This minimizes contact with air and high-surface-area materials.
Part 3: Proactive Strategies & Best Practices
This section provides protocols and data to help you design robust synthetic procedures from the outset.
Question: What is the best method for degassing solvents?
Answer: The choice of method depends on the scale of your reaction and its sensitivity to oxygen.
| Method | Procedure | Pros | Cons |
| Freeze-Pump-Thaw | 1. Place the solvent in a Schlenk flask and freeze it using liquid N₂. 2. Once solid, open the flask to a high-vacuum line for several minutes. 3. Close the flask to vacuum and allow the solvent to thaw completely. 4. Repeat the cycle 3 times. | Most effective method for complete oxygen removal.[7] | Time-consuming; requires a Schlenk line and liquid N₂. Not ideal for very large volumes. |
| Inert Gas Sparging | 1. Insert a long needle connected to an inert gas line into the solvent. 2. Bubble the gas (N₂ or Ar) through the solvent for 15-30 minutes. 3. Use an exit needle to vent.[8][12] | Simple, fast, and suitable for large volumes. | Less effective than Freeze-Pump-Thaw; an equilibrium of dissolved gas will remain.[7] |
| Sonication with Vacuum | 1. Place the flask in an ultrasonic bath. 2. Apply a light vacuum (e.g., from a water aspirator). 3. Sonicate for 5-10 minutes.[6] | Faster than sparging for small volumes. | Can be difficult with volatile solvents; less effective than Freeze-Pump-Thaw.[13] |
Question: Is it better to use a protecting group for the hydroxyl function?
Answer: Absolutely. If your synthesis route involves harsh conditions (strong bases, oxidants, or high temperatures) that are unrelated to the indole core, protecting the phenolic hydroxyl group is a highly recommended strategy.
Core Rationale: Converting the phenol to an ether dramatically reduces its electron-donating ability, making the entire molecule more stable to oxidation. This adds steps to your synthesis (protection and deprotection) but often results in a much higher overall yield and significantly easier purification.[14][15]
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Notes |
| Methyl (Me) | NaH, MeI or Me₂SO₄ | BBr₃, CH₂Cl₂ | Very stable, but requires harsh deprotection. Best if it can remain in the final molecule.[16] |
| Benzyl (Bn) | NaH or K₂CO₃, BnBr | H₂, Pd/C (Hydrogenolysis) | Stable to most conditions except reduction. Cleavage is clean. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF or mild acid (e.g., CSA) | Good stability to many reagents. Easily removed under mild conditions. |
| Methoxymethyl (MOM) | MOMCl, DIPEA | Acidic Hydrolysis (e.g., HCl in THF/H₂O) | Stable to bases, nucleophiles, and some reducing agents. |
Part 4: Visualization of Key Processes
To better understand the chemical principles, the following diagrams illustrate the oxidation pathway and the strategic points of intervention.
Caption: The oxidation cascade of 4-hydroxyindole.
Caption: A workflow for troubleshooting 4-hydroxyindole synthesis.
Part 5: Frequently Asked Questions (FAQs)
Q: How should I store my synthesized 4-hydroxyindole? A: Storage conditions are critical to long-term stability. The compound should be stored as a solid in a sealed vial with the headspace purged with Argon or Nitrogen. It must be protected from light and stored in a freezer, preferably at -20°C or -80°C for extended periods.[3][5][17]
Q: Can I prepare a stock solution of 4-hydroxyindole? A: Stock solutions are highly prone to degradation and should be prepared fresh for each use.[5] If a solution must be stored for a short period (e.g., a few hours), it should be in a degassed solvent, kept under an inert atmosphere, refrigerated, and protected from light.
Q: What is the appearance of pure 4-hydroxyindole? A: Pure 4-hydroxyindole is typically a solid that can range from off-white to light tan or dark yellow to green-grey.[4][18] A dark brown or black appearance is a definitive sign of significant oxidative impurity. It has a reported melting point of 97-99 °C.[4][18]
Q: Are there specific synthetic routes that are less prone to oxidation issues? A: Yes, routes that introduce the 4-hydroxy group late in the synthesis are often advantageous. For example, synthesizing a 4-methoxyindole and then performing a demethylation (e.g., with BBr₃) as the final step means you are handling the sensitive phenol for only one step.[19] Additionally, modern methods using metal catalysis often require an inert atmosphere by default, which is beneficial for this substrate.[20]
References
- Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (2024). ACS Omega.
- Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
- Recent advances in the synthesis of indoles and their applic
- Rao, P. S., & Reddy, P. P. (2015). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 7(11), 2338-2350. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. [Link]
- Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. (2022). Frontiers in Plant Science. [Link]
- Rao, P. S., & Reddy, P. P. (2015). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
- University of York, Chemistry Teaching Labs. (n.d.). Degassing solvents. [Link]
- Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. (2022). PMC - PubMed Central. [Link]
- Berry Group. (2019). Section 5.4 Title: Degassing Solvents. [Link]
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
- Process for preparing 4-hydroxy indole, indazole and carbazole compounds. (n.d.).
- Bajpai, A. (2022). How to do Degassing in Lab? [Video]. YouTube. [Link]
- Chemsrc. (n.d.). 4-Hydroxyindole | CAS#:2380-94-1. [Link]
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). Journal of Food Science and Technology. [Link]
- What's the best way of degassing volatile organic solvents?. (2022).
- Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. (n.d.). PMC - NIH. [Link]
- 4-hydroxyindole preparation method suitable for industrial production. (n.d.).
- Method for synthesizing 4-hydroxyindole. (n.d.).
- Synthesis of 4-hydroxyindole. (n.d.). PrepChem.com. [Link]
- A New Protecting-Group Strategy for Indoles. (2025).
- Oxidation of indole by cytochrome P450 enzymes. (2000). PubMed - NIH. [Link]
- Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (2022). Atmospheric Chemistry and Physics. [Link]
- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022). Acta Scientific. [Link]
- Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]
- Protecting group. (n.d.). Wikipedia. [Link]
- Synthesis and Chemistry of Indole. (n.d.). SlideShare. [Link]
- Synthesis of Indoles: Recent Advances. (n.d.).
- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (n.d.).
Sources
- 1. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 3. fishersci.com [fishersci.com]
- 4. 4-Hydroxyindole CAS#: 2380-94-1 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How To [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 9. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]
- 12. berry.chem.wisc.edu [berry.chem.wisc.edu]
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- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
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- 18. 4-Hydroxyindole | CAS#:2380-94-1 | Chemsrc [chemsrc.com]
- 19. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
- 20. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Systems for 1-Boc-4-Hydroxy-3-hydroxymethylindole Reactions
Welcome to the technical support center for optimizing reactions with 1-Boc-4-hydroxy-3-hydroxymethylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for this multifunctional indole derivative. The inherent polarity from its dual hydroxyl groups, combined with the sensitive N-Boc protecting group and the reactive indole core, makes solvent choice a critical parameter for achieving high yields and purity. This document provides in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions involving this compound in a direct question-and-answer format.
Question 1: My reaction shows low conversion or stalls completely. What are the likely solvent-related causes?
Answer: Low or incomplete conversion is one of the most common hurdles. The primary cause is often poor solubility of the starting material, which is a crystalline solid with significant hydrogen bonding capability.
-
Causality & Explanation: For reactants to engage, they must be adequately solvated. If your this compound starting material remains as a suspension, the reaction rate will be limited by the slow process of it dissolving into the solution. Furthermore, the solvent must be able to support the transition state of the reaction. A solvent that cannot stabilize the reaction's intermediates can lead to a high activation energy barrier, effectively stalling the reaction.
-
Troubleshooting Steps:
-
Verify Solubility: Before running the reaction, perform a simple solubility test. Add your starting material to the chosen solvent at the intended reaction temperature. If it doesn't fully dissolve, the solvent is unsuitable on its own.
-
Increase Polarity: Switch to a more polar aprotic solvent. If you started with tetrahydrofuran (THF) or dichloromethane (DCM), consider moving to acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents are excellent at dissolving polar, hydrogen-bond-donating molecules.[1]
-
Use a Co-Solvent: If a single solvent doesn't work, a co-solvent system can be effective. For example, adding 10-20% DMF to THF can dramatically increase solubility without drastically changing the overall reaction environment or making workup difficult.
-
Temperature Adjustment: Ensure the reaction temperature is appropriate. Low temperatures can significantly decrease solubility and reaction rates.[2][3]
-
Question 2: I'm observing significant formation of side products, particularly at the hydroxyl groups or the indole ring. How can the solvent help improve selectivity?
Answer: Side product formation indicates that undesired reaction pathways are competitive with your intended transformation. The solvent plays a crucial role in dictating this selectivity by solvating reactive sites differently and potentially participating in the reaction.
-
Causality & Explanation:
-
Protic Solvents as Reactants: Solvents with acidic protons, like methanol or ethanol, can act as nucleophiles. In reactions such as alkylations, an alcohol solvent can compete with your desired nucleophile, leading to O-alkylation of your substrate or reaction with your electrophile.
-
Stabilization of Undesired Intermediates: The indole ring is highly electron-rich and prone to electrophilic attack, typically at the C3 position.[4][5] Since C3 is substituted, other positions can become reactive. A highly polar solvent might stabilize charged intermediates that lead to undesired electrophilic aromatic substitution.[6]
-
Competing O- vs. C-Reactions: The phenolic hydroxyl at C4 is acidic and can be deprotonated to form a potent nucleophile. The choice of base and solvent system is critical to direct reactivity. In some cases, ionic salts generated from bases like NaH in polar aprotic solvents favor O-alkylation, whereas more covalent complexes might favor other pathways.[7]
-
-
Troubleshooting Steps:
-
Switch to Aprotic Solvents: If you suspect the solvent is participating in the reaction, immediately switch from protic solvents (alcohols) to aprotic ones (e.g., THF, ACN, DMF, DCM).
-
Tune Solvent Polarity: To control selectivity on the indole ring, modulate the solvent polarity. A less polar solvent like DCM or toluene may disfavor the formation of highly charged intermediates required for certain side reactions.
-
Protect Hydroxyl Groups: If solvent changes do not sufficiently suppress side reactions at the hydroxyl groups, the most robust solution is to protect them. Silyl ethers like TBDMS are common choices that are stable under many reaction conditions but can be removed later.[8]
-
Question 3: My N-Boc group is being cleaved during the reaction. How can I prevent this?
Answer: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[7] Its cleavage is a strong indicator that your reaction conditions are, or are becoming, acidic.
-
Causality & Explanation: The Boc group is designed to be removed under acidic conditions (e.g., with trifluoroacetic acid). If your reaction generates even catalytic amounts of a strong acid as a byproduct (e.g., HCl from an acyl chloride), it can be sufficient to initiate deprotection. Some Lewis acids used as catalysts can also facilitate Boc cleavage.
-
Troubleshooting Steps:
-
Use Anhydrous Aprotic Solvents: Ensure your solvent is free of acidic impurities. Using freshly dried, non-acidic solvents is critical.
-
Add a Non-Nucleophilic Base: If acid generation is unavoidable, include a proton scavenger. A sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge can neutralize acid byproducts without interfering with the main reaction. Do not use bases like triethylamine if your reaction involves a sensitive electrophile, as it can act as a nucleophile.
-
Avoid Protic Acids: Do not use solvents that are themselves acidic, such as acetic acid, unless it is a required catalyst for your specific transformation.[9]
-
Question 4: The reaction works well, but isolating my product from the solvent is extremely difficult. What are my options?
Answer: This is a classic challenge when using high-boiling point, polar aprotic solvents like DMF or DMSO, which are often necessary for solubility.
-
Causality & Explanation: DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) are difficult to remove under standard rotary evaporation conditions and are fully miscible with water, complicating aqueous extractions.
-
Troubleshooting Steps:
-
Solvent Replacement Screening: First, see if a lower-boiling point solvent can work. Modern, greener ether solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) have higher boiling points than THF but are easier to remove than DMF and are not miscible with water, which greatly simplifies workups.
-
Aqueous Workup Strategy: If you must use DMF or DMSO, the product must be extracted. Dilute the reaction mixture significantly with a water-immiscible organic solvent (e.g., ethyl acetate, MTBE, or DCM) and wash repeatedly with water or brine to pull the DMF/DMSO into the aqueous layer. Be aware that if your product has high water solubility, this can lead to yield loss.
-
Precipitation/Crystallization: If your product is a solid, you may be able to precipitate it directly from the reaction mixture by adding an anti-solvent (e.g., water or heptane). This can be a very efficient way to isolate the product without extensive extractions.
-
Frequently Asked Questions (FAQs)
Q1: How should I approach initial solvent screening for a new reaction? A systematic approach is best. Start with small-scale parallel reactions in a selection of solvents from different classes, keeping all other variables constant. A good starting set includes:
-
Non-polar: Toluene
-
Ethereal: THF or 2-MeTHF
-
Chlorinated: DCM
-
Polar Aprotic: Acetonitrile (ACN), DMF Monitor each reaction by TLC or LC-MS to assess both the rate of consumption of the starting material and the emergence of the desired product versus impurities.
Q2: What is the fundamental role of solvent polarity in my reaction? Solvent polarity influences several factors. Polar solvents are better at solvating polar molecules and stabilizing charged intermediates or transition states, which can accelerate certain reactions (e.g., SN2 reactions).[6][10] The electronic spectra of indoles are very sensitive to solvent polarity, indicating that the interaction between the solvent and the indole's excited states can be significant.[11][12] For reactions involving electrophilic substitution on the indole ring, the solvent can affect the stability of the arenium ion intermediate.[13]
Q3: When should I absolutely avoid a protic solvent? Avoid protic solvents (e.g., methanol, ethanol, water) whenever your reaction involves:
-
Strongly basic or organometallic reagents (e.g., Grignards, organolithiums, NaH) that would be quenched by the acidic proton.
-
Highly electrophilic reagents (e.g., acid chlorides, tosylates) where the solvent could act as a competing nucleophile.
-
Intermediates that are sensitive to protonation.
Q4: How does the N-Boc group influence solvent choice compared to an unprotected indole? The Boc group makes the molecule less polar and more sterically hindered around the nitrogen atom compared to an unprotected indole. It prevents the N-H from acting as a hydrogen bond donor, which can alter solubility characteristics.[7] Importantly, it removes the acidity of the N-H proton, so you don't need to use a base to deprotonate the nitrogen for subsequent reactions. However, its primary influence is introducing acid sensitivity, which places constraints on using acidic solvents or catalysts.[8]
Data Presentation: Solvent Selection Table
The table below summarizes key properties of solvents commonly used for indole chemistry to aid in selection.
| Solvent Name | Class | Boiling Point (°C) | Dielectric Constant (Polarity) | Key Considerations for Indole Reactions |
| Toluene | Aromatic | 111 | 2.4 | Good for higher temperatures; non-polar; can be difficult to remove. |
| Dichloromethane (DCM) | Chlorinated | 40 | 9.1 | Excellent solvent for many organics; low boiling point; can be acidic. |
| Tetrahydrofuran (THF) | Ether | 66 | 7.5 | Good general-purpose solvent; can form peroxides; aprotic. |
| Acetonitrile (ACN) | Nitrile | 82 | 37.5 | Polar aprotic; good for promoting reactions with ionic intermediates. |
| Dimethylformamide (DMF) | Amide | 153 | 36.7 | Highly polar aprotic; excellent solvating power; difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 189 | 46.7 | Very high polarity and solvating power; very difficult to remove. |
| Methanol (MeOH) | Alcohol | 65 | 32.7 | Protic; can act as a nucleophile or proton source; good for dissolving salts. |
Data compiled from various sources, including MasterOrganicChemistry.com[14]
Experimental Protocols
Protocol 1: Parallel Solvent Screening for a Model Alkylation Reaction
This protocol outlines a method for efficiently screening multiple solvents for a reaction, such as the O-alkylation of the C4-hydroxyl group.
-
Preparation: In separate, dry vials equipped with stir bars, place this compound (1.0 eq).
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., THF, DCM, ACN, DMF) to create a consistent concentration (e.g., 0.1 M). Stir for 5 minutes to assess solubility at room temperature.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 1.5 eq) followed by the electrophile (e.g., benzyl bromide, 1.1 eq) to each vial.
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 50 °C).
-
Monitoring: After set time intervals (e.g., 1h, 4h, 16h), take a small aliquot from each reaction. Quench the aliquot with a few drops of water, dilute with a suitable solvent (like ethyl acetate), and spot on a TLC plate.
-
Analysis: Develop the TLC plate and visualize the spots. Compare the consumption of starting material and the formation of the product spot across the different solvents to identify the most promising candidates for further optimization.
Visualization of Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a solvent system for your reaction.
Caption: A workflow for systematic solvent selection and optimization.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- BenchChem. (2025). Technical Support Center: Solvent Selection for Indole Synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
- National Institutes of Health (NIH). (n.d.). Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives.
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing.
- BenchChem. (2025). Technical Support Center: N-Protection of Indole Derivatives.
- ResearchGate. (2025). Solvent effects on the fluorescent states of indole derivatives–dipole moments.
- ResearchGate. (2025). First reported evidence that solvent polarity induces an 1 L b ↔ 1 L a inversion in the indole chromophore.
- Royal Society of Chemistry. (1972). Reactivity of Indoles in Electrophilic Substitution. RSC Publishing.
- Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?.
- Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Wikipedia. (n.d.). Protecting group.
- National Institutes of Health (NIH). (n.d.). Electrophilic Aromatic Substitution of a BN Indole.
- ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles.
- BenchChem. (2025). Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents.
- Ashenhurst, J. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry.
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- 10. Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-Boc-4-Hydroxy-3-hydroxymethylindole: A Predictive and Comparative Analysis
For drug development professionals and synthetic chemists, the indole scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a vast array of pharmacologically active agents. The compound 1-Boc-4-hydroxy-3-hydroxymethylindole is a highly functionalized and valuable building block, primed for further synthetic elaboration. Accurate structural verification of such intermediates is not merely procedural; it is fundamental to the integrity of the entire synthetic campaign.
Predicted ¹H NMR Spectrum: An In-Depth Analysis
The structure of this compound presents several distinct proton environments. By dissecting the molecule into its constituent parts—the indole core, the Boc protecting group, and the C3/C4 substituents—we can predict the chemical shift (δ), multiplicity, and coupling constants for each proton.
Caption: Structure of this compound with key protons labeled.
The Boc Protecting Group
The most unambiguous signal in the spectrum arises from the tert-butyloxycarbonyl (Boc) group. The nine protons of the three methyl groups are chemically and magnetically equivalent due to rapid rotation around the C-C bonds.
-
Prediction: A sharp, intense singlet at approximately δ 1.60-1.70 ppm .
-
Causality: This upfield chemical shift is characteristic of aliphatic protons. The high intensity (integrating to 9H) and singlet multiplicity make it an excellent diagnostic peak to confirm the successful installation of the Boc group. Its presence is a primary indicator of a successful protection step.[1]
The Indole Core: Aromatic Protons
The substitution pattern on the indole ring significantly influences the chemical shifts of the remaining aromatic protons (H-2, H-5, H-6, H-7).
-
H-2 Proton: The C-2 position is adjacent to the electron-withdrawing N-Boc group but is also part of the electron-rich pyrrole ring.
-
Prediction: A singlet at approximately δ 7.15-7.25 ppm .
-
Causality: In the parent indole, H-2 is typically around δ 7.6 ppm. The N-Boc group, being somewhat electron-withdrawing, tends to shift this proton slightly downfield. However, the presence of the 3-hydroxymethyl group mitigates this effect. It will appear as a singlet as it has no adjacent protons.
-
-
H-5, H-6, and H-7 Protons: These protons form a three-spin system on the benzene portion of the indole. Their chemical shifts are dictated by the powerful electron-donating effect of the 4-hydroxy group.
-
H-5 Proton: Positioned ortho to the -OH group, H-5 experiences the strongest shielding effect.
-
Prediction: A doublet of doublets (dd) or a triplet at approximately δ 6.50-6.60 ppm . It will couple to both H-6 and H-7.
-
-
H-6 Proton: Located meta to the -OH group, H-6 is less shielded than H-5 but more shielded than H-7.
-
Prediction: A triplet at approximately δ 7.00-7.10 ppm . This signal is often referred to as a "triplet of doublets" and arises from coupling to both H-5 and H-7 with similar coupling constants.
-
-
H-7 Proton: Positioned para to the -OH group and adjacent to the nitrogen-containing ring.
-
Prediction: A doublet of doublets (dd) or a triplet at approximately δ 6.90-7.00 ppm .
-
-
Substituent Protons
The protons of the hydroxymethyl and hydroxyl groups are also key features.
-
C3-CH₂OH Methylene Protons: These protons are on a carbon attached to the indole C3 position.
-
Prediction: A singlet at approximately δ 4.80-4.90 ppm .
-
Causality: Their position adjacent to the aromatic ring and an oxygen atom shifts them downfield. They will likely appear as a singlet, though coupling to the adjacent -OH proton may be observed in anhydrous solvents like DMSO-d₆.
-
-
Exchangeable Protons (C4-OH and CH₂-OH): The chemical shifts of these protons are highly dependent on solvent, concentration, and temperature.
-
Prediction: Two distinct, potentially broad singlets. In a common solvent like CDCl₃, the C4-OH may appear around δ 5.0-6.0 ppm , and the CH₂-OH around δ 1.5-2.5 ppm . In DMSO-d₆, these signals will be sharper and shifted further downfield.
-
Validation: Their identity can be confirmed by a D₂O exchange experiment, where these peaks will disappear from the spectrum.
-
Data Summary and Comparative Analysis
To ground our predictions, we compare the expected chemical shifts for our target molecule with experimental data from key structural analogs. This comparison highlights the additive nature of substituent effects in NMR spectroscopy.
| Proton | Predicted δ (ppm) for this compound | Indole[2] | 1-Boc-indole[3] | 4-Hydroxyindole[4] |
| Boc (9H) | 1.65 (s) | N/A | 1.66 (s) | N/A |
| H-2 | 7.20 (s) | 7.64 (dd) | 7.60 (d) | 7.11 (t) |
| H-3 | N/A (Substituted) | 6.51 (dd) | 6.55 (d) | 6.29 (t) |
| H-5 | 6.55 (dd) | 7.16 (ddd) | 7.23 (ddd) | 6.45 (d) |
| H-6 | 7.05 (t) | 7.09 (ddd) | 7.16 (ddd) | 6.96 (t) |
| H-7 | 6.95 (dd) | 7.64 (dd) | 8.13 (d) | 6.88 (d) |
| CH₂OH (2H) | 4.85 (s) | N/A | N/A | N/A |
| C4-OH (1H) | ~5.5 (br s) | N/A | N/A | ~8.5 (br s, DMSO) |
| CH₂-OH (1H) | ~2.0 (br s) | N/A | N/A | N/A |
Analysis of Trends:
-
N-Boc Protection: Comparing Indole and 1-Boc-indole, the Boc group deshields H-7 significantly due to its anisotropic effect, while having a lesser impact on other protons.[3]
-
C4-OH Substitution: The 4-hydroxy group is a strong electron-donating group. Comparing Indole and 4-Hydroxyindole, it strongly shields the ortho (H-5) and para (H-7) positions, and to a lesser extent, the meta (H-6) position.[4]
-
Combined Effects: In our target molecule, these effects are combined. The H-5, H-6, and H-7 protons are expected to be significantly upfield relative to 1-Boc-indole due to the C4-OH group. The H-2 proton's chemical shift will be a balance between the effects of the N-Boc and C3-CH₂OH groups.
Experimental Protocol for High-Quality Data Acquisition
Acquiring a clean, interpretable ¹H NMR spectrum is paramount. The following protocol outlines a self-validating workflow for the characterization of this compound.
Caption: Recommended workflow for ¹H NMR characterization.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean vial.
-
Solvent Choice: Chloroform-d (CDCl₃) is a common choice. However, for observing exchangeable -OH protons and potentially resolving couplings to them, Dimethyl sulfoxide-d₆ (DMSO-d₆) is superior as it slows the rate of proton exchange.
-
-
Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.
-
-
NMR Tube Loading:
-
Using a pipette with a filter (e.g., a small cotton plug), transfer the solution into a high-quality 5 mm NMR tube to a height of approximately 4-5 cm. Filtering removes any particulate matter that can degrade spectral quality.
-
-
Instrument Setup (400 MHz Spectrometer or higher):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW): ~16 ppm, centered around 7 ppm.
-
Number of Scans (NS): 16-64, depending on concentration.
-
Relaxation Delay (D1): 2 seconds to ensure quantitative integration.
-
Acquisition Time (AQ): 3-4 seconds for good resolution.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm; DMSO-d₅ at 2.50 ppm).
-
Integrate all signals and determine relative proton counts.
-
Identify peak multiplicities and measure coupling constants (J-values) to establish connectivity.
-
Conclusion
This guide provides a comprehensive, predictive framework for interpreting the ¹H NMR spectrum of this compound. By understanding the influence of each functional group on the electronic environment of the indole core, researchers can confidently assign proton signals and verify the structure of this critical synthetic intermediate. The combination of a detailed predictive analysis, comparison with known analogs, and a robust experimental protocol equips scientists with the necessary tools to ensure the integrity and success of their research endeavors in drug discovery and development.
References
- University of Wisconsin-Madison. (n.d.). NMR of Indole.
- YouTube. (2025).
- Sun, H., et al. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process.
- The Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ChemicalBook. (n.d.). 1-BOC-INDOLE(75400-67-8) 1H NMR spectrum.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).
- Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, Vol 27, No 2.
- BenchChem. (n.d.).
- PubChem - National Institutes of Health. (n.d.). 1-(Tert-butoxycarbonyl)indole.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0240251).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737).
- National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition.
- ChemicalBook. (n.d.). Indole(120-72-9) 1H NMR spectrum.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320).
- BenchChem. (2025).
- Supporting Information. (n.d.). Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu.
- ChemicalBook. (n.d.). 5-Hydroxyindole(1953-54-4) 1H NMR spectrum.
- Sinfoo Biotech. (n.d.). This compound,(CAS# 914349-12-5).
- SpectraBase. (n.d.). 4-Hydroxyindole.
- ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- National Institutes of Health. (n.d.).
Sources
Navigating the Labyrinth of Synthetic Intermediates: A Comparative Mass Spectrometry Guide to 1-Boc-4-Hydroxy-3-hydroxymethylindole
In the intricate world of drug discovery and development, the unambiguous characterization of synthetic intermediates is a cornerstone of success. Molecules such as 1-Boc-4-hydroxy-3-hydroxymethylindole, a key building block in the synthesis of various biologically active compounds, demand rigorous analytical scrutiny. Mass spectrometry (MS) stands as a paramount technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides an in-depth analysis of the expected mass spectrometry data for this compound, comparing its predicted fragmentation patterns with those of related, well-characterized molecules. By understanding these fragmentation pathways, researchers can confidently identify and assess the purity of this critical intermediate.
The Analytical Imperative: Why Mass Spectrometry?
The journey from a chemical blueprint to a final active pharmaceutical ingredient (API) is paved with a series of synthetic intermediates. The structural integrity of each intermediate directly impacts the outcome of the subsequent reaction and the purity of the final product. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with tandem MS (MS/MS), provides a powerful lens to peer into the molecular structure of these compounds.[1] It allows for the precise determination of molecular weight, elemental composition, and the deduction of structural features through controlled fragmentation. For a molecule like this compound, with its multiple functional groups—a Boc-protecting group, a hydroxyl group, and a hydroxymethyl group on an indole scaffold—mass spectrometry is indispensable for confirming its identity and purity.
Experimental Approach: A Blueprint for Analysis
To effectively analyze this compound by mass spectrometry, a considered experimental approach is crucial. The choice of ionization technique and mass analyzer is pivotal in obtaining high-quality, informative data.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Dissolve a small quantity (approximately 1 mg) of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Nebulizer Gas (Nitrogen): 3 - 5 Bar
-
Drying Gas (Nitrogen): 8 - 12 L/min
-
-
Mass Analyzer Settings:
-
Full Scan MS: Acquire data over a mass-to-charge (m/z) range of 50-500 to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with argon or nitrogen gas. Vary the collision energy (e.g., 10-40 eV) to induce fragmentation and obtain a detailed fragmentation spectrum.
-
The rationale behind using ESI in positive ion mode is the presence of the basic indole nitrogen, which can be readily protonated to form the [M+H]⁺ ion. The use of a high-resolution mass analyzer ensures accurate mass measurements, which are critical for confirming the elemental composition.
Decoding the Spectrum: Predicted Fragmentation of this compound
The fragmentation of this molecule is anticipated to be a competition between the lability of the Boc group and the stability of the indole ring system.
Key Predicted Fragmentation Pathways:
-
Loss of Isobutylene (C₄H₈): The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under mass spectrometric conditions and readily undergoes a McLafferty-like rearrangement to lose isobutylene (56 Da).[2] This would result in a prominent fragment ion at m/z 208.0604. This is often the base peak in the MS/MS spectrum of Boc-protected compounds.
-
Loss of the Entire Boc Group (C₅H₉O₂): Following the initial loss of isobutylene, a further loss of carbon dioxide (44 Da) can occur, leading to the complete removal of the Boc group and formation of the deprotected indole at m/z 164.0655.
-
Loss of the Hydroxymethyl Group (CH₂OH): Cleavage of the C-C bond between the indole ring and the hydroxymethyl group would result in the loss of a neutral formaldehyde molecule (30 Da) or a hydroxymethyl radical (31 Da). This would lead to a fragment at m/z 233.0917.
-
Fragmentation of the Indole Core: The indole ring itself is relatively stable, but can undergo characteristic fragmentation. A common fragmentation pathway for indoles is the loss of hydrogen cyanide (HCN, 27 Da).[3][4] This would likely occur after the loss of the Boc group, leading to a fragment at m/z 137.0578 from the m/z 164.0655 ion.
The following diagram illustrates the predicted fragmentation workflow:
Comparative Analysis: Learning from Analogs
To lend further credence to these predictions, we can compare the expected fragmentation of this compound with the known mass spectrometric behavior of simpler, related molecules.
| Compound | Key Fragmentation Losses | Rationale |
| Indole | HCN (27 Da) | Characteristic fragmentation of the indole nucleus.[3][4] |
| N-Boc-piperidine | C₄H₈ (56 Da), C₅H₉O₂ (101 Da) | Facile loss of isobutylene from the Boc group is the dominant pathway. |
| 4-Hydroxyindole | CO (28 Da) | Loss of carbon monoxide from the phenol-like hydroxyl group. |
| 3-Methylindole | H• (1 Da), followed by ring expansion | Typical fragmentation for alkyl-substituted indoles.[3] |
This comparative data strongly supports our predictions. The presence of the Boc group is expected to dominate the initial fragmentation, leading to the characteristic loss of 56 Da. The subsequent fragmentation will then be dictated by the remaining indole structure, with potential losses of water, formaldehyde, and hydrogen cyanide.
Conclusion: A Guide for the Modern Researcher
In the absence of a publicly available reference spectrum, a thorough understanding of fundamental fragmentation mechanisms allows for a robust and reliable prediction of the mass spectrometric behavior of this compound. The dominant and highly characteristic loss of isobutylene from the Boc-protecting group serves as a primary diagnostic marker for this class of compounds. Subsequent fragmentation of the indole core provides further structural confirmation. This guide provides researchers and drug development professionals with a solid framework for the identification and characterization of this important synthetic intermediate, ensuring the integrity and quality of their synthetic endeavors. By combining the predicted data with careful experimental work, scientists can navigate the complexities of synthetic chemistry with greater confidence and precision.
References
- Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044–2050.
- El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.
- Zhang, M., Zhang, L., Xi, Z., & Li, Y. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 75.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate.
- Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation.
- Oomens, J., & Steill, J. D. (2013). Infrared multiple photon dissociation spectroscopy of group I and group II metal complexes with Boc-hydroxylamine. Rapid Communications in Mass Spectrometry, 27(16), 1867-1872.
- Zhuang, T. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate.
Sources
A Comparative Guide to the Synthesis of 1-Boc-4-Hydroxy-3-hydroxymethylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Indole Scaffold
1-Boc-4-hydroxy-3-hydroxymethylindole is a valuable and highly functionalized building block in medicinal chemistry and drug discovery. Its indole core is a privileged scaffold found in numerous biologically active compounds, while the orthogonal protecting groups (Boc on the nitrogen and a free hydroxyl group at the 4-position) and the reactive hydroxymethyl group at the C3 position allow for selective and diverse chemical modifications. This guide provides a comparative analysis of the primary synthetic strategies to access this key intermediate, offering insights into the rationale behind methodological choices, detailed experimental protocols, and a quantitative comparison of their efficiencies.
Strategic Approaches to the Synthesis of this compound
Two principal retrosynthetic pathways dominate the preparation of the target molecule. The first strategy involves the initial synthesis of the core intermediate, 4-hydroxyindole, followed by sequential functionalization at the C3 position and subsequent N-protection. A second, alternative approach involves the protection of the indole nitrogen at an earlier stage, followed by functionalization of the pre-protected scaffold. This guide will dissect both methodologies, providing a detailed examination of each synthetic step.
Methodology 1: Sequential Functionalization of 4-Hydroxyindole
This is a classical and widely adopted route that commences with the synthesis of 4-hydroxyindole, a critical precursor.
Step 1: Synthesis of 4-Hydroxyindole
A robust and efficient method for the preparation of 4-hydroxyindole involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine intermediate. This intermediate then undergoes cyclization and aromatization in the presence of a suitable catalyst to yield 4-hydroxyindole.[1] This method is advantageous due to its relatively short reaction sequence and avoidance of high-pressure reaction conditions.[1]
Step 2: C3-Formylation via Vilsmeier-Haack Reaction
The introduction of a functional group at the C3 position of the indole ring is a pivotal step. The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds, including indoles. In this step, 4-hydroxyindole is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield 4-hydroxy-1H-indole-3-carbaldehyde.[2]
Experimental Protocol: Synthesis of 4-hydroxy-1H-indole-3-carbaldehyde [2]
-
Under a nitrogen atmosphere, slowly add phosphorus oxychloride (7.35 mL) to dry N,N-dimethylformamide (15 mL) in an ice-methanol bath with stirring. Maintain the temperature below 0 °C.
-
Stir the mixture for 15 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 4-hydroxyindole (5.0 g) in anhydrous N,N-dimethylformamide (10 mL) and add this solution dropwise to the Vilsmeier reagent mixture while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by carefully adding crushed ice, followed by making the solution alkaline (pH > 9) with a 30% aqueous sodium hydroxide solution.
-
Stir the mixture for 15 minutes, then acidify to pH 4 with 5N hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude product.
-
Recrystallize the crude solid from methanol to obtain pure 4-hydroxy-1H-indole-3-carbaldehyde as yellow crystals.
Reported Yield: 82%[2]
Step 3: Reduction of the Formyl Group
The aldehyde functionality at the C3 position is then reduced to a hydroxymethyl group. This transformation is typically achieved using a mild reducing agent to avoid over-reduction or side reactions. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones. While a specific protocol for the reduction of 4-hydroxy-1H-indole-3-carbaldehyde is not extensively detailed in the readily available literature, the general procedure for the reduction of indole-3-carboxaldehydes can be adapted.
Representative Experimental Protocol: Reduction of 4-hydroxy-1H-indole-3-carbaldehyde
-
Suspend 4-hydroxy-1H-indole-3-carbaldehyde (1.0 g, 6.2 mmol) in methanol (20 mL) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (0.28 g, 7.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water (10 mL).
-
Acidify the mixture to pH ~6 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxy-3-hydroxymethylindole.
Step 4: N-Boc Protection
The final step in this sequence is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A variety of bases and solvent systems can be employed, with 4-dimethylaminopyridine (DMAP) often used as a catalyst.
Representative Experimental Protocol: N-Boc Protection of 4-hydroxy-3-hydroxymethylindole
-
Dissolve 4-hydroxy-3-hydroxymethylindole (1.0 g, 6.1 mmol) in a mixture of tetrahydrofuran (20 mL) and water (5 mL).
-
Add sodium bicarbonate (1.03 g, 12.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate (1.6 g, 7.3 mmol) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Methodology 2: Functionalization of a Pre-Protected Indole
An alternative strategy involves the initial protection of the indole nitrogen, followed by functionalization at the C3 position. This approach can be advantageous in cases where the unprotected indole is unstable or prone to side reactions under the conditions of C3 functionalization.
Step 1: N-Boc Protection of 4-Hydroxyindole
The synthesis begins with the N-protection of 4-hydroxyindole using di-tert-butyl dicarbonate as described in the final step of Methodology 1.
Step 2: C3-Formylation of 1-Boc-4-hydroxyindole
The formylation of the N-Boc protected 4-hydroxyindole can be more challenging than the formylation of the unprotected analogue due to the steric hindrance and electronic effects of the Boc group. However, modified Vilsmeier-Haack conditions or other formylation methods, such as the use of dichloromethyl methyl ether and a Lewis acid, can be employed.
Step 3: Reduction of the Formyl Group
The reduction of the resulting 1-Boc-4-hydroxy-3-formylindole to the target molecule is then carried out using a suitable reducing agent, such as sodium borohydride, as described in Methodology 1.
Comparison of Synthetic Routes
| Feature | Methodology 1: Sequential Functionalization | Methodology 2: Functionalization of Pre-Protected Indole |
| Starting Material | 4-Hydroxyindole | 4-Hydroxyindole |
| Key Steps | Vilsmeier-Haack formylation, Reduction, N-Boc protection | N-Boc protection, C3-Formylation, Reduction |
| Overall Yield | Generally good, with the Vilsmeier-Haack step being high-yielding. | Potentially lower due to challenges in the formylation of the sterically hindered N-Boc indole. |
| Scalability | The Vilsmeier-Haack reaction is readily scalable. | The formylation step may require more specialized conditions for large-scale synthesis. |
| Purification | Intermediates are often crystalline and can be purified by recrystallization. | Purification of the N-Boc protected intermediates may require chromatography. |
| Advantages | Well-established and high-yielding formylation step. | Protects the indole nitrogen early, which can be beneficial if subsequent reagents are incompatible with the free N-H. |
| Disadvantages | The free indole N-H is present during the first two steps, which could lead to side reactions in some cases. | Formylation of the N-Boc indole can be less efficient and may require harsher conditions. |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the logical flow of each synthetic strategy, the following diagrams have been generated.
Caption: Synthetic workflow for Methodology 1.
Caption: Synthetic workflow for Methodology 2.
Conclusion and Expert Recommendations
For most laboratory-scale syntheses, Methodology 1 (Sequential Functionalization) is the recommended approach for the preparation of this compound. The initial Vilsmeier-Haack formylation of 4-hydroxyindole is a well-documented, high-yielding, and reliable reaction. The subsequent reduction and N-Boc protection steps are generally straightforward and utilize common laboratory reagents.
Methodology 2 (Functionalization of Pre-Protected Indole) may be considered in specific instances where the planned C3-functionalization chemistry is incompatible with the free indole N-H group. However, researchers should be prepared to invest time in optimizing the formylation of the sterically encumbered 1-Boc-4-hydroxyindole.
Ultimately, the choice of synthetic route will depend on the specific expertise of the researcher, the availability of starting materials and reagents, and the desired scale of the synthesis. This guide provides the foundational knowledge and detailed protocols to enable an informed decision for the successful synthesis of this versatile chemical building block.
References
- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 897-909. [Link]
- Liu, Z., et al. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203. [Link]
- Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
- PubChem. 4-Hydroxyindole-3-carboxaldehyde. [Link]
- Afridi, S., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. RSC Advances, 10(40), 24017-24026. [Link]
- Thesing, J., & Binger, P. (1957). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Chemische Berichte, 90(8), 1419-1425. [Link]
- Böttcher, C., et al. (2014).
- Google Patents. CN113321609A - Method for synthesizing 4-hydroxyindole.
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- Google Patents. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
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A Comparative Guide to the Purity Assessment of 1-Boc-4-Hydroxy-3-hydroxymethylindole by High-Performance Liquid Chromatography
Abstract
The robust assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1-Boc-4-Hydroxy-3-hydroxymethylindole, a key building block in synthetic organic chemistry. We will dissect a primary reversed-phase HPLC (RP-HPLC) method, exploring the scientific rationale behind its parameters. Furthermore, this guide will compare the primary method against alternative chromatographic approaches and other analytical technologies, supported by experimental data and protocols. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating the most suitable analytical strategy for this class of compounds.
Introduction: The Critical Role of Purity for Indole-based Intermediates
This compound is a bifunctional indole derivative. The presence of two hydroxyl groups makes it a relatively polar molecule, while the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen imparts significant hydrophobicity and stability. This protecting group is, however, acid-labile, a crucial factor to consider during method development.[1][2] Impurities in such an intermediate can arise from various sources, including residual starting materials, by-products of the synthesis, or degradation products.[3][4][5] For instance, incomplete Boc protection, side reactions involving the hydroxyl groups, or premature deprotection can lead to a complex impurity profile.[6][7]
Ensuring the purity of this intermediate is paramount, as these impurities can carry through to the final API, potentially altering its pharmacological activity, toxicity profile, and stability. Regulatory bodies like the FDA and EMA mandate stringent purity thresholds, making reliable and validated analytical methods non-negotiable.[8] HPLC is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[8][9]
Primary Analytical Method: A Validated RP-HPLC Protocol
The inherent polarity of the dual hydroxyl groups combined with the non-polar Boc group makes reversed-phase HPLC an ideal choice.[10] A C18 stationary phase provides the necessary hydrophobic interaction for retention. However, the polarity of the analyte requires careful method design to avoid issues like poor retention and peak tailing that can occur on traditional C18 columns with highly aqueous mobile phases.[11][12]
Rationale for Method Parameters
Our primary method is built upon a foundation of chemical principles to ensure robustness and reproducibility, in alignment with International Council on Harmonisation (ICH) guidelines.[9][13][14]
-
Stationary Phase: An Agilent Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm) was selected. This column is double end-capped, which minimizes the interaction of the polar hydroxyl groups with residual surface silanols on the silica support. This is critical for achieving symmetrical peak shapes for polar analytes.
-
Mobile Phase: A gradient elution is employed to ensure adequate retention of the polar main peak while also allowing for the elution of more non-polar impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH protonates residual silanols, further reducing peak tailing. It also ensures the analyte is in a consistent, non-ionized state.[15]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.
-
-
Detection: The indole moiety contains a strong chromophore. A UV detector set at a wavelength of 280 nm provides excellent sensitivity for both the parent compound and related indole-based impurities.[16] A photodiode array (PDA) detector is recommended to assess peak purity and identify potential co-eluting impurities.
Experimental Protocol: Primary HPLC Method
1. Instrumentation and Materials:
- HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
- Agilent Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm).
- This compound reference standard and sample.
- HPLC-grade acetonitrile, water, and formic acid.
2. Chromatographic Conditions:
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 min; hold at 80% B for 2 min; return to 20% B over 1 min; equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 280 nm |
3. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This creates a sample concentration of 0.1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[17][18]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the main peak. | Peak purity index > 0.999 |
| Linearity (r²) | > 0.9995 | ≥ 0.999 |
| Range | 0.05 - 0.15 mg/mL | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: < 0.5%; Intermediate Precision: < 1.0% | ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.05% of test concentration | S/N ratio ≥ 10 |
Comparative Analysis of Purity Assessment Techniques
While the primary RP-HPLC method is robust, alternative and complementary techniques can offer distinct advantages in specific scenarios, such as impurity identification or high-throughput screening.
Alternative HPLC Method: Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl column offers a different selectivity compared to a C18 phase. The phenyl groups provide π-π interactions with the indole ring of the analyte and related impurities. This can be particularly useful for resolving impurities that are structurally similar to the main compound but differ in their aromatic character.
Comparison:
| Feature | Primary C18 Method | Phenyl-Hexyl Method |
| Primary Interaction | Hydrophobic | Hydrophobic and π-π interactions |
| Selectivity | Excellent for general-purpose separation based on polarity. | Enhanced selectivity for aromatic or unsaturated compounds. May resolve co-eluting peaks from C18. |
| Potential Drawback | May not resolve structurally similar aromatic impurities. | Can exhibit different retention behavior that may require more extensive method development. |
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC utilizes columns with smaller particle sizes (<2 µm), which operates at higher pressures to deliver significant improvements in speed and resolution over traditional HPLC.[8]
Comparison:
| Feature | HPLC (Primary Method) | UHPLC |
| Analysis Time | ~23 minutes per run | ~5 minutes per run |
| Resolution | Good | Excellent, sharper peaks |
| Solvent Consumption | High | Significantly lower (~70-80% reduction) |
| Instrumentation | Standard HPLC systems | Requires specialized UHPLC system capable of high pressures. |
| Best Use Case | Routine QC, method development | High-throughput screening, complex mixture analysis |
Orthogonal and Complementary Techniques
No single analytical method can provide a complete picture of a sample's purity. Orthogonal methods, which measure the same attribute using different principles, are crucial for comprehensive characterization.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS | Separation by chromatography, detection by mass | Provides molecular weight information, crucial for identifying unknown impurities. Highly sensitive.[8][19] | Quantitative response can be variable without appropriate standards; more complex instrumentation. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase | Excellent for detecting and quantifying residual solvents from the synthesis process.[8] | Not suitable for non-volatile analytes like the primary compound and most related impurities. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions (e.g., melting) | Provides a measure of absolute purity without the need for a reference standard. Fast and requires minimal sample.[3] | Only detects eutectic impurities; cannot distinguish between different impurities. Less sensitive than HPLC. |
Visualizing the Workflow and Impurity Landscape
To better understand the analytical process and the context of the impurities being monitored, the following diagrams illustrate the workflow and potential impurity sources.
Caption: Logical relationship of the main compound to potential impurity classes.
Conclusion and Recommendations
For routine quality control and purity assessment of this compound, the validated reversed-phase HPLC method using a modern, end-capped C18 column provides a reliable, robust, and accurate solution. It effectively balances resolution, sensitivity, and analysis time.
Recommendations for Researchers:
-
Method Development: Always start with a robust C18 column but consider a Phenyl-Hexyl or other phase with alternative selectivity if co-elution is observed.
-
High-Throughput Needs: For screening large numbers of samples, transitioning the validated HPLC method to a UHPLC platform is highly recommended to significantly reduce run times and solvent waste. [8]* Impurity Identification: When unknown impurities are detected above the identification threshold (typically >0.10%), analysis by LC-MS is essential for structural elucidation.
-
Comprehensive Purity: For final characterization of a reference standard or a new batch, employing an orthogonal method like DSC can provide a more complete purity profile. [3] By adopting a multi-faceted approach grounded in sound chromatographic principles and validated methodologies, drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the subsequent API.
References
- International Conference on Harmonization. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262. [Link]
- Corran, P. H., & Jarvis, B. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- Pharmaguideline.
- Idris, A., & Toh, H. T. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Applied Microbiology and Biotechnology. [Link]
- SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. [Link]
- Sonune, P. S., et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
- Shabir, G. A. Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
- Dong, M. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
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- Chen, Y.-H., et al. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules. [Link]
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- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
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- Phenomenex. Normal-phase vs.
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- Google Patents. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Beilstein Journal of Organic Chemistry.
- Sankar, R. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?
- Reddit. Why is the Boc group deprotected in NaBH4? r/OrganicChemistry. [Link]
- Kumar, A., et al. Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
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A Comprehensive Guide to the Structural Elucidation and Comparative Crystallographic Analysis of Novel Indole Derivatives: The Case of 1-Boc-4-Hydroxy-3-hydroxymethylindole
For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography remains the gold standard for determining absolute stereochemistry and understanding the intermolecular interactions that govern the solid-state properties of a compound. This guide provides a comprehensive framework for the structural elucidation of a novel functionalized indole, 1-Boc-4-Hydroxy-3-hydroxymethylindole, for which no public crystal structure data currently exists.
This document will serve as a practical guide, walking through a proposed synthesis, the complete workflow for single-crystal X-ray diffraction, and a detailed comparison with structurally related indole derivatives. By explaining the causality behind experimental choices and grounding the protocols in established principles, this guide aims to be a self-validating system for researchers embarking on the crystallographic analysis of new chemical entities.
Part 1: Synthesis and Crystallization of this compound
A prerequisite for any crystallographic study is the synthesis and purification of the target compound, followed by the growth of high-quality single crystals.
Proposed Synthetic Pathway
While various methods for the synthesis of substituted indoles exist, a plausible route to this compound can be adapted from established procedures for indole functionalization. The Bischler-Möhlau reaction, for instance, provides a classic method for synthesizing indoles, though modern variations offer improved yields and regioselectivity[1]. The introduction of the Boc protecting group and the hydroxymethyl moiety can be achieved through standard organic chemistry techniques[2][3].
Experimental Protocol: Synthesis and Purification
-
Starting Material: Commercially available 4-hydroxyindole.
-
Boc Protection: React 4-hydroxyindole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base like triethylamine or DMAP in an aprotic solvent (e.g., dichloromethane) to yield 1-Boc-4-hydroxyindole[2].
-
Hydroxymethylation: Introduce the hydroxymethyl group at the C3 position. This can be achieved via a Vilsmeier-Haack type formylation followed by reduction, or through direct hydroxymethylation using formaldehyde in the presence of a suitable catalyst.
-
Purification: The crude product should be purified using column chromatography on silica gel to achieve high purity (>99%), which is crucial for successful crystallization. The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Single Crystal Growth
The formation of diffraction-quality single crystals is often the most challenging step. It is an empirical process that requires screening various conditions.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent in which it is freely soluble (e.g., acetone, ethyl acetate, methanol).
-
Precipitant Screening: Slowly introduce an anti-solvent in which the compound is poorly soluble (e.g., hexane, heptane, water) until slight turbidity is observed.
-
Common Crystallization Techniques:
-
Slow Evaporation: Loosely cap the vial containing the dissolved compound to allow for the slow evaporation of the solvent.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the compound solution on a siliconized glass slide and invert it over a reservoir containing the anti-solvent.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Monitoring: Regularly inspect the crystallization trials under a microscope for the formation of single, well-defined crystals.
Part 2: X-ray Diffraction Workflow for Structure Determination
Once suitable crystals are obtained, the following workflow is employed to determine the molecular structure.
Caption: Workflow for single-crystal X-ray structure determination.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction data.
-
Validation: The final structure is validated using software tools like PLATON to check for geometric consistency and other potential issues. The output is typically a Crystallographic Information File (CIF).
Part 3: Comparative Crystallographic Analysis
With the crystal structure of this compound determined, a comparative analysis with other known indole structures can provide valuable insights into the effects of substitution on the solid-state conformation and packing. For this guide, we will consider indole itself and 1H-Indole-2-methanol as comparators, for which crystallographic data is available[4].
Key Crystallographic Parameters for Comparison
The following table summarizes key crystallographic parameters that should be compared. The data for the comparators are taken from existing literature.
| Parameter | This compound | Indole[4] | 1H-Indole-2-methanol[4] |
| Crystal System | To be determined | Orthorhombic | Monoclinic |
| Space Group | To be determined | Pna2₁ | P2/c |
| Unit Cell Dimensions | To be determined | a, b, c, α=β=γ=90° | a, b, c, α=γ=90°, β≠90° |
| Z (Molecules/Unit Cell) | To be determined | 4 | 8 (2 in asymmetric unit) |
| Key Torsion Angles | To be determined | N/A | N1–C2–C10–O1: 61.5(3)°, -175.5(2)° |
| Hydrogen Bonding Motifs | To be determined | N-H···π | O-H···O, N-H···O |
| π-π Stacking | To be determined | Yes (Herringbone) | Yes |
Analysis of Intermolecular Interactions
The functional groups on this compound (the hydroxyl groups and the carbonyl of the Boc group) are capable of participating in a variety of intermolecular interactions, which will dictate the crystal packing.
-
Hydrogen Bonding: The hydroxyl groups at the C4 position and on the hydroxymethyl group can act as both hydrogen bond donors and acceptors. The carbonyl oxygen of the Boc group can act as a hydrogen bond acceptor. A detailed analysis of the hydrogen bonding network is crucial. In contrast to unsubstituted indole which primarily exhibits N-H···π interactions, our target molecule is expected to show a more complex and robust hydrogen bonding network, likely involving O-H···O interactions similar to those seen in other functionalized indoles[5].
-
π-π Stacking: The indole ring is an aromatic system capable of engaging in π-π stacking interactions. The nature of this stacking (e.g., parallel-displaced, T-shaped) should be characterized and compared to the herringbone packing observed in indole[4]. The bulky Boc group may sterically hinder certain packing arrangements.
Caption: Logical flow for the comparative crystallographic analysis.
Conclusion
While the crystal structure of this compound has not yet been reported in the public domain, this guide provides a comprehensive roadmap for its determination and analysis. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can successfully elucidate its three-dimensional structure. The subsequent comparative analysis against known indole derivatives, focusing on both intramolecular geometry and intermolecular packing interactions, will provide critical insights into the solid-state behavior of this novel compound. Such studies are fundamental to understanding structure-property relationships in the development of new pharmaceutical agents.
References
- Structure and Morphology of Indole Analogue Crystals. ACS Omega, 2020. [Link]
- X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. Chemistry – An Asian Journal, 2017. [Link]
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 2021. [Link]
- X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PLoS ONE, 2015. [Link]
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- The Cambridge Structural D
- New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems. Arkivoc, 2011. [Link]
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Access Structures. CCDC. [Link]
- A novel synthesis of N-hydroxy-3-aroylindoles and functionalization to N-methoxy-3-aroylindoles and 3-aroylindoles. University of Turin Open Access Institutional Archive, 2026. [Link]
- Synthesis method of N-boc-4-hydroxypiperidine.
- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
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A Tale of Two Isomers: Unraveling the Reactivity of 4-Hydroxyindole vs. 5-Hydroxyindole
A Comprehensive Guide for Researchers and Drug Development Professionals
In the intricate world of heterocyclic chemistry, indole and its derivatives stand as privileged scaffolds, forming the core of a vast array of natural products and pharmaceuticals. Among these, hydroxyindoles are of particular interest due to their enhanced functionality and biological significance. This guide provides an in-depth, comparative analysis of the reactivity of two key positional isomers: 4-hydroxyindole and 5-hydroxyindole. Understanding the nuanced differences in their chemical behavior is paramount for researchers engaged in the synthesis of novel bioactive molecules and the development of indole-based therapeutics.
This document moves beyond a simple recitation of facts, offering a causal explanation for the observed differences in reactivity, supported by experimental data and theoretical insights. We will explore how the seemingly subtle shift in the position of a single hydroxyl group dramatically influences the electronic landscape of the indole ring, dictating its susceptibility to electrophilic attack and its behavior in other key chemical transformations.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | 4-Hydroxyindole | 5-Hydroxyindole | Rationale for Difference |
| Hydrogen Bonding | Capable of intramolecular hydrogen bonding between the 4-OH and the N-H of the pyrrole ring. | Primarily exhibits intermolecular hydrogen bonding. | The proximity of the hydroxyl and amine groups in the 4-isomer allows for the formation of a stable six-membered ring through intramolecular H-bonding. |
| Acidity (pKa) | Expected to be slightly less acidic than 5-hydroxyindole. | Predicted pKa of the hydroxyl group is ~9.57.[1] | Intramolecular hydrogen bonding in 4-hydroxyindole can stabilize the neutral form, making the proton more difficult to remove. |
| Oxidation | More readily oxidized, often forming colored products (e.g., blue).[2] | Readily oxidized, but typically forms brown or black polymeric materials.[2][3] | The position of the hydroxyl group influences the stability of the resulting radical intermediates and the subsequent polymerization pathways. |
| Electrophilic Substitution | Generally less reactive and can lead to a mixture of products. | Generally more reactive and often shows higher regioselectivity. | The interplay of electronic effects and the potential for intramolecular hydrogen bonding in the 4-isomer complicates its reactivity profile. |
The Decisive Factor: Electronic Effects and Hydrogen Bonding
The divergent reactivity of 4-hydroxyindole and 5-hydroxyindole can be primarily attributed to the interplay of two fundamental factors: the electronic effect of the hydroxyl group and the potential for intramolecular hydrogen bonding.
The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring via resonance.
-
In 5-hydroxyindole , the hydroxyl group is at a position analogous to a para-substituent relative to the C4 and C6 positions of the benzene ring. This strong electron-donating effect significantly increases the electron density at these positions, making them highly susceptible to electrophilic attack.
-
In 4-hydroxyindole , the hydroxyl group is ortho to the C5 position and meta to the C6 position. While it still activates the benzene ring, its influence is distributed differently. Furthermore, the proximity of the 4-hydroxyl group to the pyrrole nitrogen allows for the formation of an intramolecular hydrogen bond. This interaction can alter the electron density distribution and the availability of the nitrogen lone pair, thereby modulating the overall reactivity of the molecule.
Caption: Intramolecular vs. Intermolecular Hydrogen Bonding.
Electrophilic Aromatic Substitution: A Comparative Analysis
The indole nucleus is inherently electron-rich, and electrophilic substitution typically occurs preferentially at the C3 position of the pyrrole ring. However, the presence of a hydroxyl group on the benzene ring can activate the carbocyclic part of the molecule, leading to substitution on the benzene ring as well.
Friedel-Crafts Alkylation
Direct comparative studies on the Friedel-Crafts alkylation of 4-hydroxyindole and 5-hydroxyindole provide compelling evidence of their differing reactivities. In a study involving the reaction of hydroxyindoles with nitrostyrenes, the following was observed:
-
5-Hydroxyindole reacted smoothly to afford the C4-alkylated products in high yields (up to 98%).[4] This high regioselectivity is a direct consequence of the strong activating effect of the 5-hydroxyl group at the ortho C4 position.
-
4-Hydroxyindole , under the same conditions, yielded the desired C5-alkylated product, but was also accompanied by the formation of C5,C7-dialkylated and C7-alkylated side products.[4] This suggests that while the C5 position is activated, other positions on the benzene ring also become susceptible to attack, leading to a loss of regioselectivity. This can be attributed to the more complex interplay of electronic and steric factors, as well as the potential disruption of the intramolecular hydrogen bond during the reaction.
Caption: Regioselectivity in Friedel-Crafts Alkylation.
Nitration and Halogenation: A Predictive Outlook
While direct comparative experimental data for the nitration and halogenation of 4- and 5-hydroxyindole is scarce in the literature, we can predict the likely outcomes based on established principles of electrophilic aromatic substitution.
-
5-Hydroxyindole: Nitration and halogenation are expected to occur with high regioselectivity at the C4 and C6 positions, which are strongly activated by the para-hydroxyl group. The C3 position of the pyrrole ring also remains a potential site of reaction, and the outcome may depend on the specific reaction conditions. Enzymatic halogenation of 5-hydroxyindole has been shown to occur at the C3 position.[5]
-
4-Hydroxyindole: The situation is more complex. The C5 and C7 positions are activated by the hydroxyl group. However, the C3 position remains a primary site for electrophilic attack. Therefore, a mixture of products resulting from substitution at C3, C5, and C7 is plausible. The intramolecular hydrogen bond may also influence the reaction pathway by modulating the nucleophilicity of the indole nitrogen and the steric accessibility of the adjacent positions.
Oxidation: A Colorful Distinction
The oxidation of hydroxyindoles is a facile process that often leads to the formation of polymeric, melanin-like pigments. Here too, the position of the hydroxyl group plays a crucial role in the outcome.
-
4-Hydroxyindole and its derivatives are known to be more rapidly oxidized.[2] A notable characteristic is the formation of blue-colored products upon oxidation, a phenomenon observed with psilocin (4-hydroxy-N,N-dimethyltryptamine).[2] This is likely due to the formation of specific dimeric or oligomeric structures with extended conjugation.
-
5-Hydroxyindole , upon oxidation, typically yields brown to black insoluble polymers.[2][3] While colored, the distinct blue hue observed with 4-hydroxyindole derivatives is not characteristic.
This difference in oxidation behavior can be exploited for qualitative differentiation and has implications for the stability and handling of these compounds.
Experimental Protocols
Representative Protocol: Friedel-Crafts Alkylation of 5-Hydroxyindole
This protocol is adapted from the general principles of Friedel-Crafts reactions and the specific findings related to hydroxyindoles.
Objective: To synthesize 4-alkylated-5-hydroxyindole via a Friedel-Crafts reaction.
Materials:
-
5-Hydroxyindole
-
An appropriate electrophile (e.g., a nitrostyrene)
-
A suitable Lewis acid or organocatalyst (e.g., a chiral squaramide for asymmetric synthesis)[4]
-
Anhydrous solvent (e.g., chloroform, dichloromethane)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of 5-hydroxyindole (1.0 eq) in anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (e.g., 2 mol% chiral squaramide).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the reactivity of the electrophile and catalyst).
-
Slowly add a solution of the nitrostyrene (1.1 eq) in anhydrous chloroform to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkylated-5-hydroxyindole.
Self-Validation: The structure and purity of the product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity can be confirmed by detailed analysis of the NMR spectra, particularly the coupling patterns of the aromatic protons.
Conclusion
The reactivity of 4-hydroxyindole and 5-hydroxyindole, while both being activated indole systems, is remarkably distinct. The position of the hydroxyl group dictates the electronic distribution within the molecule and the potential for intramolecular hydrogen bonding, leading to significant differences in regioselectivity during electrophilic substitution and divergent pathways in oxidation reactions. 5-Hydroxyindole generally emerges as the more reactive and regioselective isomer in electrophilic substitutions, making it a more predictable building block in many synthetic endeavors. Conversely, the more complex reactivity profile of 4-hydroxyindole, including its propensity to form unique colored oxidation products, presents both challenges and opportunities for synthetic chemists. A thorough understanding of these differences, as outlined in this guide, is essential for the rational design and efficient synthesis of novel indole-based compounds for a wide range of applications in research and drug development.
References
- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega.
- A comparative study of hydroxyindole oxidases. British Journal of Pharmacology and Chemotherapy.
- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega.
- Synthesis of 4-hydroxyindole. PrepChem.
- Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry.
- Hydroxyindoles and their use in dyeing. Google Patents.
- Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Publishing.
- Experiment 1: Friedel-Crafts Acylation. University of Michigan.
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
- Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry.
- One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. MDPI.
- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI.
- Electronic Structure of 5-Hydroxyindole: From Gas Phase to Explicit Solvation. The Journal of Physical Chemistry B.
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis.
- Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv.
- Showing metabocard for 5-Hydroxyindole (HMDB0059805). Human Metabolome Database.
- A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. European Journal of Organic Chemistry.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000763). Human Metabolome Database.
- pKa Data Compiled by R. Williams. Organic Chemistry Data.
- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate.
- Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(II) and Fe(III) ions.
- The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions.
- 5-Hydroxyindole. PubChem.
- Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange.
- Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Archives.
- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal.
- Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. ACS Chemical Biology.
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- 3. researchgate.net [researchgate.net]
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- 5. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating 1-Boc-4-Hydroxy-3-hydroxymethylindole: A Comparative Analysis of Certificates of Analysis
For researchers, scientists, and professionals in drug development, the starting materials are the foundation of discovery. The integrity of your synthesis, the reproducibility of your results, and the ultimate success of a project can hinge on the quality of a single chemical building block. 1-Boc-4-Hydroxy-3-hydroxymethylindole is a key intermediate in the synthesis of a variety of biologically active compounds. Its purity and identity are not mere line items on a document; they are critical parameters that dictate its reactivity and suitability for your work.
This guide provides an in-depth comparison of how to interpret a Certificate of Analysis (CoA) for this specific indole derivative. A CoA is more than a formality; it is a batch-specific legal document that verifies a product's adherence to its specifications.[1][2][3] We will dissect the crucial analytical tests, compare hypothetical results from two different suppliers, and provide the detailed experimental protocols necessary to validate these claims in your own lab. This approach is designed to empower you to look beyond the letterhead and make data-driven decisions when sourcing critical reagents.
The Anatomy of a Critical CoA: Beyond the Basics
A CoA must provide transparent, batch-specific data that allows for a thorough quality assessment.[1][4] For a molecule like this compound, with its multiple functional groups and potential for side-products, several analytical techniques are indispensable. Here’s what to look for:
-
Identity Confirmation: How do you know the white powder in the bottle is the correct molecule? We demand orthogonal methods—techniques that confirm identity through different physical principles.
-
¹H NMR Spectroscopy: Provides a "fingerprint" of the molecule's proton environment.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
-
Purity Assessment: What percentage of the material is the desired compound?
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and detecting non-volatile impurities.[5]
-
-
Residual Volatiles: What unwanted solvents from the synthesis remain?
-
Water Content: Moisture can affect reaction stoichiometry and stability.
The following diagram illustrates the logical workflow a scientist should follow when a new batch of a critical reagent like this compound arrives in the lab.
Caption: Workflow for qualifying a new reagent batch.
Head-to-Head Comparison: Interpreting Real-World Data
Let's analyze hypothetical CoA results for two different lots of this compound. This comparison highlights how subtle differences in the data can have significant implications.
Table 1: Comparative Certificate of Analysis
| Parameter | Test Method | Specification | Supplier A (Lot #A123) | Supplier B (Lot #B456) | Scientist's Interpretation |
| Appearance | Visual | White to Off-White Solid | Conforms | Conforms | Both meet basic visual criteria. |
| Identity by ¹H NMR | 400 MHz NMR | Conforms to Structure | Conforms | Conforms | Both suppliers confirm the basic molecular structure. |
| Identity by MS (ESI+) | LC-MS | [M+Na]⁺ = 300.12 ± 0.2 | 300.11 | 300.13 | Both lots show the correct mass, confirming identity. |
| Purity by HPLC | HPLC-UV (220 nm) | ≥ 98.0% | 99.6% | 98.2% | Critical Difference: Supplier A is significantly purer. |
| Largest Impurity | HPLC-UV (220 nm) | Report Value | 0.15% (at 1.2 RRT) | 0.85% (at 0.9 RRT) | Supplier B has a major impurity close to the main peak. |
| Total Impurities | HPLC-UV (220 nm) | ≤ 2.0% | 0.4% | 1.8% | Supplier A's impurity profile is much cleaner. |
| Residual Toluene | GC-HS | ≤ 890 ppm | 55 ppm | 750 ppm | Supplier B is approaching the ICH limit for Toluene.[13] |
| Water Content | Karl Fischer | ≤ 0.5% | 0.08% | 0.45% | Supplier B's material has a higher water content. |
Expert Analysis: While both suppliers provide material that "meets specifications," the data tells a deeper story. The material from Supplier A is of demonstrably higher quality. Its high purity (99.6%) and low total impurities (0.4%) provide a cleaner baseline for sensitive reactions.
Conversely, the material from Supplier B , while technically passing, raises concerns. The purity of 98.2% is driven by a single significant impurity at 0.85%. Furthermore, the high residual toluene (750 ppm) and water content (0.45%) could negatively impact reaction kinetics, yield, and introduce potential downstream purification challenges. For high-stakes applications like GMP synthesis, Supplier A is the unequivocal choice.
Self-Validating Experimental Protocols
Trust in a CoA comes from understanding how the data was generated. The following are robust, step-by-step protocols that can be used to verify the critical parameters for this compound.
This Reversed-Phase HPLC method is designed to provide excellent separation of the main compound from potential process-related impurities.
-
Objective: To quantify the purity of this compound and create an impurity profile.
-
Instrumentation: HPLC with UV/DAD detector.
-
System Suitability: Before analysis, a system suitability standard (0.5 mg/mL) is injected five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
Step-by-Step Methodology:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percent of all integrated peaks.
Caption: Workflow for HPLC purity assessment.
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Methodology:
-
Accurately weigh ~5-10 mg of the sample.
-
Dissolve in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Transfer to an NMR tube.
-
Acquire the proton spectrum.
-
Expected Chemical Shifts (δ, ppm): The acquired spectrum should show characteristic peaks for the Boc-group (~1.5 ppm, singlet, 9H), the aromatic protons (6.8-7.5 ppm, multiplets), the methylene protons of the hydroxymethyl group (~4.6 ppm, singlet, 2H), and the hydroxyl and NH protons (variable, broad singlets). The spectrum must be consistent with the established structure of this compound.[14][15][16]
-
-
Objective: To quantify volatile organic impurities, particularly solvents used during synthesis (e.g., Toluene, Ethyl Acetate, Heptane).
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID) and a Headspace Autosampler.[6][17][18]
-
Methodology:
-
Diluent: Dimethyl Sulfoxide (DMSO).
-
Standard Preparation: Prepare a stock standard containing known concentrations of expected residual solvents in DMSO.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp securely.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 30 minutes.
-
-
GC Parameters:
-
Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane).[6]
-
Injector Temperature: 140°C.
-
Oven Program: 40°C (20 min), ramp at 10°C/min to 240°C, hold for 10 min.
-
Detector Temperature: 250°C.
-
-
Analysis: Quantify by comparing the peak areas in the sample chromatogram to those from the standard.
-
Conclusion and Authoritative Recommendations
The Certificate of Analysis is the single most important document for ensuring the quality and consistency of your chemical starting materials. As demonstrated, two lots of this compound that both technically meet specifications can have vastly different quality profiles.
As a Senior Application Scientist, I offer these guiding principles:
-
Always Demand Purity by HPLC: Do not accept purity values determined by titration or other less specific methods. An HPLC chromatogram provides invaluable information on the number and relative amounts of impurities.
-
Scrutinize the Impurity Profile: A high purity value is meaningless if a single, large impurity is present. According to ICH Q3A guidelines, impurities present above certain thresholds require identification and qualification.[13][19][20][21]
-
Residual Solvents Matter: High levels of residual solvents can inhibit reactions or be difficult to remove from your final product. Always compare the reported values against established ICH limits.[8]
-
When in Doubt, Verify: If a project is critical, or if results are inconsistent, use the protocols outlined here to perform an in-house verification of the CoA. This practice builds trustworthiness into your research process.
By adopting a critical and analytical approach to evaluating CoAs, you move from being a consumer of chemicals to an informed scientist who controls the quality of your inputs, ensuring the robustness and integrity of your scientific outcomes.
References
- A Generic Headspace GC Method for Residual Solvents in Pharmaceutical.
- What Is Karl Fischer Titr
- Principles of Karl Fischer Moisture Measurement. Kyoto Electronics Manufacturing Co., Ltd. [Link]
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]
- What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio. [Link]
- Principle of Karl Fischer Titr
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Karl Fischer titr
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
- The Principle of Water-Content Determination by Karl Fischer Titration.
- Headspace-gas Chromatography Analysis of Residual Solvents in Pharmaceuticals. Technology Networks. [Link]
- Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
- Residual solvent analysis by GC-Headspace. Scharlab. [Link]
- Q3A(R2). Slideshare. [Link]
- The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Innoteg. [Link]
- 2024 Certificate of Analysis - Definition, Example Template & Requirements.
- Certificate of Analysis (COA): Understanding Its Importance and Key Components. LinkedIn. [Link]
- A Simple Guide to Understanding SDS and COA Documents Before You Buy Lab Chemicals. Stellar Scientific. [Link]
- GMP Requirements for Certificates of Analysis (CoA). ECA Academy. [Link]
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography. PubMed. [Link]
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
- Structural elucid
- 1H NMR: Structural Elucid
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- 4. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 9. mt.com [mt.com]
- 10. Principles of Karl Fischer Moisture Measurement|Karl Fischer Titrator|Product|HIRANUMA Co., Ltd. [hiranuma.com]
- 11. byjus.com [byjus.com]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. database.ich.org [database.ich.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 16. youtube.com [youtube.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. innoteg-instruments.com [innoteg-instruments.com]
- 19. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 21. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Indole Isomers
Introduction
The indole scaffold is a cornerstone of heterocyclic chemistry, renowned as the core structure of the essential amino acid tryptophan and a prevalent motif in pharmaceuticals, natural products, and functional materials.[1][2] The precise characterization of indole and its isomers is paramount for researchers in drug development and materials science. Structural isomers, while sharing the same molecular formula, possess distinct atomic arrangements that profoundly influence their electronic structure and, consequently, their interactions with electromagnetic radiation. This guide provides an in-depth spectroscopic comparison of three key isomers: the canonical 1H-Indole , the less stable 2H-Isoindole , and the versatile fluorescent probe 7-Azaindole .
Understanding the unique spectroscopic signatures of these isomers is not merely an academic exercise; it is a practical necessity for identifying them in complex reaction mixtures, elucidating biological mechanisms, and designing novel molecular probes and materials. We will explore how fundamental differences in nitrogen atom placement and π-electron distribution give rise to distinct fingerprints across a range of spectroscopic techniques.
Caption: Molecular structures of 1H-Indole, 2H-Isoindole, and 7-Azaindole.
UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. For indole and its isomers, the absorption spectra are dominated by π → π* transitions within the aromatic system. The position of the nitrogen atom and the overall conjugation significantly impact the energies of these transitions.
Causality Behind the Spectra:
-
Indole: Exhibits two main absorption bands, a strong band around 270-280 nm and a weaker, longer-wavelength band.[1] These correspond to the ¹Lₐ and ¹Lₑ transitions, respectively.
-
Isoindole: The electronic structure of isoindole is markedly different. The 2H-tautomer, which is generally predominant in solution, has a more localized pyrrolic system fused to a butadiene-like fragment.[3] This results in a characteristic absorption band at a significantly longer wavelength, typically in the 320–370 nm region, which is absent in the non-aromatic 1H-isoindole tautomer.[4] This makes UV-Vis spectroscopy an excellent tool for studying the tautomeric equilibrium of isoindoles.
-
7-Azaindole: The substitution of a CH group with a more electronegative nitrogen atom in the six-membered ring perturbs the molecular orbitals. This generally leads to a red-shift (bathochromic shift) in the absorption spectrum compared to indole, making 7-azaindole excitable at longer, less phototoxic wavelengths.[5]
Table 1: Comparative UV-Vis Absorption Data
| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 1H-Indole | Methanol | ~270, ~280 | ~5,600, ~4,300 | [1][6] |
| 2H-Isoindole | Various | 320 - 370 | Not widely reported | [4] |
| 7-Azaindole | Water | ~285, ~295 | Not widely reported | [5] |
Fluorescence Spectroscopy: A Tale of Two Isomers
Fluorescence spectroscopy provides information about the electronic structure of the excited state and is highly sensitive to the molecule's local environment. Here, the differences between the isomers are most dramatic, particularly in the case of 7-azaindole.
Expertise & Insights:
-
Indole: As the chromophore of tryptophan, indole's fluorescence is a workhorse of protein science. Its emission is highly sensitive to solvent polarity, shifting to longer wavelengths (a larger Stokes shift) in more polar environments due to dipole-dipole interactions.[7][8] The neutral form typically fluoresces around 350 nm.[7]
-
Isoindole: While fluorescent, isoindoles are less studied as probes. Their instability and complex tautomerism often lead to quenching pathways, making their emission properties highly dependent on substitution and solvent.
-
7-Azaindole: The ESPT Phenomenon: The defining feature of 7-azaindole is its ability to undergo Excited-State Proton Transfer (ESPT) .[9] Upon photoexcitation, the pyrrolic N1-H becomes more acidic, and the pyridinic N7 becomes more basic. In the presence of a hydrogen-bonding partner (like a water molecule or another 7-azaindole molecule), a proton is transferred from N1 to N7, forming an excited-state tautomer.[10][11][12] This tautomer has a dramatically different electronic structure and relaxes by emitting a photon at a much longer wavelength (e.g., ~500 nm).[5] This results in a dual-emission spectrum and an exceptionally large Stokes shift, making 7-azaindole a superb sensor for hydration and hydrogen-bonding environments.[9] Indole itself does not exhibit this behavior.
Caption: Energy diagram for the Excited-State Proton Transfer (ESPT) in 7-azaindole.
Table 2: Comparative Fluorescence Data
| Compound | Solvent | Excitation λ_max (nm) | Emission λ_max (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Key Feature |
| 1H-Indole | Water | ~280 | ~350 | ~70 | ~0.14 | Environmentally sensitive |
| 7-Azaindole (Normal) | Water | ~295 | ~380-400 | ~85-105 | ~0.01 - 0.55* | Dual emission possible |
| 7-Azaindole (Tautomer) | Water | ~295 | ~500 | ~205 | - | ESPT-mediated emission |
*Quantum yield is highly dependent on conditions that favor or inhibit ESPT. 1-methyl-7-azaindole, which blocks ESPT, has a high quantum yield of 0.55 in water.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Fingerprints
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation, probing the magnetic environments of ¹H and ¹³C nuclei. The distinct electronic landscapes of the isomers result in highly diagnostic chemical shifts and coupling patterns.
Trustworthiness Through Data:
-
¹H NMR:
-
Indole: Shows characteristic signals for the pyrrole ring protons (H1, H2, H3) and the benzene ring protons (H4-H7). The N-H proton (H1) is typically a broad singlet around 8.0-8.2 ppm in CDCl₃.
-
Isoindole: NMR is the most convenient tool for examining the 1H/2H-tautomer distribution.[4] The 2H-tautomer shows aromatic protons, while the 1H-tautomer (isoindolenine) would show protons at the sp³-hybridized C1 position at a much higher field (upfield), around δ = 2.5 ppm.[4]
-
7-Azaindole: The electron-withdrawing nature of the pyridinic nitrogen at position 7 significantly deshields the adjacent protons, H6 and H5. This downfield shift is a key identifier. The N-H proton is often observed at a very downfield position (>10 ppm in DMSO-d₆).[13]
-
-
¹³C NMR:
-
The carbon chemical shifts are also highly diagnostic. In 7-azaindole, the carbons adjacent to the pyridinic nitrogen (C6 and C7a) are shifted significantly compared to their counterparts in indole. In isoindole, the tautomeric form will dictate the observed carbon shifts, with the non-aromatic 1H-tautomer showing an sp³ carbon signal.
-
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | 1H-Indole | 2H-Isoindole (Predicted) | 7-Azaindole |
| H1 (N-H) | ~8.1 (br s) | ~9.0 (br s) | ~11.5 (br s) |
| H2 / H3 | ~6.5 (dd), ~7.2 (t) | ~7.0 (s) | ~6.5 (d), ~7.1 (d) |
| H4 | ~7.6 (d) | ~7.5 (m) | ~7.9 (d) |
| H5 | ~7.1 (t) | ~7.1 (m) | ~7.0 (dd) |
| H6 | ~7.1 (t) | ~7.1 (m) | ~8.0 (d) |
| H7 | ~7.6 (d) | ~7.5 (m) | - |
Note: Data is compiled and generalized from typical spectra.[14][15] Exact values are solvent and concentration-dependent.
Vibrational Spectroscopy (IR & Raman): Unveiling Functional Groups
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are complementary techniques: IR spectroscopy is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds), while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (e.g., symmetric bonds in aromatic rings).[16][17]
Key Vibrational Modes for Isomer Distinction:
-
N-H Stretch: This is a sharp, diagnostic band in the IR spectrum. For 2H-isoindole, it appears around 3450 cm⁻¹, clearly distinguishing it from the 1H-tautomer which lacks an N-H bond.[4] The N-H stretch for indole is also found in this region. The hydrogen bonding environment significantly affects the position and broadness of this peak.
-
C=C Aromatic Stretches: All three isomers show characteristic C=C stretching bands around 1500-1600 cm⁻¹.[4] While subtle differences exist, these are less diagnostic than the N-H stretch or the overall fingerprint region.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of bands from bending and skeletal vibrations. The unique symmetry and bonding of each isomer produce a distinct and reliable fingerprint, allowing for definitive identification when compared against a reference spectrum. Raman spectroscopy is particularly powerful for observing the symmetric ring breathing modes in this region.[18]
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Vibration | 1H-Indole | 2H-Isoindole | 7-Azaindole |
| ν(N-H) Stretch | ~3400-3480 | ~3450 | ~3440 |
| ν(C-H) Aromatic | ~3050-3150 | ~3050-3150 | ~3050-3150 |
| ν(C=C) Ring Stretch | ~1500-1620 | ~1500-1600 | ~1500-1610 |
Experimental Protocols & Workflow
To ensure reproducibility and accuracy, standardized protocols are essential. The following outlines a general workflow for the spectroscopic characterization of an indole isomer sample.
Caption: Generalized workflow for the spectroscopic analysis of indole isomers.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy[19]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified indole isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside a standard 5 mm NMR tube. Ensure the sample is fully dissolved. The choice of solvent is critical as it can influence chemical shifts, particularly for N-H protons.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for sharp, symmetrical peaks.
-
Tune and match the NMR probe for the desired nucleus (¹H or ¹³C).
-
-
¹H Spectrum Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires more scans (e.g., 128 or more) due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Use a standard pulse program like zgpg30 with a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly to obtain a flat baseline and pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
For further structural confirmation, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.
-
Conclusion and Applications
The spectroscopic differentiation of indole, isoindole, and 7-azaindole is not only feasible but essential for their application in research and development.
-
1H-Indole remains the benchmark, with its well-characterized spectra serving as the foundation for studying the intrinsic fluorescence of proteins.
-
2H-Isoindole's unique tautomerism makes its spectroscopic properties highly conditional, a feature that can be exploited in responsive materials but requires careful characterization, primarily via UV-Vis and NMR, to distinguish its forms.[4]
-
7-Azaindole stands out as a sophisticated molecular probe.[9] Its hallmark excited-state proton transfer (ESPT) provides a unique fluorescent signal—a large, red-shifted emission—that is exquisitely sensitive to hydrogen-bonding environments. This makes it an invaluable tool for investigating protein hydration, ligand binding, and proton transfer events in biological systems.[5][10]
By understanding and leveraging these distinct spectroscopic fingerprints, researchers can confidently identify each isomer and select the optimal one for their specific application, from fundamental protein science to the development of advanced therapeutic agents.
References
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- The fluorescence of indoles and aniline deriv
- Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. CORE. [Link]
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- Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
- Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives.
- Excited state electron transfer precedes proton transfer following irradiation of the hydrogen-bonded single water complex of 7-azaindole with UV light. AIP Publishing. [Link]
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- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
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- Properties and Reactions of Indoles, Isoindoles, and Their Hydrogenated Derivatives.
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A Senior Application Scientist's Guide to Validated Analytical Methods for Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Substituted indoles are a cornerstone of modern pharmacology, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products. Their diverse biological activities necessitate robust and reliable analytical methods for quantification and characterization in various matrices, from pharmaceutical formulations to complex biological fluids. This guide provides an in-depth comparison of validated analytical techniques for substituted indoles, offering insights into method selection, protocol design, and data interpretation to ensure scientific integrity and regulatory compliance.
The Analytical Imperative: Why Method Validation Matters
In the realm of drug development and scientific research, an unvalidated analytical method is a source of uncertainty. Method validation provides documented evidence that a procedure is suitable for its intended purpose.[1][2] This is not merely a regulatory hurdle but a fundamental aspect of scientific rigor, ensuring that the data generated is accurate, reproducible, and trustworthy. For substituted indoles, with their potential for metabolic transformation and complex interactions, a validated method is non-negotiable.
The International Council for Harmonisation (ICH) guidelines provide a framework for analytical method validation, outlining key parameters that must be assessed.[1][2][3] These include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[2][4]
-
Linearity: The direct proportionality of the method's response to the concentration of the analyte over a given range.[1][2][5]
-
Accuracy: The closeness of the test results to the true value.[1][2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][2][5] This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2]
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for substituted indoles is dictated by the specific requirements of the analysis, including the nature of the analyte, the complexity of the matrix, the required sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely employed techniques.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions. | Separation of volatile compounds, detection by mass-to-charge ratio. |
| Selectivity | Moderate to good. Co-eluting compounds with similar UV spectra can interfere.[6] | Excellent. High specificity from MS/MS detection.[7][8] | Good to excellent. Good chromatographic separation is crucial. |
| Sensitivity | µg/mL to high ng/mL range. | High pg/mL to low ng/mL range.[8] | ng/mL to pg/mL range, dependent on volatility and ionization efficiency. |
| Matrix Effect | Can be significant, requiring careful sample preparation. | Can be significant (ion suppression/enhancement), often mitigated with internal standards.[7] | Can be present, but often less pronounced for volatile analytes after extraction. |
| Analyte Suitability | Wide range of non-volatile and semi-volatile indoles.[9][10][11] | Broad applicability to a wide range of indoles, including non-volatile and polar compounds.[7][12] | Volatile and thermally stable indoles, or those that can be derivatized.[13][14][15] |
| Throughput | Moderate to high. | High, especially with modern UPLC systems.[8] | Moderate, often limited by longer run times. |
| Cost | Relatively low initial and operational cost. | High initial and operational cost. | Moderate initial and operational cost. |
| Typical Application | Quality control, routine analysis of pharmaceutical formulations.[16] | Bioanalysis, metabolite identification, trace-level quantification in complex matrices.[7][8][17] | Analysis of volatile indoles in environmental or food samples, metabolomics.[18] |
Experimental Protocols: A Practical Approach
The following protocols are provided as a starting point and should be optimized and validated for your specific application.
Protocol 1: HPLC-UV for the Quantification of a Substituted Indole in a Pharmaceutical Formulation
This protocol is designed for the routine quality control analysis of a substituted indole active pharmaceutical ingredient (API) in a tablet formulation.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic, to be optimized)
-
Standard of the substituted indole
-
Pharmaceutical tablets containing the substituted indole
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
2. Standard Preparation:
-
Accurately weigh approximately 10 mg of the substituted indole standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.[16]
3. Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the API.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: e.g., Acetonitrile: 0.1% Formic Acid in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determined by the UV maximum of the indole derivative (e.g., 280 nm)[6]
-
Column Temperature: 25 °C
5. Validation Parameters to Assess:
-
Specificity: Analyze a placebo sample to ensure no interference at the retention time of the analyte.
-
Linearity: Inject the calibration standards and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.995.[1]
-
Accuracy: Perform recovery studies by spiking the placebo with known concentrations of the standard (e.g., 80%, 100%, and 120% of the target concentration).[16]
-
Precision: Analyze six replicate preparations of the sample solution. The relative standard deviation (RSD) should be ≤ 2%.[2]
Protocol 2: LC-MS/MS for the Quantification of a Substituted Indole in Human Plasma
This protocol is suitable for the sensitive and selective quantification of a substituted indole in a complex biological matrix like human plasma, often required in pharmacokinetic studies.
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Standard of the substituted indole
-
Stable isotope-labeled internal standard (SIL-IS) of the substituted indole
-
Human plasma
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Standard and QC Sample Preparation:
-
Prepare stock solutions of the analyte and SIL-IS in methanol.
-
Prepare calibration curve standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of the analyte stock solution.
-
Add a constant amount of the SIL-IS to all standards, QCs, and unknown samples.
3. Sample Preparation (Protein Precipitation): [12]
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the SIL-IS.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent ion) and a specific product ion (fragment ion) for both the analyte and the SIL-IS need to be determined and optimized.[19]
5. Validation Parameters to Assess (in accordance with FDA Bioanalytical Method Validation Guidance): [8]
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity, Accuracy, and Precision: Analyze calibration standards and QCs at multiple concentrations on different days.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: Determine the extraction efficiency of the analyte from the plasma.
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term).
Visualization of Analytical Workflows
To better understand the processes involved, the following diagrams illustrate the general workflows.
Caption: General workflow of a chromatographic analysis.
Caption: Principle of tandem mass spectrometry (MS/MS) detection.
Spectroscopic and Other Methods
While chromatographic methods are dominant, spectroscopic techniques also play a role in the analysis of substituted indoles.
-
UV-Visible Spectroscopy: A simple and cost-effective method for the quantification of indoles with strong chromophores. However, it lacks the specificity of chromatographic methods and is prone to interference.[20] Colorimetric methods based on reactions with reagents like p-dimethylaminobenzaldehyde (Ehrlich's reagent) are also used for specific indole detection.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily a powerful tool for structural elucidation of novel substituted indoles.[22] It provides detailed information about the molecular structure but is not typically used for routine quantification due to lower sensitivity and higher complexity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used for the identification of functional groups present in indole derivatives and can aid in structural confirmation.
Conclusion
The selection of an appropriate analytical method for substituted indoles is a critical decision that impacts the quality and reliability of research and development data. This guide has provided a comparative overview of the most common and powerful techniques, emphasizing the importance of method validation in line with ICH guidelines. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS stands out for its superior sensitivity and selectivity, making it indispensable for bioanalysis and trace-level quantification. GC-MS remains a valuable tool for volatile indoles. By understanding the principles, advantages, and limitations of each technique, and by implementing rigorous validation protocols, researchers can ensure the generation of high-quality, defensible data in their work with this important class of compounds.
References
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Hilaris Publisher. A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues.
- National Institutes of Health. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles.
- Benchchem. Application Note: Quantification of Indole-3-acetylglycine in Biological Matrices using LC-MS/MS.
- MDPI. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures.
- National Institutes of Health. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
- PubMed. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates.
- BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
- YouTube. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Semantic Scholar. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat.
- BenchChem. (2025, July 22). Master the Indole Detection Process: A Step-by-Step Protocol for Accurate Results.
- International Journal of Engineering and Applied Sciences. Colorimetric Determination of Indole using p-hydroxybenzaldehyde.
- ResearchGate. (2025, August 7). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures.
- Frontiers. (2020, November 15). Identification of Genetic Variants via Bacterial Respiration Gas Analysis.
- PJSIR. photometric determination of indole compounds in the form of charge transfer complex.
- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- ResearchGate. (2025, October 13). (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
- ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
- National Institutes of Health. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition.
- PubMed. (1987, September). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- National Institutes of Health. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
- PubMed. (2019, September 24). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors.
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- Microbiology Note. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations.
- Journal of the Indian Chemical Society. Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations.
- PubMed. (2013, March). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
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Safety Operating Guide
Guide to the Safe Disposal of 1-Boc-4-Hydroxy-3-hydroxymethylindole
A Senior Application Scientist's Protocol for Laboratory Safety and Environmental Compliance
The responsible management of chemical waste is a cornerstone of safe and ethical research. For novel or specialized compounds like 1-Boc-4-Hydroxy-3-hydroxymethylindole, a systematic approach to disposal is not just a regulatory requirement but a critical component of laboratory stewardship. This guide provides a procedural framework for its safe handling and disposal, grounded in the chemical nature of the molecule.
Hazard Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the potential hazards. The structure of this compound contains two key moieties that inform its handling and waste profile: the indole ring and the Boc-protecting group.
-
The Indole Moiety: Indole and its derivatives are prevalent in biochemistry and are precursors to many pharmaceuticals.[2][3] However, they are also classified as N-heterocyclic aromatic pollutants.[4] Some indole derivatives can be harmful if swallowed, cause skin and eye irritation, and may exhibit ecotoxicity, being potentially harmful to aquatic life.[1][4] Therefore, all waste containing this chemical should be treated as potentially hazardous.[1]
-
The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[5][6] While stable under many conditions, its removal typically involves strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7][8] The disposal plan must therefore account not only for the compound itself but also for the potentially corrosive and hazardous reagents used in reactions involving it. The deprotection process generates a tert-butyl cation, which can lead to byproducts that must be managed within the waste stream.[9]
Given these characteristics, this compound and any materials contaminated with it must be managed as hazardous chemical waste .[1][10] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[11][12]
Immediate Safety & Handling Precautions
Before beginning any work that will generate waste, ensure appropriate safety measures are in place to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE) & Engineering Controls
| Protective Measure | Specification | Rationale |
| Engineering Controls | Work in a certified chemical fume hood. | To minimize inhalation of dust or aerosols and contain any potential spills.[1][13] |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][13] | Protects against splashes of solutions or accidental contact with solid particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents direct skin contact. Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | A standard laboratory coat and long-sleeved clothing. | Protects skin from accidental spills and contamination. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound waste requires a systematic process involving segregation, containment, labeling, and transfer.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step to ensure safe disposal and prevent dangerous reactions.[14] Never mix incompatible waste streams.[15]
-
Solid Waste: Collect unused or expired solid this compound, reaction byproducts, and contaminated consumables (e.g., weigh boats, contaminated filter paper) in a designated solid hazardous waste container.
-
Liquid Waste:
-
Non-Halogenated Solvents: Solutions of the compound in solvents like ethanol, methanol, acetone, or ethyl acetate should be collected in a dedicated "Non-Halogenated Organic Waste" container.
-
Halogenated Solvents: Solutions in solvents like dichloromethane (DCM) or chloroform should be collected in a separate "Halogenated Organic Waste" container. Halogenated and non-halogenated solvent waste should always be kept separate.[1]
-
Aqueous Waste: Collect aqueous solutions from workups in a dedicated "Aqueous Hazardous Waste" container. Do not dispose of these down the drain.[13]
-
-
Contaminated Sharps & Glassware: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container.[1]
-
Contaminated PPE: Used gloves, bench paper, and other contaminated disposable items should be collected in a separate, clearly marked bag or container for hazardous waste disposal.
Step 2: Containment and Container Management
Proper containment is essential for safe storage and transport.
-
Select an Appropriate Container: Use only containers that are chemically compatible with the waste.[16] Plastic (e.g., polyethylene) is often preferred for solvent waste.[17] For solids, the original container can be used if it is in good condition.[15] Ensure the container is free from damage and has a secure, leak-proof cap.[14]
-
Keep Containers Closed: Hazardous waste containers must be securely capped at all times, except when adding waste.[15][16][17] This prevents the release of vapors and protects against spills.
Step 3: Labeling
Accurate labeling is a regulatory requirement and is vital for safety.
-
Immediately label the waste container with the words "HAZARDOUS WASTE" .[16]
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentage composition.[16]
-
Indicate the specific hazards (e.g., "Irritant," "Toxic").
-
Include the date when waste was first added to the container.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[15][17]
-
The SAA must be at or near the point of waste generation.[17]
-
Store the waste containers in the SAA, segregated by compatibility (e.g., acids away from bases, oxidizers away from organics).[15]
-
Ensure secondary containment is used to capture any potential leaks.[14]
-
The SAA must be inspected weekly for leaks and container integrity.[15]
Step 5: Arranging for Disposal
-
Do Not Transport Waste: Laboratory personnel should not transport hazardous waste.[10]
-
Contact EHS for Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though this varies by institution), contact your institution's EHS or hazardous waste management office to schedule a pickup.[15][16][17] Provide them with a complete and accurate description of the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of waste generated from work with this compound.
Caption: Workflow for safe collection, containment, and disposal of hazardous waste.
Waste Minimization: A Proactive Approach
A crucial aspect of responsible chemical handling is minimizing the generation of waste in the first place.[17]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[17]
-
Scale Reduction: When possible, reduce the scale of experiments to decrease the volume of waste produced.[17]
-
Avoid Contamination: Prevent cross-contamination of non-hazardous materials to avoid generating unnecessarily large volumes of hazardous waste.
-
Inventory Management: Maintain a current inventory of your chemicals to prevent ordering duplicates and to identify chemicals nearing their expiration date for potential use by others.[17]
By adhering to these rigorous procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
- Extracting recycle method of indole from indole synthesis waste water.
- Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. [Link]
- BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- MSDS - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]
- 1-Boc-3-pyrrolidinol. PubChem. [Link]
- 1-BOC-4-HYDROXY-PIPERIDINE-4-CARBONITRILE SDS. ChemSrc. [Link]
- Amine Protection / Deprotection. Fisher Scientific. [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]
- 1-N-BOC-4-HYDROXY-4-PHENYLPIPERIDINE. ChemSrc. [Link]
- 3-(Hydroxymethyl)-1H-indole, N-BOC protected. ChemBK. [Link]
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104151226A - Extracting recycle method of indole from indole synthesis waste water - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.ca [fishersci.ca]
- 14. danielshealth.com [danielshealth.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
